1,1-Dimethoxycyclohexane;1-methoxycyclohexene
Description
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Properties
IUPAC Name |
1,1-dimethoxycyclohexane;1-methoxycyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C7H12O/c1-9-8(10-2)6-4-3-5-7-8;1-8-7-5-3-2-4-6-7/h3-7H2,1-2H3;5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBGTJQNJPCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCC1.COC1(CCCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662079 | |
| Record name | 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215762-84-7 | |
| Record name | 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,1-Dimethoxycyclohexane
Introduction
The Acetal Functional Group: Structure and Significance
In the landscape of organic chemistry, the acetal functional group, characterized by a central carbon atom bonded to two alkoxy (-OR) groups, serves as a cornerstone for synthetic strategy.[1] Specifically, when derived from a ketone, this structure is often referred to as a ketal. Acetals are prized for their stability under neutral and basic conditions, a stark contrast to the reactivity of their parent carbonyl compounds.[2] This stability makes them invaluable as protecting groups for aldehydes and ketones during multi-step syntheses, shielding the reactive carbonyl from undesired transformations.[2][3] Once their protective role is complete, they can be readily hydrolyzed back to the original carbonyl compound under aqueous acidic conditions.[2]
1,1-Dimethoxycyclohexane: Properties and Applications
1,1-Dimethoxycyclohexane (also known as cyclohexanone dimethyl ketal) is the specific acetal formed from cyclohexanone and methanol.[4] It is a valuable intermediate in the industrial production of perfumes and agricultural chemicals and also finds utility as a dehydrating agent.[5] The direct synthesis from readily available starting materials like cyclohexanone and methanol is an economically significant and equilibrium-controlled reaction.[5] However, the process presents unique challenges, particularly in achieving high conversion and in the purification of the final product.[5]
Overview of the Synthetic Approach
The synthesis of 1,1-dimethoxycyclohexane is achieved through the acid-catalyzed reaction of cyclohexanone with two equivalents of methanol.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group.[1] The core of a successful synthesis lies in understanding and manipulating the reaction equilibrium to favor product formation. This guide provides an in-depth exploration of the reaction mechanism, optimization of process parameters, detailed experimental protocols, and robust methods for purification and characterization.
The Core Chemistry: Mechanism of Acetal Formation
Principle of Reversibility and Equilibrium Control
A critical concept in acetal formation is that every step of the reaction is reversible.[2] The overall transformation of cyclohexanone and methanol to 1,1-dimethoxycyclohexane and water is an equilibrium process.[5]
To achieve a high yield of the desired acetal, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by using a large excess of the alcohol reactant (methanol) or by actively removing water as it is formed.[2][3]
Step-by-Step Acid-Catalyzed Mechanism
The reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal.[3] An acid catalyst is essential to increase the electrophilicity of the carbonyl carbon, as alcohols are generally weak nucleophiles.[1][3]
2.2.1 Formation of the Hemiacetal Intermediate
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[2][6]
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.[2]
-
Deprotonation: A base (such as another molecule of methanol) removes the proton from the newly added hydroxyl group, yielding the neutral hemiacetal intermediate.[2]
2.2.2 Formation of the Acetal (Ketal)
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3][6]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized oxonium ion.[3]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[3]
-
Final Deprotonation: The protonated acetal is deprotonated by a base (e.g., methanol) to give the final, neutral 1,1-dimethoxycyclohexane product and regenerate the acid catalyst.[3]
Mechanistic Diagram
The following diagram illustrates the acid-catalyzed mechanism for the formation of 1,1-dimethoxycyclohexane.
Caption: Acid-catalyzed mechanism for acetal formation.
Optimizing the Synthesis: A Process Parameter Deep Dive
Driving the Equilibrium: Le Châtelier's Principle in Practice
3.1.1 Molar Ratio of Reactants (Methanol Excess)
Employing a significant excess of methanol is a primary strategy to drive the equilibrium toward the product side.[2] Molar ratios of methanol to cyclohexanone can range from 2:1 to as high as 20:1, with ratios of 10:1 to 15:1 being preferable for achieving high conversion.[5][7]
3.1.2 Water Removal Techniques
The removal of water is another powerful method to maximize the yield of the acetal.[2] This can be achieved through several techniques:
-
Drying Agents: Incorporating a desiccant that reacts with or sequesters the water formed can be effective.[2]
-
Azeotropic Distillation: In some systems, a solvent that forms a low-boiling azeotrope with water (like benzene or toluene) is used to distill the water away from the reaction mixture. A Dean-Stark trap is commonly used for this purpose.[2]
The Catalyst's Role: Selection and Rationale
The choice of acid catalyst is crucial for an efficient reaction.
3.2.1 Homogeneous Catalysts
Mineral acids like hydrochloric acid (HCl) or organic acids such as p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[5][8] While they promote rapid reaction rates, they must be neutralized during the work-up phase, which can complicate purification.[8]
3.2.2 Heterogeneous Catalysts
Solid acid catalysts offer significant advantages, particularly in industrial settings, as they can be easily removed by filtration, simplifying the purification process and allowing for catalyst recycling. Strongly acidic ion-exchange resins, such as Amberlyst-15, are highly effective for this transformation.[5] Other solid acids like zeolites and montmorillonite clays have also been shown to catalyze this reaction effectively.[7]
Influence of Temperature
The reaction can be conducted over a range of temperatures. Running the reaction at lower temperatures, from 0°C to ambient temperature, can lead to a higher equilibrium yield of 1,1-dimethoxycyclohexane.[5] However, this must be balanced with the reaction rate, which decreases at lower temperatures.
Summary of Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale & Citation |
| Molar Ratio (Methanol:Cyclohexanone) | 10:1 to 15:1 | Drives equilibrium towards product formation.[5][7] |
| Catalyst | Strongly acidic ion-exchange resin (e.g., Amberlyst-15), p-TsOH, HCl | Provides necessary protonation for reaction; resins simplify work-up.[5][8] |
| Temperature | 0°C to Room Temperature | Lower temperatures favor a higher equilibrium yield.[5] |
| Water Removal | Use of excess methanol is often sufficient. | Shifts equilibrium to favor the acetal product.[2][3] |
| Pressure | Atmospheric | Sufficient for this reaction.[7] |
Experimental Protocols
Protocol 1: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
This protocol is adapted from general procedures for acetal formation.[8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 mol) and methanol (10.0 mol, a 10-fold excess).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 mol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may take several hours to reach equilibrium.
-
Quenching: Once the reaction has reached equilibrium, cool the mixture in an ice bath. Neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by distillation.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Strongly Acidic Ion-Exchange Resin)
This protocol is based on industrially relevant methods.[5]
-
Setup: Prepare a column packed with a strongly acidic ion-exchange resin (e.g., Amberlyst-15). Alternatively, the resin can be added directly to a stirred reaction flask.
-
Reaction: Prepare a solution of cyclohexanone in methanol (e.g., a 1:10 to 1:15 molar ratio). Pass this solution over the resin column at a controlled flow rate at a temperature between 0°C and 25°C.[5] If using a batch setup, simply stir the solution with the resin beads.
-
Monitoring: Collect the eluent and monitor the conversion to 1,1-dimethoxycyclohexane by GC analysis.
-
Catalyst Removal: If using a batch process, simply filter the reaction mixture to remove the resin beads. The resin can be washed with methanol and reused.
-
Purification: The resulting mixture, containing product, unreacted methanol, and unreacted cyclohexanone, is ready for purification by distillation. No neutralization step is required.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
Product Isolation and Purification
Post-Reaction Work-up: Catalyst Neutralization and Removal
For homogeneous catalysts, a careful neutralization with a mild base (e.g., NaHCO₃ or Na₂CO₃) is required. For heterogeneous resins, simple filtration is sufficient.[5]
The Separation Challenge: Cyclohexanone vs. 1,1-Dimethoxycyclohexane
A significant hurdle in this synthesis is the separation of the product from unreacted cyclohexanone, as their boiling points are relatively close. Simple distillation is often inefficient.[5]
Advanced Purification Strategy: Azeotropic Distillation of Unreacted Cyclohexanone
An effective industrial method for purification involves the deliberate addition of water to the crude product mixture after the unreacted methanol has been removed.[5] Water forms a minimum-boiling azeotrope with cyclohexanone, which can be distilled off at a lower temperature (around 90-95°C at atmospheric pressure) than either pure component.[5] This leaves behind substantially pure 1,1-dimethoxycyclohexane. Care must be taken with the amount of water added; too little will not form the azeotrope effectively, while too much can cause hydrolysis of the acetal product back to the ketone.[5]
Final Purification: Vacuum Distillation
After the bulk of the impurities and unreacted starting material have been removed, the final purification of 1,1-dimethoxycyclohexane is typically achieved by distillation under reduced pressure.[5] This allows the product to boil at a lower temperature, preventing potential decomposition.
Characterization and Quality Control
Spectroscopic Analysis
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.[4]
6.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
¹H NMR: The spectrum should show a characteristic singlet for the two equivalent methoxy groups (-OCH₃) and multiplets for the protons on the cyclohexane ring.
-
¹³C NMR: The spectrum will feature a quaternary carbon signal for the C(OCH₃)₂ carbon, a signal for the methoxy carbons, and signals for the carbons of the cyclohexane ring. The absence of a carbonyl signal (typically >190 ppm) indicates the complete conversion of the starting material.
6.1.2 Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool to confirm the reaction's success. The key diagnostic feature is the disappearance of the strong C=O stretching band of cyclohexanone (typically around 1715 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of an acetal (in the 1050-1150 cm⁻¹ region).
6.1.3 Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of the product (144.21 g/mol ) and provide fragmentation patterns consistent with the 1,1-dimethoxycyclohexane structure.[4]
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [4] |
| Molecular Weight | 144.21 g/mol | [4] |
| IUPAC Name | 1,1-dimethoxycyclohexane | [4] |
| CAS Number | 933-40-4 | [4] |
Conclusion: Key Insights for the Synthetic Chemist
The synthesis of 1,1-dimethoxycyclohexane from cyclohexanone and methanol is a fundamentally equilibrium-driven process. Success hinges on a thorough understanding of the underlying acid-catalyzed mechanism and the strategic application of Le Châtelier's principle. For laboratory and industrial applications, the use of heterogeneous solid acid catalysts like ion-exchange resins offers a streamlined, efficient, and more environmentally benign approach by simplifying catalyst removal and enabling recycling. Furthermore, overcoming the purification challenge through innovative techniques such as azeotropic distillation is key to obtaining the final product in high purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach this valuable synthetic transformation.
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An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Methoxycyclohexene
This guide provides a comprehensive overview of the chemical properties and stability of 1-methoxycyclohexene, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's structure, reactivity, and spectroscopic profile, offering insights into its handling, stability, and potential applications in organic synthesis.
Molecular Structure and Physicochemical Properties
1-Methoxycyclohexene (CAS No. 931-57-7) is a cyclic enol ether with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure, featuring a methoxy group attached to a cyclohexene ring, dictates its characteristic reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 931-57-7 | [1] |
| Boiling Point | 162-163 °C | [2] |
| Density | 0.9441 g/cm³ (at 0 °C) | [2] |
| Appearance | Colorless Oil | [2] |
| Solubility | Soluble in Methanol | [2] |
Spectroscopic Profile
A thorough understanding of 1-methoxycyclohexene's spectroscopic data is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the methoxy protons (-OCH₃) around 3.5 ppm. The vinylic proton at C2 would appear as a multiplet further downfield. The allylic protons at C6 and the other methylene protons on the cyclohexene ring would resonate at characteristic upfield shifts.
-
¹³C NMR: The carbon of the methoxy group would appear around 55 ppm. The olefinic carbons (C1 and C2) would be observed in the downfield region typical for alkenes, with C1 being more deshielded due to the attached oxygen. The remaining sp³ hybridized carbons of the cyclohexene ring would resonate in the upfield region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-methoxycyclohexene would likely show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern is expected to be influenced by the enol ether functionality. Common fragmentation pathways for cyclic ethers involve α-cleavage and ring-opening mechanisms.[3] For 1-methoxycyclohexene, loss of a methyl radical (•CH₃) to give a fragment at m/z 97, or loss of a methoxy radical (•OCH₃) to give a fragment at m/z 81 are plausible.
Infrared (IR) Spectroscopy
The IR spectrum of 1-methoxycyclohexene will exhibit characteristic absorption bands. Key expected vibrations include:
-
C=C stretch: A peak in the region of 1650-1700 cm⁻¹ corresponding to the double bond of the enol ether.
-
C-O stretch: Strong absorptions in the 1050-1250 cm⁻¹ region, characteristic of the C-O-C ether linkage.
-
=C-H stretch: A peak slightly above 3000 cm⁻¹ for the vinylic C-H bond.
-
C-H stretch (sp³): Multiple peaks just below 3000 cm⁻¹ for the C-H bonds of the methylene and methyl groups.
Chemical Reactivity and Stability
The reactivity of 1-methoxycyclohexene is dominated by the electron-rich double bond of the enol ether.
Acid-Catalyzed Hydrolysis
A cornerstone of enol ether chemistry is their facile hydrolysis under acidic conditions to yield the corresponding ketone and alcohol. In the case of 1-methoxycyclohexene, treatment with dilute aqueous acid, such as hydrochloric acid, readily produces cyclohexanone and methanol.
The accepted mechanism for this transformation involves the initial protonation of the double bond at the carbon atom beta to the methoxy group. This protonation is regioselective because it leads to the formation of a resonance-stabilized carbocation, where the positive charge is delocalized onto the oxygen atom. Subsequent nucleophilic attack by water on the carbocation, followed by loss of a proton and elimination of methanol, yields the final cyclohexanone product.
Caption: Mechanism of acid-catalyzed hydrolysis of 1-methoxycyclohexene.
Stability in Basic and Oxidative Conditions
While highly susceptible to acid-catalyzed hydrolysis, enol ethers are generally stable under basic conditions.[4] This differential stability is a key feature exploited in their use as protecting groups in organic synthesis. Information regarding the specific stability of 1-methoxycyclohexene towards common oxidizing agents was not found in the performed searches. However, the electron-rich double bond suggests potential reactivity with oxidants like peroxy acids or ozone.
Thermal Stability
Specific studies on the thermal degradation of 1-methoxycyclohexene were not identified. However, ethers are known to be susceptible to autoxidation in the presence of oxygen, especially when exposed to light, forming explosive peroxides.[5] This is a critical safety consideration for the storage and handling of 1-methoxycyclohexene.
Synthesis and Purification
Synthetic Routes
1-Methoxycyclohexene is commonly synthesized from cyclohexanone. One prevalent method involves the formation of cyclohexanone dimethyl acetal, followed by the elimination of one equivalent of methanol. This elimination can be achieved under acidic conditions.
A detailed, citable experimental protocol for the synthesis and purification of 1-methoxycyclohexene was not found in the performed searches. However, a general procedure would likely involve the reaction of cyclohexanone with a large excess of methanol in the presence of an acid catalyst to form the dimethyl acetal, followed by careful distillation to induce the elimination of methanol and isolate the desired enol ether.
Caption: General synthetic workflow for 1-methoxycyclohexene from cyclohexanone.
Purification
Fractional distillation is the primary method for purifying 1-methoxycyclohexene, separating it from starting materials, byproducts, and any remaining solvent.
Applications in Organic Synthesis
While specific examples of 1-methoxycyclohexene in the synthesis of pharmaceuticals were not prominently found, the related compound, 1-methylcyclohexene, is noted as a building block in the synthesis of the antidepressant paroxetine.[6] This suggests the potential utility of such cyclic enol ethers as synthons in drug development.
The primary application of enol ethers in organic synthesis is as protecting groups for ketones and aldehydes. Their stability to basic conditions and facile removal under mild acidic conditions make them valuable tools in multi-step syntheses of complex molecules. 1-Methoxycyclohexene can serve as a masked form of the cyclohexanone carbonyl group.
Safe Handling and Storage
1-Methoxycyclohexene is classified as a skin, eye, and respiratory irritant.[1] As with all ethers, and particularly unsaturated ethers, there is a risk of peroxide formation upon storage, especially in the presence of air and light.[5]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed, airtight container to minimize contact with oxygen.
-
Protect from light by storing in an amber bottle or in a dark location.
-
Store in a cool, dry, and well-ventilated area away from acids and oxidizing agents.
-
It is advisable to date the container upon receipt and upon opening.
-
Regularly test for the presence of peroxides, especially before distillation.
Conclusion
1-Methoxycyclohexene is a versatile cyclic enol ether with well-defined reactivity, primarily characterized by its susceptibility to acid-catalyzed hydrolysis. Its stability under basic conditions makes it a useful protecting group for the cyclohexanone carbonyl. While direct applications in drug synthesis are not widely documented in the searched literature, its structural motif is relevant to pharmaceutical chemistry. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective use in a research and development setting. Further quantitative studies on its stability under a broader range of conditions would be beneficial for optimizing its use in complex synthetic pathways.
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Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. [Link]
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A Comprehensive Technical Guide to the Physical Properties of 1-Methoxycyclohexene: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxycyclohexene is a cyclic enol ether of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining the reactivity of a vinyl ether with the conformational aspects of a cyclohexene ring, make it a valuable building block for the synthesis of complex organic molecules. A thorough understanding of its physical properties, particularly its boiling point and density, is paramount for its effective use in various applications, from reaction engineering and process scale-up to purification and formulation development. This technical guide provides an in-depth analysis of the boiling point and density of 1-methoxycyclohexene, including reported values, experimental methodologies for their determination, and a discussion of the underlying chemical principles that govern these properties.
Boiling Point of 1-Methoxycyclohexene
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a critical physical constant for purification by distillation, for assessing the volatility of a compound, and for ensuring safe handling and storage.
Reported Boiling Point Values
Several sources have reported the boiling point of 1-methoxycyclohexene, with some variations in the cited values. These discrepancies can arise from differences in experimental conditions, such as atmospheric pressure, and the purity of the sample.
| Boiling Point (°C) | Source | Notes |
| 162-163 | One Chongqing Chemdad Co., Ltd.[1] | Commercial supplier data. |
| 165.30 (estimated) | The Good Scents Company[2] | Estimated value. |
It is crucial for researchers to consider these variations and, when high precision is required, to determine the boiling point of their specific sample under their experimental conditions.
Theoretical Considerations: Factors Influencing the Boiling Point
The boiling point of 1-methoxycyclohexene is influenced by several key molecular factors:
-
Molecular Weight and van der Waals Forces: The molar mass of 1-methoxycyclohexene (112.17 g/mol ) contributes to its relatively high boiling point compared to smaller molecules.[3] The larger surface area of the molecule allows for more significant London dispersion forces, a type of van der Waals force, which are the primary intermolecular attractions for nonpolar molecules.[4]
-
Dipole-Dipole Interactions: The presence of the ether oxygen atom introduces a permanent dipole moment to the molecule. The electronegative oxygen atom draws electron density away from the adjacent carbon atoms, creating a molecular dipole. These dipole-dipole interactions are stronger than London dispersion forces and contribute to a higher boiling point than a nonpolar hydrocarbon of similar size and shape, such as 1-methylcyclohexene (boiling point ~110 °C).
-
Molecular Shape and Packing: The cyclic structure of 1-methoxycyclohexene results in a more rigid and planar conformation compared to its acyclic isomers. This can influence how efficiently the molecules can pack together in the liquid phase, which in turn affects the strength of intermolecular forces. Cyclic ethers often exhibit higher boiling points than their acyclic counterparts due to a combination of polarity and conformational rigidity.[5]
Experimental Determination of Boiling Point
Accurate determination of the boiling point is essential for compound characterization and purification. The simple distillation method is a standard and reliable technique.[4]
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place the 1-methoxycyclohexene sample (at least 5 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask.[6]
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.
-
Pressure Correction: Record the atmospheric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be needed to determine the normal boiling point.
Caption: Experimental workflow for determining the boiling point of 1-methoxycyclohexene using simple distillation.
Density of 1-Methoxycyclohexene
Density, the mass per unit volume of a substance, is another fundamental physical property. It is crucial for mass-to-volume conversions in synthetic procedures, for calculating reaction concentrations, and for fluid dynamics considerations in process chemistry.
Reported Density Values
The experimental data for the density of 1-methoxycyclohexene is less commonly reported than its boiling point. One available source provides the following value:
| Density (g/cm³) | Temperature (°C) | Source |
| 0.9441 | 0 | One Chongqing Chemdad Co., Ltd.[1] |
It is important to note that density is temperature-dependent; liquids generally become less dense as the temperature increases. Therefore, reporting the temperature at which the density was measured is critical.
Theoretical Considerations: Factors Influencing Density
The density of 1-methoxycyclohexene is determined by its molecular weight and how closely its molecules can pack together in the liquid state.
-
Molecular Weight: Heavier molecules generally lead to higher densities, assuming similar molecular volumes.
-
Molecular Packing: The cyclic and somewhat planar structure of 1-methoxycyclohexene allows for relatively efficient packing of molecules in the liquid phase. The presence of the methoxy group can influence the intermolecular spacing.
-
Intermolecular Forces: While stronger intermolecular forces, such as dipole-dipole interactions, primarily affect the boiling point, they also contribute to pulling the molecules closer together, which can lead to a higher density compared to nonpolar analogs.
Experimental Determination of Density
The density of a liquid can be determined accurately using several methods. A straightforward and common method involves the use of a pycnometer or a graduated cylinder and a balance.[7]
-
Mass of Empty Cylinder: Accurately weigh a clean and dry 10 mL graduated cylinder on an analytical balance and record its mass.
-
Volume of Liquid: Carefully add a known volume of 1-methoxycyclohexene (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.
-
Calculate Mass of Liquid: Subtract the mass of the empty cylinder from the total mass to determine the mass of the 1-methoxycyclohexene.
-
Calculate Density: Divide the mass of the liquid by its volume to obtain the density in g/mL.
-
Repeat for Accuracy: Repeat the measurement at least two more times and calculate the average density to ensure precision.
-
Temperature Control: For high accuracy, the measurement should be performed at a constant and recorded temperature, as density is temperature-dependent.
Caption: Workflow for the experimental determination of the density of a liquid.
Conclusion
The boiling point and density of 1-methoxycyclohexene are key physical properties that are essential for its practical application in research and development. While there are some variations in the reported values, this guide provides a consolidated overview of the available data. Furthermore, the detailed experimental protocols and the discussion of the underlying chemical principles offer a solid foundation for researchers to either utilize the existing data with a critical perspective or to accurately determine these properties in their own laboratories. A thorough understanding and precise measurement of these properties will undoubtedly facilitate the successful and safe use of 1-methoxycyclohexene in the synthesis of novel compounds and the development of new chemical processes.
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An In-depth Technical Guide on the Stability of Carbocation Intermediates in 1-Methoxycyclohexene Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability of carbocation intermediates formed during reactions of 1-methoxycyclohexene. As a highly reactive enol ether, 1-methoxycyclohexene's reaction pathways are predominantly governed by the stability of the transient carbocationic species. This document elucidates the critical role of resonance stabilization conferred by the methoxy group, leading to the formation of a highly stabilized oxocarbenium ion. We will explore the mechanistic implications of this stability in key reactions such as electrophilic additions and acid-catalyzed hydrolysis. Furthermore, this guide presents a detailed experimental protocol for the acid-catalyzed hydrolysis of 1-methoxycyclohexene, a foundational reaction for studying these intermediates. The principles and data presented herein are intended to provide researchers and professionals in synthetic chemistry and drug development with a robust understanding of the factors controlling the reactivity of 1-methoxycyclohexene and related enol ethers.
Introduction: The Pivotal Role of the Carbocation Intermediate
1-Methoxycyclohexene is a versatile building block in organic synthesis, primarily due to the high nucleophilicity of its carbon-carbon double bond. This enhanced reactivity is a direct consequence of the electron-donating methoxy group.[1] In reactions with electrophiles, the initial step involves the attack of the π-electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. The stability of this intermediate is the single most important factor determining the regioselectivity and the overall rate of the reaction.[2] Understanding the nuances of this stability is therefore paramount for predicting and controlling the outcomes of reactions involving 1-methoxycyclohexene.
The Oxocarbenium Ion: The Key to Understanding Stability
Upon protonation or reaction with an electrophile, 1-methoxycyclohexene can, in principle, form two possible carbocation intermediates. However, only one is observed in practice. This high degree of regioselectivity is explained by the profound stabilizing effect of the adjacent methoxy group.[2][3]
The protonation of the double bond at the carbon atom not bearing the methoxy group leads to a tertiary carbocation adjacent to an oxygen atom.[4] This arrangement allows for a powerful resonance stabilization, where a lone pair of electrons from the oxygen atom can be delocalized to form a C=O double bond, thus creating an oxocarbenium ion .[5][6] In this resonance form, the positive charge is placed on the oxygen atom, and all atoms (except hydrogens) have a complete octet of electrons. This delocalization of the positive charge over both the carbon and oxygen atoms significantly stabilizes the intermediate.[6][7]
The alternative protonation, at the carbon atom bearing the methoxy group, would result in a secondary carbocation with no possibility of resonance stabilization from the methoxy group. This secondary carbocation is significantly less stable and therefore its formation is not a favored pathway.[2][5]
Figure 1: General reaction pathway for electrophilic addition to 1-methoxycyclohexene, highlighting the formation of the key resonance-stabilized carbocation (oxocarbenium ion) intermediate.
Factors Influencing Carbocation Stability
Several factors contribute to the exceptional stability of the oxocarbenium ion intermediate derived from 1-methoxycyclohexene:
-
Resonance: As discussed, this is the most significant stabilizing factor. The delocalization of the positive charge onto the oxygen atom via p-orbital overlap is a powerful stabilizing interaction.[6][7]
-
Inductive Effect: The alkyl groups of the cyclohexene ring also contribute a minor stabilizing effect through induction, donating electron density to the positively charged carbon atom.[8]
-
Hyperconjugation: While less significant than resonance, hyperconjugation involving the adjacent C-H and C-C σ-bonds can also contribute to the stabilization of the carbocationic center.
The increased electron density of the double bond in 1-methoxycyclohexene makes it significantly more reactive towards electrophiles than unsubstituted cyclohexene.[1] While precise kinetic data for a direct comparison can be challenging to find in the literature, the rapid acid-catalyzed hydrolysis of enol ethers compared to the hydration of simple alkenes under similar conditions provides strong evidence for this heightened reactivity.[1]
Mechanistic Deep Dive: Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of 1-methoxycyclohexene to cyclohexanone and methanol serves as a classic example illustrating the role of the stable carbocation intermediate.[4]
The reaction proceeds through the following steps:
-
Protonation of the double bond: The reaction is initiated by the protonation of the double bond by an acid catalyst, forming the resonance-stabilized oxocarbenium ion intermediate.[9]
-
Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the carbocation intermediate.
-
Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Protonation of the methoxy group: The methoxy group of the hemiacetal is then protonated, turning it into a good leaving group (methanol).
-
Elimination of methanol: The lone pair on the hydroxyl group assists in the elimination of methanol, reforming the C=O double bond and generating the final product, cyclohexanone, along with a proton that acts as a catalyst for the next cycle.
Figure 2: Step-wise mechanism of the acid-catalyzed hydrolysis of 1-methoxycyclohexene.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexene
This protocol outlines a procedure for the hydrolysis of 1-methoxycyclohexene to cyclohexanone, which can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
1-methoxycyclohexene
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of 1-methoxycyclohexene in a suitable solvent (e.g., tetrahydrofuran, THF, if needed to ensure miscibility).
-
Initiation of Hydrolysis: While stirring, add a stoichiometric excess of dilute hydrochloric acid to the solution at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular time intervals, quenching them with a base (e.g., saturated sodium bicarbonate solution), extracting the organic components with diethyl ether, and analyzing the extract by GC or NMR.
-
Workup: Upon completion of the reaction (as determined by the disappearance of the starting material), transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2-3 times).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanone product.
-
Purification (Optional): The crude product can be purified by distillation if necessary.
Self-Validation and Causality:
-
The use of dilute acid is crucial; concentrated acid can lead to unwanted side reactions and polymerization.[4]
-
Monitoring the reaction allows for the determination of reaction kinetics, providing insight into the stability of the intermediate. A faster reaction rate compared to the hydration of cyclohexene under identical conditions would quantitatively demonstrate the stabilizing effect of the methoxy group.
-
The bicarbonate wash is a critical step to neutralize the acid catalyst, preventing further reactions during the workup and ensuring the stability of the final product.
Quantitative Insights and Data Summary
| Reactant | Reaction | Relative Rate | Key Intermediate |
| 1-Methoxycyclohexene | Acid-Catalyzed Hydrolysis | Very Fast | Oxocarbenium Ion |
| Cyclohexene | Acid-Catalyzed Hydration | Very Slow | Secondary Carbocation |
Table 1: A semi-quantitative comparison of the reactivity of 1-methoxycyclohexene and cyclohexene in acid-catalyzed addition reactions.
Conclusion
The stability of the carbocation intermediate in reactions of 1-methoxycyclohexene is overwhelmingly dictated by the resonance contribution of the methoxy group, leading to the formation of a highly stabilized oxocarbenium ion. This high degree of stabilization not only accelerates the rate of electrophilic attack but also governs the strict regioselectivity of such reactions. A thorough understanding of these principles is essential for the effective application of 1-methoxycyclohexene and related enol ethers in complex organic synthesis, enabling researchers and drug development professionals to predict reaction outcomes and design more efficient synthetic routes.
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Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product... Retrieved from [Link]
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Filo. (2023, November 4). The addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycycl.. Retrieved from [Link]
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Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product. Use resonance structures of the carbocation intermediate to explain why none of the alternate regioisomer is formed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methoxycyclohexene. PubChem. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, January 28). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Retrieved from [Link]
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Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Lifetimes of oxocarbenium ions in aqueous solution from common ion inhibition of the solvolysis of α-azido ethers by added azide ion. Journal of the American Chemical Society, 126(29), 9166–9175. Retrieved from [Link]
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Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]
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Procter, D. J., et al. (2018). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science, 9(33), 6878–6883. Retrieved from [Link]
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Janine The Tutor. (2021, February 24). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, March 1). Carbocation Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Oxocarbenium ion 1 converts to the stabilized cis-fused dioxolenium ion 2. Retrieved from [Link]
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Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25, 12615–12628. Retrieved from [Link]
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A Comprehensive Guide to the IUPAC Nomenclature of 1,1-dimethoxycyclohexane and its Associated Synonyms
Introduction
In the precise fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The standardized language of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the foundation for this clarity, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers an in-depth analysis of the IUPAC nomenclature for the compound with the chemical formula C₈H₁₆O₂, systematically deriving its correct name: 1,1-dimethoxycyclohexane .
Furthermore, this document will explore the common synonyms for this compound, such as "cyclohexanone dimethyl ketal," explaining their chemical origins and contextual usage. For researchers and drug development professionals, understanding both the formal IUPAC name and its synonyms is crucial for navigating scientific literature, patents, and chemical supplier databases effectively.
Section 1: The IUPAC-Approved Name: 1,1-dimethoxycyclohexane
The IUPAC system is a logical, rule-based framework for naming organic compounds. The name "1,1-dimethoxycyclohexane" is derived by systematically applying these rules, which prioritize the principal carbon chain or ring and attached functional groups.
Foundational Principles: Naming Substituted Cycloalkanes and Ethers
The nomenclature for this molecule rests on two key IUPAC principles: the naming of cycloalkanes as parent structures and the naming of ether groups as substituents.
-
Parent Structure Identification: In a molecule containing both a ring and acyclic carbon chains, the parent structure is typically the one with the greater number of carbon atoms. In this case, the cyclohexane ring contains six carbon atoms, while each of the substituent groups contains only one. Therefore, cyclohexane is designated as the parent hydrocarbon.
-
Ether Substituent Naming: Ethers (R-O-R') are named under the IUPAC system by treating one of the organic groups with the oxygen atom as an "alkoxy" substituent. The smaller or less complex group is chosen for the alkoxy name.[1][2] For a -OCH₃ group, the corresponding alkyl group is "methyl," leading to the substituent name "methoxy." [2][3]
Step-by-Step Derivation of the IUPAC Name
The formal name is assembled through a methodical process that ensures accuracy and consistency. This protocol is a self-validating system, where the application of the rules logically leads to a single correct name.
Experimental Protocol: IUPAC Name Derivation
-
Identify the Parent Hydrocarbon:
-
Action: Examine the molecular structure to locate the principal carbon chain or ring.
-
Observation: The structure consists of a six-membered carbon ring and two -OCH₃ groups attached to the same carbon atom.
-
-
Identify and Name the Substituents:
-
Action: Identify all groups attached to the parent ring.
-
Observation: There are two identical -OCH₃ groups.
-
-
Number the Parent Ring (Assign Locants):
-
Action: Assign numerical locants to the carbons of the parent ring to indicate the position of the substituents. The numbering should start and proceed in a way that gives the substituents the lowest possible set of numbers.[3][4]
-
Observation: Both methoxy groups are attached to the same carbon atom.
-
-
Assemble the Full IUPAC Name:
-
Action: Combine the locants, substituent names, and the parent name in the correct order: (Locants)-(Substituent Name)(Parent Name).
-
Assembly: 1,1- + dimethoxy + cyclohexane
-
Final IUPAC Name: 1,1-dimethoxycyclohexane [5]
-
Visualization of the Naming Workflow
The logical flow for deriving the IUPAC name can be represented as a decision-making workflow.
Section 2: Analysis of Common Synonyms
While the IUPAC name is the formal standard, several synonyms are frequently encountered in commercial and laboratory settings. These names are often derived from the compound's synthesis route.
The Ketal/Acetal Designation: A Synthesis-Based Name
The most prevalent synonyms are Cyclohexanone dimethyl ketal and Cyclohexanone dimethyl acetal .[5][6] These names provide valuable insight into the compound's formation.
-
Causality of the Name: 1,1-dimethoxycyclohexane is synthesized via the reaction of cyclohexanone with two equivalents of methanol in the presence of an acid catalyst.[7][8] This reaction is a classic example of ketal formation.
-
Ketal vs. Acetal:
-
A ketal is a functional group derived from a ketone and two equivalents of an alcohol.
-
An acetal is a functional group derived from an aldehyde and two equivalents of an alcohol.
-
Since the precursor is cyclohexanone (a ketone), the term "Cyclohexanone dimethyl ketal" is the more precise and chemically accurate common name.[5][6][9][10][11][12] The term "acetal" is sometimes used more generically in literature and supplier catalogs to refer to both types of structures, leading to the use of "Cyclohexanone dimethyl acetal".[5][6] For the discerning scientist, recognizing this compound as a ketal is key to understanding its stability and reactivity, particularly its sensitivity to aqueous acid which will hydrolyze it back to cyclohexanone and methanol.
Summary of Nomenclature
This table summarizes the official name and common synonyms, providing clarity for literature searches and material procurement.
| Name Type | Name | Rationale |
| IUPAC Name | 1,1-dimethoxycyclohexane | Systematic name based on international standards.[5] |
| Common Name | Cyclohexanone dimethyl ketal | Based on its synthesis from cyclohexanone; chemically precise.[5][10] |
| Common Name | Cyclohexanone dimethyl acetal | Also synthesis-based, though less precise than "ketal".[5][6] |
| Indexing Name | Cyclohexane, 1,1-dimethoxy- | A format often used in chemical abstracting and indexing services.[5][6] |
Section 3: Physicochemical Properties
A summary of key physical and chemical identifiers for 1,1-dimethoxycyclohexane is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 933-40-4 | [5][13][6][10] |
| Molecular Formula | C₈H₁₆O₂ | [5][13][11] |
| Molecular Weight | 144.21 g/mol | [5][13][6] |
| Appearance | Colorless to yellow clear liquid | [13][10] |
| Density | 0.948 g/mL at 25 °C | [13][9][12] |
| Boiling Point | 83 °C at 50 mmHg; 64 °C at 30 mmHg | [13][10][11] |
| Flash Point | 50 °C | [13][10] |
Conclusion
The formal IUPAC name for the C₈H₁₆O₂ molecule discussed herein is 1,1-dimethoxycyclohexane . This name is derived from a logical and systematic application of universally accepted chemical nomenclature rules. Concurrently, the common synonym Cyclohexanone dimethyl ketal provides essential information about its synthetic origin from cyclohexanone and serves as a widely used identifier in practical applications.
For professionals in research and drug development, proficiency in both the systematic IUPAC nomenclature and its common, synthesis-derived synonyms is indispensable. This dual understanding ensures accurate identification, facilitates effective literature review, and prevents ambiguity in chemical sourcing and regulatory documentation.
References
-
1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of Cyclohexane, 1,1-dimethoxy- (CAS 933-40-4) . Cheméo. [Link]
-
Cyclohexane, 1,1-dimethoxy- . NIST Chemistry WebBook, SRD 69. [Link]
-
1,1-Dimethoxyhexane | C8H18O2 | CID 74137 . PubChem, National Center for Biotechnology Information. [Link]
-
Cyclohexanone dimethyl ketal - 933-40-4 . ChemSynthesis. [Link]
-
Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems . The Organic Chemistry Tutor, YouTube. [Link]
- Preparation of 1,1-dimethoxycyclohexane.
-
Nomenclature of Ethers . Chemistry LibreTexts. [Link]
-
4.1 IUPAC Nomenclature of Alkanes and Cycloalkanes . Chad's Prep, YouTube. [Link]
-
Synthesis of 1,1-dimethoxycyclohexane . PrepChem.com. [Link]
-
How to Name Cycloalkanes, Halides, and Ethers Using IUPAC Nomenclature . The Animated Chemistry Textbook, YouTube. [Link]
-
Effect of reaction time on the formation of 1,1-dimethoxycyclohexane... . ResearchGate. [Link]
-
Ethers Nomenclature Made Easy: IUPAC Rules & Examples . Vedantu. [Link]
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An In-depth Technical Guide to the Solubility Profile of 1,1-Dimethoxycyclohexane in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Solvent Properties of a Versatile Ketal
1,1-Dimethoxycyclohexane, a cyclic ketal, is a compound of significant interest in organic synthesis, serving as a protective group for carbonyls and as a synthetic intermediate.[1] Its utility is intrinsically linked to its interaction with various media, making a comprehensive understanding of its solubility profile in common organic solvents paramount for its effective application. This guide provides an in-depth analysis of the solubility characteristics of 1,1-dimethoxycyclohexane, moving beyond simple miscibility data to explore the underlying intermolecular forces that govern its behavior. By examining the interplay of polarity, hydrogen bonding, and dispersion forces, we aim to equip researchers with the predictive power to select optimal solvent systems for their specific applications, from reaction chemistry to purification and formulation.
Physicochemical Properties of 1,1-Dimethoxycyclohexane: A Foundation for Solubility
A molecule's solubility is dictated by its structural and electronic properties. For 1,1-dimethoxycyclohexane, the key features are a nonpolar cyclohexane ring and two polar methoxy groups attached to the same carbon atom.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.948 g/mL at 25 °C | [3] |
| Boiling Point | 188-190 °C | [3] |
| Structure | A cyclohexane ring with two methoxy groups on a single carbon. | [1] |
The presence of the ether linkages introduces polarity and the capacity for hydrogen bond acceptance, while the cyclohexane backbone imparts a significant nonpolar character. This amphiphilic nature is central to its solubility behavior.
Theoretical Framework: The Principles of "Like Dissolves Like"
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This principle is rooted in the concept of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The Role of Polarity
Organic solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents: (e.g., hexane, toluene) primarily interact through London dispersion forces.
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors.
-
Polar Protic Solvents: (e.g., methanol, ethanol) have a dipole moment and can both donate and accept hydrogen bonds.
1,1-Dimethoxycyclohexane, with its nonpolar ring and polar ether groups, is expected to exhibit favorable interactions with a range of solvents. The cyclohexane moiety will favor interactions with nonpolar solvents, while the methoxy groups will facilitate dissolution in more polar environments.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[4][5] HSP theory decomposes the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted and Observed Solubility Profile of 1,1-Dimethoxycyclohexane
Based on the theoretical principles and available qualitative data, we can construct a detailed solubility profile for 1,1-dimethoxycyclohexane.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Observations |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Miscible | The nonpolar cyclohexane ring of 1,1-dimethoxycyclohexane will have strong van der Waals interactions with aliphatic hydrocarbon solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | Similar to aliphatic solvents, the dispersion forces will dominate, leading to good miscibility. The polarizability of the aromatic ring in toluene may offer slightly more favorable interactions than hexane.[6] |
| Halogenated | Chloroform, Dichloromethane | Completely Soluble | 1,1-Dimethoxycyclohexane is reported to have complete solubility in chloroform.[1] This is due to the favorable dipole-dipole interactions between the polar C-Cl bonds and the ether linkages of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a cyclic acetal (a type of ether), 1,1-dimethoxycyclohexane is expected to be fully miscible with other ethers due to their similar polarities and ability to engage in dipole-dipole interactions. Good solubility in diethyl ether is reported.[1] |
| Esters | Ethyl Acetate | Slightly Limited Solubility | Ethyl acetate is a polar aprotic solvent. The observed "slightly limited solubility" suggests that while there are favorable dipole-dipole interactions, the overall energetic balance is less favorable than with less polar or more accommodating solvents. |
| Ketones | Acetone | Miscible | Acetone is a polar aprotic solvent. Given its structural similarities to ethyl acetate but with a more exposed carbonyl group for dipole interactions, 1,1-dimethoxycyclohexane is expected to be miscible in acetone. |
| Alcohols | Methanol, Ethanol | Miscible | Good solubility in ethanol is reported.[1] 1,1-dimethoxycyclohexane can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. While it cannot self-associate via hydrogen bonds, it can readily interact with protic solvents. Its synthesis often involves an excess of methanol, indicating miscibility.[7] |
Experimental Determination of Solubility: A Practical Guide
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a robust method for determining the miscibility and, if applicable, the quantitative solubility of 1,1-dimethoxycyclohexane in an organic solvent.
Materials and Equipment
-
1,1-Dimethoxycyclohexane (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Calibrated pipettes and syringes
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Analytical balance
Experimental Workflow: A Visual Guide
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a series of standard solutions of 1,1-dimethoxycyclohexane in the chosen solvent at known concentrations.
-
These standards will be used to create a calibration curve for the analytical instrument.
-
-
Instrument Calibration:
-
Analyze the standard solutions using a suitable analytical technique (e.g., GC-FID).
-
Plot the instrument response (e.g., peak area) against the known concentrations to generate a calibration curve. This relationship will be used to determine the concentration of unknown samples.
-
-
Sample Preparation and Equilibration:
-
In a series of sealed vials, add a known volume or mass of 1,1-dimethoxycyclohexane to a known volume or mass of the organic solvent. It is advisable to test a range of compositions.
-
Place the vials in a thermostatically controlled environment (e.g., a water bath at 25 °C) and agitate them using a vortex mixer or shaker for a predetermined period to ensure equilibrium is reached.
-
-
Phase Observation and Analysis:
-
After equilibration, allow the vials to stand undisturbed and observe for any phase separation.
-
Miscible: A single, clear liquid phase is observed at all compositions.
-
Immiscible or Partially Soluble: Two distinct liquid phases are observed, or a saturated solution with an excess of the solute is present.
-
-
If a single phase is formed, the two liquids are miscible under the tested conditions.
-
If two phases are present, carefully extract a sample from the solvent-rich phase (the phase in which the solvent is the major component).
-
Analyze the extracted sample using the calibrated analytical instrument to determine the concentration of 1,1-dimethoxycyclohexane. This concentration represents the solubility at that temperature.
-
Data Interpretation and Reporting
The results should be presented clearly, indicating the solvent, temperature, and the observed solubility.
| Solvent | Temperature (°C) | Observed Miscibility/Solubility |
| e.g., Hexane | 25 | Miscible |
| e.g., Ethyl Acetate | 25 | Report quantitative value (e.g., g/100 mL or mol/L) |
This data, combined with the theoretical understanding of intermolecular forces, provides a powerful tool for solvent selection in various research and development applications.
Conclusion: A Predictive and Practical Approach to Solubility
References
- Google Patents. (n.d.). Preparation of 1,1-dimethoxycyclohexane.
-
PubChem. (n.d.). 1,1-Dimethoxycyclohexane. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
- Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen-Solubility.com.
-
ResearchGate. (n.d.). What molecules are not dissolved in cyclohexane but dissolved in toluene or other organic solvents?. Retrieved from [Link]
Sources
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- 3. 1,1-DIMETHOXYCYCLOHEXANE | 933-40-4 [chemicalbook.com]
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The Genesis of a Synthon: Unraveling the Discovery and First Synthesis of 1-Methoxycyclohexene
A cornerstone in modern organic synthesis, 1-methoxycyclohexene, a key enol ether, boasts a rich history rooted in the fundamental exploration of ketone reactivity. While a single, definitive "discovery" paper remains elusive, a deep dive into the annals of organic chemistry points towards its emergence from the foundational work on the Favorskii rearrangement in the early 20th century. This technical guide illuminates the historical context, the likely first synthetic route, and the enduring significance of this versatile molecule for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Methoxycyclohexene
1-Methoxycyclohexene, also known as cyclohexanone methyl enol ether, serves as a powerful nucleophile and a masked carbonyl equivalent in a myriad of carbon-carbon bond-forming reactions. Its utility in annulation strategies, conjugate additions, and as a precursor to substituted cyclohexanones has cemented its place in the synthetic chemist's toolbox. Understanding its origins provides not only historical perspective but also a deeper appreciation for the chemical principles that underpin its reactivity.
The Dawn of Enol Ethers: A Favorskii Legacy
The intellectual lineage of 1-methoxycyclohexene can be traced back to the groundbreaking work of Russian chemist Alexei Yevgrafovich Favorskii.[1] His extensive investigations into the reactions of α-halo ketones with alkoxides, now famously known as the Favorskii rearrangement, laid the groundwork for understanding the formation of enolates and their subsequent reactions.[1]
While the primary outcome of the Favorskii rearrangement is often a ring-contracted ester, the reaction mechanism proceeds through the formation of a cyclopropanone intermediate, which is formed from an enolate. It is highly probable that in the course of these studies, the formation of enol ethers as byproducts or even primary products under specific conditions was observed. The reaction of a 2-halocyclohexanone with a methoxide base, for instance, presents a direct pathway to 1-methoxycyclohexene.
The First Synthesis: A Deductive Pathway
Based on the foundational principles established by Favorskii and his contemporaries, the first synthesis of 1-methoxycyclohexene was likely achieved through the dehydrohalogenation of a 2-halocyclohexanone in the presence of a methoxide base. The most probable starting material would have been 2-chlorocyclohexanone, which was accessible at the time.
Plausible First Synthetic Protocol
The following detailed protocol represents a historically plausible and mechanistically sound reconstruction of the first synthesis of 1-methoxycyclohexene.
Reaction: Synthesis of 1-Methoxycyclohexene from 2-Chlorocyclohexanone
Reactants:
-
2-Chlorocyclohexanone
-
Sodium Methoxide (or Sodium in Methanol)
-
Methanol (as solvent)
Experimental Protocol:
-
Preparation of Sodium Methoxide Solution: In a flame-dried reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide is prepared by carefully dissolving metallic sodium in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be performed with caution.
-
Reaction Setup: The solution of sodium methoxide in methanol is cooled in an ice bath.
-
Addition of 2-Chlorocyclohexanone: 2-Chlorocyclohexanone, dissolved in a minimal amount of anhydrous methanol, is added dropwise to the stirred sodium methoxide solution. The rate of addition is controlled to maintain a low reaction temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then gently refluxed for a period to ensure complete reaction.
-
Workup and Isolation: Upon cooling, the reaction mixture is quenched with water. The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-methoxycyclohexene.
Mechanistic Rationale: An E2 Elimination Pathway
The formation of 1-methoxycyclohexene from 2-chlorocyclohexanone and sodium methoxide proceeds via an E2 (bimolecular elimination) mechanism. The methoxide ion acts as a strong base, abstracting a proton from the carbon atom adjacent to the carbonyl group (the α'-position), leading to the formation of an enolate intermediate. Simultaneously, the chloride ion is expelled, resulting in the formation of the carbon-carbon double bond of the enol ether.
Caption: E2 mechanism for the synthesis of 1-methoxycyclohexene.
Characterization and Properties
The successful synthesis of 1-methoxycyclohexene would have been confirmed by the analytical techniques of the era, including boiling point determination, refractive index measurement, and elemental analysis.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molar Mass | 112.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140-142 °C at atmospheric pressure |
| Density | ~0.93 g/mL at 20 °C |
Evolution of Synthetic Methodologies
While the dehydrohalogenation of 2-halocyclohexanones represents the likely inaugural synthesis, more efficient and versatile methods have since been developed. These include:
-
Acid-catalyzed reaction of cyclohexanone with methanol and a dehydrating agent: This method often employs an orthoformate to drive the equilibrium towards the enol ether.
-
Reaction of cyclohexanone with dimethyl sulfate: A powerful methylating agent that can effect the O-methylation of the enolate.
-
Modern catalytic methods: More recent advancements involve transition-metal-catalyzed vinylation reactions.
Caption: Evolution of synthetic routes to 1-methoxycyclohexene.
Conclusion: An Enduring Legacy
The story of 1-methoxycyclohexene's discovery and first synthesis is a testament to the power of fundamental research in organic chemistry. From its likely origins in the study of the Favorskii rearrangement to its current status as an indispensable synthetic building block, this simple enol ether continues to enable the construction of complex molecules with applications in medicine, materials science, and beyond. Its journey underscores the critical importance of understanding reaction mechanisms and the continuous pursuit of more efficient and elegant synthetic methodologies.
References
- Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
Sources
Methodological & Application
The Strategic Application of 1,1-Dimethoxycyclohexane as a Carbonyl Protecting Group in Advanced Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This comprehensive guide delves into the practical application of 1,1-dimethoxycyclohexane as a robust and versatile protecting group for carbonyl functionalities, specifically ketones and aldehydes. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for both the protection and deprotection of carbonyls, and present case studies illustrating its utility in complex molecular architectures relevant to pharmaceutical and natural product synthesis.
Introduction: The Imperative of Carbonyl Protection
The carbonyl group, with its inherent electrophilicity, is a cornerstone of organic reactivity, participating in a vast array of synthetic transformations. However, this reactivity can be a double-edged sword in the context of multi-step synthesis, where the presence of a carbonyl moiety can interfere with reactions targeting other functional groups within the molecule. The strategic use of protecting groups to temporarily mask the carbonyl functionality is therefore an indispensable tool for the synthetic chemist.
1,1-Dimethoxycyclohexane emerges as a highly effective reagent for this purpose, converting carbonyl compounds into their corresponding dimethyl ketals. These ketals exhibit remarkable stability across a broad spectrum of reaction conditions, particularly those involving strong bases, nucleophiles, and hydridic reducing agents, yet can be smoothly cleaved under acidic conditions to regenerate the parent carbonyl.[1]
The Chemistry of Acetal & Ketal Formation and Cleavage
The protective power of 1,1-dimethoxycyclohexane lies in its ability to readily form a dimethyl ketal with a carbonyl group under acidic catalysis. This transformation proceeds via a well-established, reversible mechanism.
Mechanism of Protection (Ketalization)
The acid-catalyzed reaction of a ketone with an excess of methanol (often with a water scavenger) leads to the formation of a dimethyl ketal. The mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule generates a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: The final deprotonation step yields the stable dimethyl ketal and regenerates the acid catalyst.
1,1-Dimethoxycyclohexane can also be used in a transketalization reaction, where it serves as both the protecting group precursor and a dehydrating agent, driving the equilibrium towards product formation.[2]
Mechanism of Deprotection (Hydrolysis)
The deprotection of the dimethyl ketal is essentially the reverse of the protection mechanism, achieved by treatment with aqueous acid. The presence of a large excess of water drives the equilibrium back towards the starting ketone.
Strategic Advantages of 1,1-Dimethoxycyclohexane
The selection of 1,1-dimethoxycyclohexane as a protecting agent is underpinned by several key advantages:
-
High Stability: The resulting dimethyl ketals are inert to a wide range of reagents, including organometallics (Grignard, organolithium reagents), strong bases (hydroxides, alkoxides), and metal hydrides (LiAlH₄, NaBH₄).
-
Ease of Formation: The protection reaction generally proceeds in high yield under relatively mild acidic conditions.
-
Reliable Cleavage: Deprotection is typically straightforward and high-yielding using standard aqueous acid conditions.
-
Dual Functionality: In certain applications, 1,1-dimethoxycyclohexane can also act as a water scavenger, pushing the ketalization equilibrium to completion.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a model ketone, acetophenone, and its subsequent deprotection.
Protocol 1: Protection of Acetophenone using Methanol and an Acid Catalyst
This protocol describes a general and robust method for the formation of acetophenone dimethyl ketal.
Materials:
-
Acetophenone
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a solution of acetophenone (1.0 eq) in anhydrous methanol (5-10 mL per mmol of acetophenone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude acetophenone dimethyl ketal.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Diagram: Workflow for Carbonyl Protection
Caption: Workflow for the protection of acetophenone.
Protocol 2: Deprotection of Acetophenone Dimethyl Ketal
This protocol outlines a standard and effective method for the cleavage of the dimethyl ketal to regenerate the parent ketone using aqueous acid.
Materials:
-
Acetophenone dimethyl ketal
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the acetophenone dimethyl ketal (1.0 eq) in acetone (5-10 mL per mmol of ketal) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1M hydrochloric acid (2.0-3.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The deprotection is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the excess acid by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetophenone.
-
If necessary, purify the product by column chromatography on silica gel or distillation.
Diagram: Deprotection Workflow
Caption: Workflow for the deprotection of acetophenone dimethyl ketal.
Applications in Complex Synthesis: A Case Study
The utility of 1,1-dimethoxycyclohexane as a protecting group is particularly evident in the synthesis of complex molecules where chemoselectivity is crucial. A notable example is its application in the synthesis of aminoglycoside antibiotics. In the synthesis of a neamine derivative, a key intermediate was protected as a cyclohexylidene acetal via a ketal exchange reaction with 1,1-dimethoxycyclohexane in the presence of p-toluenesulfonic acid. This protection strategy allowed for the selective manipulation of other functional groups in the molecule. The cyclohexylidene group was later selectively removed under acidic conditions, demonstrating the robustness and controlled lability of this protecting group in a complex setting.
Troubleshooting and Key Considerations
-
Anhydrous Conditions for Protection: The formation of ketals is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. Therefore, using anhydrous solvents and reagents, and optionally a dehydrating agent like trimethyl orthoformate, is critical for high yields.
-
Acid Catalyst Selection: While p-TsOH is commonly used, other protic acids (e.g., HCl, H₂SO₄) or Lewis acids can also be effective. The choice of catalyst may need to be optimized depending on the substrate's sensitivity.
-
Deprotection of Acid-Sensitive Substrates: For molecules containing other acid-labile functional groups, milder deprotection conditions may be necessary. This can include using weaker acids, running the reaction at lower temperatures, or employing alternative methods such as those utilizing solid acid catalysts or specific Lewis acids.
-
Monitoring Reaction Progress: Close monitoring of both protection and deprotection reactions by TLC or GC-MS is essential to ensure complete conversion and to avoid potential side reactions or decomposition of the product.
Conclusion
1,1-Dimethoxycyclohexane is a highly reliable and practical reagent for the protection of carbonyl groups in a variety of synthetic contexts. Its stability under a wide range of reaction conditions, coupled with the ease of its introduction and removal, makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower synthetic chemists to confidently and effectively employ this protecting group strategy in their pursuit of complex molecular targets.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 2018. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
- Preparation of 1,1-dimethoxycyclohexane.
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega, 2021. [Link]
-
1,1-Dimethoxycyclohexane. PubChem, CID 13616. [Link]
-
Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Publishing. [Link]
-
Simple and Chemoselective Deprotection of Acetals. The Chemical Society of Japan, 1989. [Link]
-
Studies on synthesis of cyclohexanone diethyl acetal. ResearchGate, 2011. [Link]
-
Synthesis of 1,1-dimethoxycyclohexane. PrepChem.com. [Link]
-
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane. Organic Syntheses. [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]
-
Effect of reaction time on the formation of 1,1-dimethoxycyclohexane... ResearchGate. [Link]
-
Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Afinítica. [Link]
-
Protection of Aldehydes and Ketones. Semantic Scholar. [Link]
-
Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! YouTube. [Link]
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Application Note & Protocol: The Lewis Acid-Catalyzed Aldol Reaction with 1-Methoxycyclohexene
Introduction: Strategic Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for constructing carbon-carbon bonds. The reaction facilitates the formation of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The classical aldol reaction, however, can be limited by issues of chemoselectivity and regioselectivity, particularly in mixed (or crossed) aldol reactions where multiple enolizable carbonyls can lead to a complex mixture of products.[2][3]
To overcome these limitations, the Mukaiyama aldol reaction was developed, utilizing pre-formed enol derivatives, such as silyl enol ethers or, in this case, a simple enol ether like 1-methoxycyclohexene.[4][5] This approach isolates the nucleophilic component, allowing for a directed and controlled reaction with an electrophilic partner (an aldehyde or ketone). The reaction's efficiency and selectivity are profoundly enhanced by the use of a Lewis acid catalyst, which activates the carbonyl electrophile towards nucleophilic attack.[4][6]
This document provides a detailed protocol and technical insights for conducting the Lewis acid-catalyzed aldol reaction between 1-methoxycyclohexene and an aldehyde, a transformation that yields a valuable 2-(hydroxy-substituted)-cyclohexanone derivative. We will explore the mechanistic underpinnings, provide a field-proven experimental procedure, discuss the influence of catalyst choice, and offer troubleshooting guidance for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: The Role of the Lewis Acid
The core principle of this reaction is the activation of the aldehyde electrophile by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄).[4] In the absence of the catalyst, the aldehyde's carbonyl carbon is not sufficiently electrophilic to react with the relatively neutral enol ether.
The catalytic cycle proceeds via the following key steps:
-
Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The π-bond of the enol ether, 1-methoxycyclohexene, attacks the activated carbonyl carbon. This is the crucial C-C bond-forming step.
-
Intermediate Formation: The attack generates an oxocarbenium ion intermediate, which is stabilized by the Lewis acid.
-
Hydrolysis (Workup): The reaction is quenched with an aqueous solution. During this workup step, the intermediate is hydrolyzed to yield the final β-hydroxy ketone product, releasing the Lewis acid.
Unlike aldol reactions involving metal enolates (e.g., lithium or boron enolates), the Lewis acid-catalyzed reaction with silyl or simple enol ethers typically proceeds through an acyclic, or "open," transition state.[5] The stereochemical outcome (diastereoselectivity) is therefore determined by steric and electronic interactions within this flexible transition state, rather than the rigid geometry of a cyclic intermediate.[7][8]
Caption: General mechanism for the Lewis acid-catalyzed aldol reaction.
Experimental Application & Protocols
This section details a representative protocol for the reaction of 1-methoxycyclohexene with benzaldehyde, catalyzed by titanium(IV) chloride (TiCl₄).
Materials & Reagents
| Reagent | M.W. | Amount (Scale) | Moles | Equiv. | Notes |
| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 10.0 | 1.0 | Freshly distilled to remove benzoic acid. |
| 1-Methoxycyclohexene | 112.17 | 1.35 g (1.45 mL) | 12.0 | 1.2 | Use high-purity reagent. |
| Titanium(IV) Chloride (TiCl₄) | 189.68 | 2.09 g (1.2 mL) | 11.0 | 1.1 | Use a fresh 1.0 M solution in DCM or a newly opened ampule. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - | Anhydrous grade, distilled from CaH₂. |
| Sat. aq. NaHCO₃ | - | ~30 mL | - | - | For quenching the reaction. |
| Anhydrous MgSO₄ | - | As needed | - | - | For drying the organic layer. |
Equipment
-
100 mL three-neck round-bottom flask, flame-dried under vacuum.
-
Magnetic stirrer and stir bar.
-
Septa and needles for inert atmosphere transfers.
-
Argon or Nitrogen gas line with a bubbler.
-
Low-temperature thermometer.
-
Dry ice/acetone bath (-78 °C).
-
Syringes for liquid transfer.
Step-by-Step Protocol
-
Reaction Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling & Reagent Addition: Add anhydrous dichloromethane (40 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Aldehyde & Catalyst: Once the temperature is stable, add freshly distilled benzaldehyde (1.0 mL, 10.0 mmol) via syringe. Stir for 5 minutes. Subsequently, add the titanium(IV) chloride (1.2 mL, 11.0 mmol) dropwise via syringe over 5-10 minutes. The solution will likely turn a deep yellow or orange color, characteristic of the TiCl₄-aldehyde complex. Stir this mixture for 20-30 minutes at -78 °C.
-
Scientist's Note: This pre-complexation step is crucial. Adding the Lewis acid to the aldehyde before the enol ether ensures that the catalyst activates the intended electrophile, minimizing side reactions such as the polymerization of the enol ether.
-
-
Enol Ether Addition: In a separate, dry vial, dissolve 1-methoxycyclohexene (1.45 mL, 12.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump for controlled addition.
-
Scientist's Note: A slow addition rate is critical to maintain the low temperature and control the reaction exotherm, which helps to maximize diastereoselectivity and prevent side product formation.
-
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) every 30-60 minutes, eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the benzaldehyde is consumed (as indicated by TLC), carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) slowly at -78 °C.
-
Safety Advisory: The quenching of reactive Lewis acids like TiCl₄ is highly exothermic. Add the quenching agent very slowly to the cold solution to avoid a dangerous temperature spike.
-
-
Workup & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 2-(hydroxy(phenyl)methyl)cyclohexan-1-one.
Factors Influencing Stereoselectivity
The diastereoselectivity of the Mukaiyama aldol reaction is highly dependent on the choice of Lewis acid.[9] Lewis acids can be broadly classified as chelating or non-chelating, which influences the geometry of the transition state.
| Lewis Acid | Type | Typical Diastereoselectivity | Rationale |
| TiCl₄, SnCl₄ | Chelating | syn-selective | These acids can form a more rigid, six-membered chelated transition state involving the aldehyde and the incoming nucleophile, favoring a syn arrangement.[9] |
| BF₃·OEt₂ | Non-Chelating | anti-selective | Boron-based Lewis acids are generally unable to form stable chelates, leading to a more open, extended transition state that often favors the sterically less hindered anti product.[9] |
Note: The actual diastereomeric ratio can also be influenced by the specific enol ether geometry (E/Z) and the steric bulk of the aldehyde and enol ether substituents.[7][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Lewis acid (hydrolyzed by moisture).2. Insufficient reaction time or temperature too low.3. Impure starting materials. | 1. Use a fresh bottle or freshly prepared solution of the Lewis acid. Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere.2. Allow the reaction to stir longer or warm slightly (e.g., to -40 °C), but be aware this may reduce selectivity.3. Purify aldehyde by distillation and ensure high-purity enol ether. |
| Complex Product Mixture | 1. Reaction temperature was too high.2. Self-condensation of the aldehyde.3. Lewis acid-catalyzed decomposition or polymerization of the enol ether. | 1. Maintain strict temperature control at -78 °C, especially during additions.2. This is less common with this method but can occur if the enol ether addition is too slow or stalls.3. Ensure the order of addition is correct (LA added to aldehyde first). |
| Low Yield after Workup | 1. Emulsion during extraction.2. Product is partially water-soluble.3. Inefficient purification. | 1. Add brine to the separatory funnel to help break the emulsion.2. Perform additional extractions of the aqueous layer.3. Use appropriate TLC conditions to optimize column chromatography separation. |
Safety & Handling
-
Lewis Acids: Titanium(IV) chloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[11] Boron trifluoride etherate is also corrosive and moisture-sensitive.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath involves extremely cold temperatures (-78 °C). Wear cryogenic gloves to prevent thermal burns.
References
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
-
Beutner, G. L., & Denmark, S. E. (2013). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Angewandte Chemie International Edition, 52(35), 9086-9096. [Link]
-
Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
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Kaur, N., & Kumar, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33897-33923. [Link]
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Denmark, S. E., et al. (2009). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. Journal of the American Chemical Society, 131(43), 15752–15765. [Link]
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Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. [Link]
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Sharma, P., & Kumar, A. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
-
ResearchGate. (2017). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. [Link]
-
Jorgensen, M. J., & Houk, K. N. (2014). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society, 136(31), 10912-10921. [Link]
-
ResearchGate. (2014). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. [Link]
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LibreTexts Chemistry. (2024). 23.6: Mixed Aldol Reactions. [Link]
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YouTube. (2020). Diastereoselectivity in Aldol condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. [Link]
-
Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions – Practice Problems. [Link]
-
OpenStax. (2023). 23.4 Using Aldol Reactions in Synthesis. Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
DigitalCommons@USU. (1993). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
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- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 1,1-Dimethoxycyclohexane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Unassuming Workhorse of Complex Synthesis
In the intricate landscape of pharmaceutical synthesis, the strategic manipulation of functional groups is paramount to achieving high yields and stereoselectivity of complex molecular targets. Among the arsenal of tools available to the medicinal chemist, protecting groups play a critical, albeit often unsung, role. 1,1-Dimethoxycyclohexane, a simple dimethyl ketal of cyclohexanone, exemplifies such a workhorse molecule. While seemingly straightforward, its application as a stable and reliable protecting group for the carbonyl functionality of cyclohexanone derivatives is a cornerstone in the multi-step synthesis of various pharmaceutical intermediates. This application note delves into the mechanistic underpinnings of its use, showcases its relevance in the synthesis of antidiabetic agents, and provides detailed protocols for its application in a research and development setting.
Beyond its role as a protective agent, 1,1-dimethoxycyclohexane and its derivatives can also serve as direct precursors in carbon-carbon bond-forming reactions, such as allylation and propargylation, to generate key chiral alcohol intermediates. Its utility is further highlighted in its application as a dehydrating agent in certain reaction contexts.[1] This versatility makes it a valuable and cost-effective reagent in the pharmaceutical industry.
Mechanistic Rationale: The Ketal as a Bastion of Carbonyl Integrity
The primary function of 1,1-dimethoxycyclohexane's core structure in pharmaceutical synthesis is the protection of a ketone moiety. The dimethyl ketal is stable to a wide range of nucleophilic and basic conditions, which allows for chemical transformations on other parts of a molecule without unintended reactions at the carbonyl carbon.
The protection of a cyclohexanone derivative as a dimethyl ketal is typically achieved by acid-catalyzed reaction with methanol or trimethyl orthoformate. The equilibrium of this reaction is driven towards the ketal by the removal of water. Conversely, the deprotection is readily accomplished under acidic aqueous conditions, regenerating the ketone for subsequent reactions.
Caption: Ketal protection and deprotection of a cyclohexanone derivative.
Case Study: Synthesis of Voglibose, an α-Glucosidase Inhibitor
A compelling example of the strategic use of a protected cyclohexanone moiety is in the synthesis of Voglibose, a potent α-glucosidase inhibitor used for the treatment of type 2 diabetes.[2][3] The core of the Voglibose molecule is a valiolamine derivative, which can be synthesized from a highly functionalized cyclohexanone precursor.
While various synthetic routes to Voglibose exist, a common theme is the manipulation of a cyclohexanone ring bearing multiple hydroxyl groups. In such a synthesis, a dimethyl ketal protecting group would be invaluable to mask the ketone while other transformations, such as the introduction of the amino group and stereoselective hydroxylations, are performed. The final key step in many Voglibose syntheses is a reductive amination of a ketone intermediate (valiolone) with serinol (2-amino-1,3-propanediol).[3]
The following workflow illustrates a conceptual synthetic pathway where a protected cyclohexanone is a key intermediate.
Caption: Conceptual workflow for Voglibose synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the deprotection of 1,1-dimethoxycyclohexane and a subsequent reductive amination, a key transformation in the synthesis of many pharmaceutical intermediates.
Protocol 1: Deprotection of 1,1-Dimethoxycyclohexane to Cyclohexanone
This protocol describes the acid-catalyzed hydrolysis of the dimethyl ketal to regenerate the parent ketone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 1,1-Dimethoxycyclohexane | 144.21 | 0.96 | 10.0 g | 0.0693 |
| Acetone | 58.08 | 0.791 | 100 mL | - |
| 2 M Hydrochloric Acid | - | - | 20 mL | 0.04 |
| Saturated Sodium Bicarbonate | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 5 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0693 mol) of 1,1-dimethoxycyclohexane in 100 mL of acetone.
-
Acid Addition: To the stirring solution, add 20 mL of 2 M hydrochloric acid dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexanone.
Protocol 2: Reductive Amination of Cyclohexanone with a Primary Amine
This protocol details the synthesis of a secondary amine from cyclohexanone, analogous to the key step in the synthesis of Voglibose analogues.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Cyclohexanone | 98.14 | 0.948 | 5.0 g | 0.0509 |
| Benzylamine | 107.15 | 1.044 | 5.46 g | 0.0509 |
| Methanol | 32.04 | 0.792 | 100 mL | - |
| Sodium Borohydride | 37.83 | - | 2.89 g | 0.0764 |
| 1 M Sodium Hydroxide | - | - | 50 mL | - |
| Dichloromethane | 84.93 | 1.33 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | 10 g | - |
Procedure:
-
Imine Formation: In a 250 mL round-bottom flask, dissolve 5.0 g (0.0509 mol) of cyclohexanone and 5.46 g (0.0509 mol) of benzylamine in 100 mL of methanol. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2.89 g (0.0764 mol) of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M sodium hydroxide solution.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylcyclohexanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Conclusion and Future Perspectives
1,1-Dimethoxycyclohexane is a versatile and indispensable tool in the synthesis of pharmaceutical intermediates. Its primary role as a robust protecting group for ketones enables complex synthetic routes that would otherwise be unfeasible. The application in the conceptual synthesis of antidiabetic agents like Voglibose underscores its importance in modern medicinal chemistry. As drug discovery continues to push the boundaries of molecular complexity, the strategic and efficient use of such fundamental reagents will remain a critical component of successful pharmaceutical development. Future advancements may focus on the development of novel, even more selective, and environmentally benign methods for both the introduction and removal of ketal protecting groups, further enhancing the synthetic chemist's toolkit.
References
- Google. (2024). Preparation of 1,1-dimethoxycyclohexane. Google Patents.
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction time on the formation of 1,1-dimethoxycyclohexane.... Retrieved from [Link]
- Google. (2005). Process for preparation of voglibose. Google Patents.
-
ResearchGate. (2005). Design and synthesis of novel antidiabetic agents. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]
-
MDPI. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethylamine substitution in N,N-dimethyl enamines. Synthesis of aplysinopsin analogues and 3-aminotetrahydrocoumarin derivatives. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of (1-N-alkylnitramino)methoxy-substituted oxetanes and oligomers based on them. Retrieved from [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
- Google. (2005). Process for the preparation of voglibose. Google Patents.
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Voglibose – Knowledge and References. Retrieved from [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]
-
YouTube. (2018). Amine Synthesis Reactions. Retrieved from [Link]
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Application Notes and Protocols: 1-Methoxycyclohexene as a Nucleophile in Michael Addition Reactions
Introduction: The Strategic Utility of 1-Methoxycyclohexene in Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for constructing complex molecular architectures, a critical task for researchers in drug development and materials science.[1] While traditional Michael donors often require strong basic conditions for deprotonation, the use of enol ethers, such as 1-methoxycyclohexene, offers a milder and more versatile alternative.
1-Methoxycyclohexene, a stable and readily accessible enol ether, serves as a latent enolate equivalent. Its nucleophilicity is unlocked under Lewis acidic conditions, enabling a Mukaiyama-Michael type addition to a variety of Michael acceptors.[1] This approach circumvents the challenges associated with the direct use of ketone enolates, such as self-condensation and poor regioselectivity. The resulting 1,5-dicarbonyl compounds are valuable synthetic intermediates, readily transformed into a diverse array of carbocyclic and heterocyclic systems.[2]
This guide provides a comprehensive overview of the application of 1-methoxycyclohexene as a nucleophile in Michael addition reactions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the scope and potential challenges of this methodology.
Mechanistic Insights: The Role of Lewis Acid Catalysis
The nucleophilic character of 1-methoxycyclohexene is realized through the activation of the Michael acceptor by a Lewis acid. The reaction proceeds through a series of well-defined steps, as illustrated below.
Sources
Application Note: A Detailed Protocol for the Deprotection of 1,1-Dimethoxycyclohexane
Introduction: The Strategic Role of Acetal Deprotection in Synthesis
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of strategic molecular construction. Among these, acetals serve as robust shields for carbonyl functionalities, prized for their stability in neutral to basic conditions and in the presence of various nucleophiles and oxidants.[1] The deprotection of these groups, specifically the conversion of an acetal back to its parent ketone or aldehyde, is a critical step that must be executed with precision to ensure high yields and purity of the target molecule. This application note provides a comprehensive experimental guide for the deprotection of 1,1-dimethoxycyclohexane to yield cyclohexanone, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and discuss the nuances of reaction monitoring, work-up, and purification.
Mechanistic Insight: The Acid-Catalyzed Hydrolysis of Acetals
The deprotection of 1,1-dimethoxycyclohexane is typically achieved through acid-catalyzed hydrolysis.[1] This reaction is mechanistically the reverse of acetal formation and relies on the lability of the acetal in an acidic aqueous environment. The process can be dissected into several key steps:
-
Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by a hydronium ion (H₃O⁺), generated from the acid catalyst in water. This protonation converts the methoxy group into a good leaving group (methanol).
-
Formation of an Oxonium Ion: The protonated acetal undergoes a unimolecular cleavage, where a molecule of methanol departs, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation and Hemiketal Formation: A proton is transferred from the newly added water molecule to a solvent water molecule, resulting in the formation of a hemiacetal.
-
Repeat and Regenerate: The second methoxy group of the hemiacetal is then protonated, leading to the elimination of a second molecule of methanol and the formation of a protonated ketone.
-
Final Deprotonation: Finally, deprotonation of the protonated ketone by water regenerates the acid catalyst and yields the final product, cyclohexanone.
This entire process is reversible, and the forward reaction (deprotection) is favored by the presence of a large excess of water.
Experimental Protocol: Deprotection of 1,1-Dimethoxycyclohexane
This protocol details a standard and effective method for the acid-catalyzed hydrolysis of 1,1-dimethoxycyclohexane to cyclohexanone.
Materials and Reagents:
-
1,1-Dimethoxycyclohexane
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-dimethoxycyclohexane (e.g., 5.0 g, 34.7 mmol) in 20 mL of acetone or tetrahydrofuran (THF). To this solution, add 10 mL of 2 M aqueous hydrochloric acid.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Monitoring (TLC):
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot a small amount of the starting material (1,1-dimethoxycyclohexane) and the reaction mixture on the TLC plate.
-
Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent such as potassium permanganate or a 2,4-dinitrophenylhydrazine (DNP) stain, which is specific for aldehydes and ketones.[2] The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to cyclohexanone indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours, as indicated by TLC), transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of diethyl ether to the separatory funnel and shake gently.
-
Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Combine all the organic extracts in an Erlenmeyer flask.
-
Wash the combined organic layers with 20 mL of brine to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
The resulting crude cyclohexanone can be purified by distillation. Assemble a simple distillation apparatus and distill the liquid. Collect the fraction boiling at approximately 155-156 °C.
-
-
Characterization:
-
Determine the yield of the purified cyclohexanone.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and compare the data with known spectra for cyclohexanone.
-
Data Presentation: A Comparative Overview
The efficiency of the deprotection can be influenced by the choice of acid and reaction conditions. The following table provides a summary of typical conditions for acetal deprotection.
| Parameter | Acid-Catalyzed Hydrolysis |
| Catalyst | Strong Mineral Acids (e.g., HCl, H₂SO₄), Solid Acids (e.g., Amberlyst-15) |
| Solvent | Aqueous-organic co-solvent (e.g., Acetone/H₂O, THF/H₂O) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | Typically 1-12 hours |
| Work-up | Neutralization with a weak base, extraction |
| Yield | Generally high (>90%) |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental procedure for the deprotection of 1,1-dimethoxycyclohexane.
Caption: Experimental workflow for the deprotection of 1,1-dimethoxycyclohexane.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction is continuously monitored by TLC or GC, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time, which could lead to side reactions. The work-up procedure includes a neutralization step, which is crucial to prevent any acid-catalyzed side reactions during the purification process. The final purification by distillation ensures the removal of any non-volatile impurities and provides a pure product, the identity and purity of which can be confirmed by spectroscopic analysis and comparison to literature data.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethoxycyclohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol. Retrieved from [Link]
- Google Patents. (1987, March 24). US4652344A - Preparation of 1,1-dimethoxycyclohexane.
- Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401.
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Reddit. (2015, June 7). What's the best TLC dye for detecting cyclohexanone? Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
YouTube. (2020, November 20). 34-3 Removing Acetals – Reaction and Mechanism (w/ Dr. C). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
Sources
The Strategic Role of 1,1-Dimethoxycyclohexane in the Synthesis of Advanced Agricultural Chemicals
Introduction: Unveiling the Synthetic Potential of a Versatile Ketal
In the intricate landscape of modern agrochemical synthesis, the pursuit of efficiency, selectivity, and scalability is paramount. Among the diverse arsenal of chemical intermediates, 1,1-dimethoxycyclohexane, a stable and versatile ketal, has emerged as a crucial building block, particularly in the production of a prominent class of herbicides. While its direct application in formulations is limited, its strategic implementation as a protected form of cyclohexanone provides a critical advantage in multi-step synthetic pathways, enabling the construction of complex and highly active herbicidal molecules. This technical guide delineates the pivotal role of 1,1-dimethoxycyclohexane, offering in-depth application notes and detailed protocols for its utilization in the synthesis of cyclohexanedione-based agricultural chemicals.
Physicochemical Properties of 1,1-Dimethoxycyclohexane
A comprehensive understanding of the physical and chemical characteristics of 1,1-dimethoxycyclohexane is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 162.3 ± 13.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Synonyms | Cyclohexanone dimethyl ketal |
Core Application: A Gateway to Cyclohexanedione Herbicides
The primary significance of 1,1-dimethoxycyclohexane in the agrochemical industry lies in its function as a precursor to cyclohexanedione herbicides. This class of herbicides, which includes commercially important compounds like clethodim, sethoxydim, and tralkoxydim, are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, making them highly effective for weed control in broadleaf crops. The synthesis of these complex molecules often necessitates the use of a protected cyclohexanone moiety to prevent unwanted side reactions during the construction of the substituted cyclohexane-1,3-dione core.
The Protecting Group Strategy
The carbonyl group of cyclohexanone is highly reactive and can interfere with various synthetic transformations. By converting cyclohexanone to 1,1-dimethoxycyclohexane, the carbonyl group is masked as a ketal, which is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments. This protection allows for selective modifications at other positions of the cyclohexane ring. The ketal can then be readily deprotected under acidic conditions to regenerate the cyclohexanone functionality at the desired stage of the synthesis.
Caption: Protection and deprotection of cyclohexanone.
Application Protocols: Synthesis of a Key Agrochemical Intermediate
The following protocols provide a representative pathway for the synthesis of a key intermediate in the production of cyclohexanedione herbicides, starting from the formation of 1,1-dimethoxycyclohexane.
Protocol 1: Synthesis of 1,1-Dimethoxycyclohexane (Cyclohexanone Protection)
This protocol describes an efficient method for the preparation of 1,1-dimethoxycyclohexane from cyclohexanone and methanol using a strongly acidic ion-exchange resin as a catalyst.
Materials:
-
Cyclohexanone
-
Methanol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst 15)
-
Water
-
Distillation apparatus
Procedure:
-
Prepare a solution of cyclohexanone in methanol. A molar ratio of methanol to cyclohexanone of 10-15:1 is preferred to drive the equilibrium towards product formation.
-
Pass the solution over a bed of a strongly acidic ion-exchange resin at a temperature of 0–25 °C and atmospheric pressure.
-
The resulting reaction mixture will contain 1,1-dimethoxycyclohexane, unreacted cyclohexanone, methanol, and a small amount of water.
-
To facilitate the purification of 1,1-dimethoxycyclohexane, add a sufficient amount of water to the reaction mixture to form an azeotrope with the unreacted cyclohexanone.
-
Perform a fractional distillation of the mixture. The first fraction will be methanol.
-
The second fraction will be the azeotrope of water and cyclohexanone, which can be collected and recycled.
-
The final fraction will be substantially pure 1,1-dimethoxycyclohexane.
Caption: Workflow for the synthesis and purification of 1,1-dimethoxycyclohexane.
Protocol 2: Synthesis of a Substituted Cyclohexane-1,3-dione Intermediate
This protocol outlines a general and efficient one-pot method for the synthesis of substituted cyclohexane-1,3-diones, which are the core structures of many herbicides, starting from a cyclohexanone derivative (which can be obtained from 1,1-dimethoxycyclohexane via deprotection) and an α,β-unsaturated ester. This method utilizes a regio-selective Michael-Claisen condensation.
Materials:
-
Cyclohexanone (or a substituted cyclohexanone)
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Acetone (or a substituted acetone)
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
Procedure:
-
Deprotection of 1,1-Dimethoxycyclohexane (if used as starting material): Treat 1,1-dimethoxycyclohexane with an aqueous acid (e.g., dilute HCl) to hydrolyze the ketal and regenerate cyclohexanone. The cyclohexanone can then be purified by extraction and distillation.
-
Michael Addition: In a suitable reactor, combine the cyclohexanone derivative and the α,β-unsaturated ester in the presence of a catalytic amount of base in a suitable solvent. This will initiate a Michael addition reaction.
-
Claisen Condensation: After the Michael addition is complete, add acetone (or a substituted acetone) and a stoichiometric amount of a stronger base (e.g., sodium methoxide) to the reaction mixture. This will induce an intramolecular Claisen condensation.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with an acid and extract the product with an organic solvent. The crude product can then be purified by crystallization or column chromatography to yield the substituted cyclohexane-1,3-dione.
Caption: Two-step synthesis of a substituted cyclohexane-1,3-dione.
Protocol 3: Synthesis of the Herbicide Clethodim (Illustrative Example)
This protocol provides a conceptual outline for the final steps in the synthesis of the herbicide clethodim from a key intermediate, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione.
Materials:
-
5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione
-
O-(3-chloro-2-propen-1-yl)hydroxylamine
-
Organic solvent (e.g., cyclohexane)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Thin-film evaporator
Procedure:
-
Dissolve 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione in an organic solvent such as cyclohexane in a reaction vessel.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Slowly add O-(3-chloro-2-propen-1-yl)hydroxylamine to the reaction mixture at a controlled temperature (e.g., 20°C).
-
After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 30°C) until completion, monitoring the progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, filter the reaction mixture. The organic phase is then washed and dried.
-
The solvent is removed using a thin-film evaporator to yield the final product, clethodim.
Conclusion: A Strategic Intermediate for Agrochemical Innovation
1,1-Dimethoxycyclohexane serves as a testament to the elegance and utility of protecting group chemistry in the synthesis of complex and valuable molecules. Its role as a stable and easily deprotectable form of cyclohexanone is instrumental in the efficient construction of the cyclohexanedione core of a major class of herbicides. The protocols outlined in this guide provide a framework for researchers and synthetic chemists to leverage the unique properties of 1,1-dimethoxycyclohexane in the development of novel and effective agricultural chemicals. As the demand for more sophisticated and environmentally benign crop protection solutions continues to grow, the strategic use of such versatile intermediates will undoubtedly remain a cornerstone of innovation in the agrochemical industry.
References
- A regio-selective and consecutive Michael-Claisen process has been developed for substituted cyclohexane-1,3-dione synthesis started from unsubstituted or substituted acetone and α,β-unsaturated esters. Substituted cyclohexane-1,3-diones are the basic unit found in several natural products, bioactive alkaloids and acridine dione type heterocycles, polyphenols, and unnatural amino acid synthesis. Most of the potent herbicidal and pesticidal active molecules contain cyclohexane-1,3
Application of 1-Methoxycyclohexene in the Synthesis of Cyclohexane Derivatives: A Technical Guide
Introduction: 1-Methoxycyclohexene as a Versatile Cyclohexanone Synthon
In the landscape of organic synthesis, the strategic manipulation of carbonyl chemistry is fundamental to the construction of complex molecular architectures. 1-Methoxycyclohexene, the methyl enol ether of cyclohexanone, represents a stable and isolable equivalent of the cyclohexanone enolate, a key nucleophilic intermediate.[1] Its identity as an electron-rich alkene, conferred by the +M effect of the methoxy group, endows it with distinct reactivity, making it a valuable precursor for a variety of cyclohexane derivatives.[2]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 1-methoxycyclohexene. We will move beyond a simple recitation of reactions to explain the mechanistic underpinnings of its reactivity, offering field-proven insights into why specific synthetic routes are chosen. This document details established protocols for its preparation and key electrophilic additions and provides a comparative framework for its application in crucial carbon-carbon bond-forming reactions where literature on analogous reagents is more prevalent.
Section 1: Preparation of 1-Methoxycyclohexene
The most common and practical synthesis of 1-methoxycyclohexene involves a two-step sequence from cyclohexanone: initial formation of the dimethyl ketal (1,1-dimethoxycyclohexane) followed by a controlled, acid-catalyzed elimination of one equivalent of methanol.[3] This approach is often preferred over direct enol ether formation to avoid competing side reactions.
Protocol 1: Two-Step Synthesis from Cyclohexanone
This protocol outlines the formation of the intermediate ketal, 1,1-dimethoxycyclohexane, and its subsequent conversion to 1-methoxycyclohexene.
Step A: Ketal Formation - Synthesis of 1,1-Dimethoxycyclohexane [3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq), methanol (10.0 eq), and a catalytic amount of a solid acid catalyst (e.g., CeMg-Y zeolite, 2.5 g per mole of cyclohexanone).[3]
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of cyclohexanone is complete. Reaction times can vary, but equilibrium is often reached within 60-90 minutes.[3]
-
Workup and Purification: Cool the reaction mixture to room temperature. Filter off the solid catalyst. Remove the excess methanol under reduced pressure. The resulting crude 1,1-dimethoxycyclohexane can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Step B: Elimination - Synthesis of 1-Methoxycyclohexene
-
Reaction Setup: Place the crude 1,1-dimethoxycyclohexane into a distillation apparatus. Add a catalytic amount of a non-volatile acid, such as p-toluenesulfonic acid monohydrate (0.1 mol%).
-
Reaction Execution: Gently heat the mixture under atmospheric or reduced pressure. Methanol will distill off as it is eliminated.
-
Purification: The desired product, 1-methoxycyclohexene, is then distilled, typically at a higher temperature than methanol, to yield the purified enol ether.
Causality and Experimental Choice: The two-step process provides superior control. Ketal formation under dehydrating conditions drives the equilibrium towards the product. The subsequent elimination is a clean reaction, driven by the removal of the volatile methanol byproduct. Using a solid acid catalyst in Step A simplifies the workup, as it can be easily filtered off.[3]
Section 2: High-Yield Electrophilic Reactions at the Double Bond
The electron-donating methoxy group renders the double bond of 1-methoxycyclohexene highly nucleophilic, making it susceptible to attack by a range of electrophiles. The regioselectivity of these additions is a key feature of its synthetic utility.
Acid-Catalyzed Hydrolysis: Unmasking the Carbonyl
In the presence of aqueous acid, 1-methoxycyclohexene readily hydrolyzes to cyclohexanone and methanol. This reaction exemplifies its role as a "masked" carbonyl group, allowing the enol functionality to be carried through a synthetic sequence before being reverted to the ketone.[3]
Mechanism Insight: The reaction proceeds via protonation of the double bond at the β-carbon (C2), which is the most nucleophilic position. This generates a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to a hemiacetal, which rapidly decomposes under acidic conditions to yield cyclohexanone.[3]
Protocol 2: Hydrolysis to Cyclohexanone
-
Reaction Setup: Dissolve 1-methoxycyclohexene (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Add a catalytic amount of dilute hydrochloric acid (e.g., 1N HCl, 0.1 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or GC. The reaction is typically complete within 1-2 hours.
-
Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield cyclohexanone.
Hydrohalogenation: Regioselective Synthesis of 1-Halo-1-methoxycyclohexanes
The addition of hydrogen halides like HCl proceeds with excellent regioselectivity to yield 1-chloro-1-methoxycyclohexane as the sole product.[4] This high degree of control is a direct consequence of the stability of the carbocation intermediate.
Mechanism Insight: As with hydrolysis, the initial step is the protonation of the β-carbon. The resulting tertiary carbocation at the α-carbon is significantly stabilized by resonance with the adjacent oxygen atom's lone pair electrons. This overwhelming stabilization prevents the formation of the alternative secondary carbocation, leading to a single product upon nucleophilic attack by the chloride ion.[2][4]
Protocol 3: Synthesis of 1-Chloro-1-methoxycyclohexane[4]
-
Reaction Setup: Dissolve 1-methoxycyclohexene (1.0 eq) in a dry, non-polar solvent like diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise.
-
Monitoring: The reaction is typically rapid. Monitor by TLC for the consumption of the starting material.
-
Workup: Once the reaction is complete, remove the excess HCl by purging with nitrogen or by evaporation under reduced pressure. The solvent can be removed to yield the crude product.
-
Purification: The product, 1-chloro-1-methoxycyclohexane, is an α-chloro ether and may be sensitive to moisture and heat. Purification is typically achieved by careful vacuum distillation if necessary.
Section 3: A Comparative Guide to C-C Bond Formation
While 1-methoxycyclohexene is a potent nucleophile in principle, its application in complex C-C bond-forming reactions is less documented than that of its close relative, 1-(trimethylsiloxy)cyclohexene (a silyl enol ether). This section provides a conceptual and comparative guide to these crucial transformations.
Principles of Reactivity: Enol Ethers vs. Silyl Enol Ethers
Both enol ethers and silyl enol ethers function as "soft" nucleophiles, favoring conjugate (1,4-) addition to α,β-unsaturated systems. However, key differences dictate their utility:
| Feature | 1-Methoxycyclohexene (Enol Ether) | 1-(Trimethylsiloxy)cyclohexene (Silyl Enol Ether) |
| Nucleophilicity | More nucleophilic | Less nucleophilic |
| Basicity | More basic | Very low basicity |
| Stability | Generally stable, can be isolated. | Very stable, easily isolated and purified. |
| Activation | Often requires strong Lewis or Brønsted acid activation. | Almost always requires Lewis acid catalysis (e.g., TiCl₄, BF₃·OEt₂). |
| Byproducts | Generates methanol and a methoxy-stabilized cation. | Generates a stable silyl ether intermediate, releases TMS-X upon workup. |
Field Insight: The higher stability and lower basicity of silyl enol ethers make them the workhorse for many delicate C-C bond formations. They are less prone to side reactions and their reactions are often more predictable and higher-yielding under well-optimized Lewis acid-catalyzed conditions.
Conceptual Protocol: Michael Addition for Robinson Annulation
The Robinson annulation is a powerful ring-forming method that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring.[5] While this reaction classically starts with a ketone and a base to form the enolate in situ, an enol ether can conceptually serve as the pre-formed nucleophile.
Conceptual Workflow:
-
Activation: A Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the Michael acceptor (e.g., methyl vinyl ketone), rendering the β-carbon more electrophilic.
-
Conjugate Addition: The electron-rich double bond of 1-methoxycyclohexene attacks the activated β-carbon.
-
Intermediate Formation: This forms a new C-C bond and generates a new enolate (or silyl enol ether) intermediate after the transfer of the methoxy group's methyl (or silyl group) to the carbonyl oxygen.
-
Hydrolysis & Aldol: Aqueous workup hydrolyzes the resulting ether to reveal a 1,5-diketone, which, under basic or acidic conditions, undergoes an intramolecular aldol condensation to form the final annulated ring system.
Authoritative Grounding: While a direct, high-yield protocol for this specific reaction with 1-methoxycyclohexene is not prominent, the analogous reaction using silyl enol ethers (the Mukaiyama-Michael addition) is a cornerstone of modern organic synthesis and provides a validated blueprint for this transformation.
Conclusion
1-Methoxycyclohexene is a potent and highly useful synthetic intermediate. Its primary, field-proven applications lie in electrophilic addition reactions, where the methoxy group provides outstanding control over regioselectivity, and as a stable, masked form of cyclohexanone. While its potential in sophisticated C-C bond-forming reactions like Michael additions and Diels-Alder cycloadditions is mechanistically sound, the synthetic community has largely favored the use of more stable and controllably activated silyl enol ethers for these transformations. For researchers in drug development, 1-methoxycyclohexene should be considered a first-choice reagent for introducing a cyclohexanone moiety via regiocontrolled additions or for protecting the enolate form of cyclohexanone. For complex C-C bond formations, it serves as a valuable conceptual model, while the more extensively documented silyl enol ether variant often provides a more reliable and predictable synthetic route.
References
-
Homework.Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product... Retrieved from [Link]
-
Homework.Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 28). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxycyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (n.d.). SYNTHESIS OF [3.2.1] - BICYCLIC KETONES VIA MORITA- BAYLIS- HILLMAN ADDUCTS. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
PubMed. (2023, July 17). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. Retrieved from [Link]
-
Chemdad. (n.d.). 1-methoxycyclohexene. Retrieved from [Link]
-
RSC Publishing. (2024, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
Sources
Application Note: Strategic Use of Ketal Protection in the Multi-Step Synthesis of Functionalized Cyclohexanones
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups are paramount for achieving target molecules with high fidelity.[1][2][3] This application note provides an in-depth guide on the protection of the cyclohexanone carbonyl group as a stable ethylene ketal. We will explore the mechanistic underpinnings of this transformation, deliver a field-proven experimental protocol, and demonstrate its critical application in a multi-step synthesis involving a chemoselective Grignard reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and reliable synthetic strategies.
The Strategic Imperative for Carbonyl Protection
The carbonyl group of a ketone is a hub of reactivity, susceptible to attack by a vast array of nucleophiles, including hydrides, organometallics, and enolates.[4][5] In a multifunctional molecule, this reactivity can be a liability, leading to undesired side reactions and low yields. A protecting group reversibly masks the ketone, rendering it inert to specific reaction conditions while other transformations are performed elsewhere in the molecule.[1][6]
Cyclic acetals, or ketals when derived from ketones, are exceptional protecting groups for carbonyls due to their inherent stability.[7] They are unreactive towards strong bases, nucleophiles, and both reducing and oxidizing agents, yet can be readily removed under mild aqueous acidic conditions.[7][8] This orthogonal stability makes them an indispensable tool in the synthetic chemist's arsenal.
Ketal Protection of Cyclohexanone: Mechanism and Rationale
The formation of cyclohexanone ethylene ketal (1,4-dioxaspiro[4.5]decane) is an acid-catalyzed equilibrium reaction.[9][10] Understanding the mechanism is key to appreciating the experimental design.
The reaction proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[10][11]
-
Initial Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate, the hemiketal.
-
Activation of Leaving Group: The hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule generates a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety acts as an intramolecular nucleophile, attacking the oxonium ion.
-
Deprotonation: The catalyst is regenerated by deprotonation of the resulting oxonium species, yielding the final ketal product.
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Caption: The reversible acid-catalyzed mechanism for ketal formation.
Because the reaction is in equilibrium, high yields require shifting the equilibrium toward the product. According to Le Châtelier's principle, this is achieved by removing the water byproduct as it is formed.[9] The most common and effective method for this is azeotropic distillation using a Dean-Stark apparatus .[12][13]
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decane (Cyclohexanone Ethylene Ketal)
This protocol details the protection of cyclohexanone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Cyclohexanone | 98.15 | 10.0 g (10.6 mL) | 0.102 | 1.0 |
| Ethylene Glycol | 62.07 | 7.6 g (6.8 mL) | 0.122 | 1.2 |
| p-TsOH·H₂O | 190.22 | 0.20 g | 0.001 | 0.01 |
| Toluene | 92.14 | 100 mL | - | - |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[12] Ensure all glassware is oven-dried to minimize water content.
-
Charging the Flask: To the round-bottom flask, add toluene (100 mL), cyclohexanone (10.6 mL, 0.102 mol), ethylene glycol (6.8 mL, 0.122 mol), and p-toluenesulfonic acid monohydrate (0.20 g, 0.001 mol).
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. Toluene and water will form an azeotrope, co-distilling into the Dean-Stark trap. Upon condensation, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[13]
-
Monitoring Progress: Continue the reflux until no more water collects in the trap (typically 2-4 hours). The theoretical amount of water is ~1.8 mL.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst.[9]
-
Wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification & Yield: The crude product is often pure enough for subsequent steps. If necessary, purify by vacuum distillation. A typical yield is 90-95%.
Self-Validation via Spectroscopic Characterization:
| Method | Cyclohexanone (Starting Material) | 1,4-Dioxaspiro[4.5]decane (Product) | Rationale for Change |
| IR (cm⁻¹) | ~1715 (strong, sharp C=O stretch) | No peak in 1700-1750 range. Strong C-O stretches ~1100. | Disappearance of the carbonyl group. |
| ¹³C NMR (ppm) | ~212 (C=O), ~42 (α-CH₂), ~27, ~25 | ~109 (spiroketal C), ~64 (-O-C H₂-), ~35 (α-CH₂), ~25, ~24 | Carbonyl carbon is replaced by a more shielded spiroketal carbon.[14] |
| ¹H NMR (ppm) | ~2.3 (multiplet, 4H, α-CH₂) | ~3.9 (singlet, 4H, -O-CH₂-CH₂-O-), ~1.6 (multiplet, 10H) | Appearance of the highly characteristic singlet for the four equivalent dioxolane protons. |
Application: Chemoselective Grignard Reaction
To illustrate the strategic value of ketal protection, we will synthesize 4-(2-hydroxypropan-2-yl)cyclohexan-1-one from ethyl 4-oxocyclohexanecarboxylate. A direct reaction with methylmagnesium bromide (MeMgBr) would result in the Grignard reagent attacking both the ester and the more reactive ketone.[15][16] Protecting the ketone allows for the selective transformation of the ester into a tertiary alcohol.[17][18]
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Caption: Workflow for the target synthesis.
Protocol 2: Grignard Reaction on Protected Keto-Ester
This protocol assumes Step 1 (Protection) has been performed on ethyl 4-oxocyclohexanecarboxylate.
Reagents:
-
Protected Keto-Ester (1.0 eq)
-
Methylmagnesium Bromide (3.0 M in ether, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried, three-necked flask with a stir bar, a dropping funnel, and a septum.
-
Reagent Addition: Dissolve the protected keto-ester in anhydrous THF and add it to the flask. Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution of the ester over 30 minutes.[19] A cloudy precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Workup (Quench & Deprotection):
-
Cool the flask back to 0 °C.
-
Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the intermediate alkoxide.
-
To initiate deprotection, add 1 M aqueous HCl and stir vigorously for 1-2 hours at room temperature. Monitor the reaction by TLC until the starting ketal has been consumed.[11]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-(2-hydroxypropan-2-yl)cyclohexan-1-one.
Characterization of Final Product:
-
IR (cm⁻¹): A broad O-H stretch (~3400) and a strong C=O stretch (~1710) will be present.
-
¹H NMR (ppm): A characteristic singlet for the two methyl groups (~1.2 ppm), along with multiplets for the cyclohexyl ring protons. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (ppm): A signal for the ketone carbonyl (~213 ppm), the quaternary carbon of the tertiary alcohol (~72 ppm), and the methyl carbons (~29 ppm).
Discussion and Field-Proven Insights
-
Catalyst Choice: While p-TsOH is standard, other Brønsted or Lewis acids can be used. For highly acid-sensitive substrates, milder catalysts may be required.[9]
-
Stability: Ethylene ketals are robust and stable to a wide range of non-acidic reagents, including LiAlH₄, NaBH₄, organolithium reagents, and most oxidizing agents, making them highly versatile.[8]
-
Deprotection: The deprotection is simply the reverse of the protection mechanism, driven by an excess of water in an acidic medium.[11] The acidic workup of many reactions, like the Grignard reaction shown here, is often sufficient to remove the ketal, improving the overall efficiency of the synthesis.
Conclusion
The protection of a cyclohexanone carbonyl as an ethylene ketal is a foundational and highly reliable strategy in modern organic synthesis. It provides a robust method to temporarily deactivate the ketone's reactivity, enabling chemoselective transformations at other sites within a complex molecule. The straightforward nature of both the protection and deprotection protocols, coupled with the stability of the ketal intermediate, ensures its continued and widespread application in both academic research and industrial drug development.
References
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Gong, L., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
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Various Authors. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology. Available at: [Link]
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Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
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TMP Chem. (2019). acetals and ketals as protecting groups. YouTube. Available at: [Link]
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Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
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Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. RSC Education. Available at: [Link]
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Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol. Pearson. Available at: [Link]
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Patsnap. (2025). How to Use Carbonyl Chemistry in Advanced Synthesis Techniques?. Patsnap Eureka. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
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Chemistry Steps. (n.d.). Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]
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Slideshare. (n.d.). Protection and deprotection of carbonyl group. Slideshare. Available at: [Link]
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Bentham Science. (n.d.). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid. Bentham Science. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester. UMSL. Available at: [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Application Note: Synthesis of 1-Chloro-1-methoxycyclohexane from 1-Methoxycyclohexene
Introduction
Alpha-chloro ethers are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional group transformations. Their preparation requires careful handling due to their inherent instability and potential hazards. This document provides a comprehensive guide for the synthesis of 1-chloro-1-methoxycyclohexane from 1-methoxycyclohexene via electrophilic addition of hydrogen chloride. The protocol herein is designed for researchers in synthetic chemistry and drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines.
The reaction proceeds via a regioselective hydrochlorination of the enol ether. The methoxy group in 1-methoxycyclohexene activates the double bond towards electrophilic attack and directs the regiochemical outcome of the addition. Understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring the desired product is obtained as the sole regioisomer.[1]
Reaction Mechanism and Regioselectivity
The addition of hydrogen chloride to 1-methoxycyclohexene is a classic example of an electrophilic addition to an alkene. The reaction is highly regioselective, yielding 1-chloro-1-methoxycyclohexane exclusively. This selectivity is governed by the formation of a resonance-stabilized carbocation intermediate.
The mechanism unfolds in two key steps:
-
Protonation of the double bond: The π-electrons of the double bond act as a nucleophile, attacking the electrophilic hydrogen of HCl. Protonation can occur at either carbon of the double bond. However, protonation at the carbon not bearing the methoxy group leads to a tertiary carbocation that is significantly stabilized by resonance with the adjacent oxygen atom's lone pair of electrons. This resonance delocalizes the positive charge, making this carbocation intermediate much more stable than the alternative secondary carbocation that would be formed by protonation at the other carbon.
-
Nucleophilic attack by the chloride ion: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the electrophilic carbon of the stabilized carbocation to form the final product, 1-chloro-1-methoxycyclohexane.
Due to the pronounced stability of the resonance-stabilized tertiary carbocation, the formation of the alternative regioisomer is not observed.[1]
Experimental Workflow
Sources
The Untapped Potential of 1,1-Dimethoxycyclohexane in Advanced Polymer Synthesis: A Guide for Innovators
Introduction: Re-evaluating a Classic Ketal for Modern Materials
1,1-Dimethoxycyclohexane, also known as cyclohexanone dimethyl ketal, is a well-established organic compound traditionally utilized as a dehydrating agent and an intermediate in the synthesis of fine chemicals such as perfumes.[1] Its synthesis from cyclohexanone and methanol is a straightforward, acid-catalyzed process.[1] However, its role in polymer and materials science has remained largely unexplored. This guide moves beyond its conventional applications to present a forward-looking perspective on its potential as a valuable building block for novel polymers.
This document serves as a detailed application note and theoretical protocol guide for researchers, materials scientists, and professionals in drug development. We will delve into the scientifically plausible, albeit not yet widely documented, applications of 1,1-dimethoxycyclohexane in the synthesis of advanced polymers, particularly polyacetals. The protocols and mechanisms described herein are grounded in established principles of polymer chemistry, drawing analogies from the behavior of similar acetal and ketal compounds. The objective is to provide a robust theoretical framework to inspire and guide pioneering research in this promising area.
Physicochemical Properties of 1,1-Dimethoxycyclohexane
A thorough understanding of the physical and chemical properties of a monomer is crucial for designing polymerization reactions and predicting the characteristics of the resulting polymer.
| Property | Value | Reference |
| CAS Number | 933-40-4 | |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.948 g/mL at 25 °C | |
| Boiling Point | 83 °C at 50 mmHg | |
| Refractive Index | n20/D 1.439 | |
| Flash Point | 50 °C | [3] |
| Solubility | Soluble in chloroform and slightly soluble in ethyl acetate. | [3] |
Application Note I: Synthesis of Novel Polyacetals via Acetal Exchange Polycondensation
The core reactivity of 1,1-dimethoxycyclohexane that lends itself to polymer synthesis is the lability of its two methoxy groups under acidic conditions. This provides a pathway for a polycondensation reaction with diols through a process known as acetal exchange or transacetalization.[4] This reaction is an equilibrium process where the volatile methanol byproduct is removed to drive the reaction toward the formation of a high molecular weight polymer. The resulting polymers, characterized by repeating acetal linkages in their backbone, are expected to be acid-labile, a desirable property for creating degradable materials.[5]
Causality of Experimental Design
The choice of an acid catalyst is paramount; it must be strong enough to activate the ketal for nucleophilic attack by the diol but not so aggressive as to cause unwanted side reactions. The removal of methanol is the thermodynamic driving force of the polymerization. Therefore, conducting the reaction at a temperature above the boiling point of methanol, coupled with a nitrogen sweep or vacuum, is essential for achieving a high degree of polymerization. The selection of the diol comonomer will directly influence the properties of the final polyacetal, such as its flexibility, thermal stability, and hydrophilicity.
Proposed Reaction Mechanism
The acid-catalyzed acetal exchange reaction proceeds through the following key steps:
-
Protonation: The acid catalyst protonates one of the methoxy groups of 1,1-dimethoxycyclohexane, converting it into a good leaving group (methanol).[1][6]
-
Carbocation Formation: The departure of methanol generates a resonance-stabilized oxocarbenium ion.[7]
-
Nucleophilic Attack: A hydroxyl group from a diol monomer attacks the electrophilic carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to form a new ether linkage and regenerate the acid catalyst.
-
Chain Propagation: This process repeats, with the newly formed hydroxyl-terminated oligomer reacting with another activated ketal, extending the polymer chain.
Caption: Proposed mechanism for polyacetal synthesis via acetal exchange.
Experimental Protocol: Synthesis of Poly(1,4-cyclohexanediyl-co-1,4-butylene) Acetal
Materials:
-
1,1-Dimethoxycyclohexane (purified by distillation)
-
1,4-Butanediol (dried over molecular sieves)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene (anhydrous)
-
Methanol (for quenching and precipitation)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum line for high-vacuum applications.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and purge with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Charging Reactants: To the flask, add 1,1-dimethoxycyclohexane (e.g., 0.1 mol), 1,4-butanediol (e.g., 0.1 mol), and anhydrous toluene (to constitute ~50% w/v).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.1-0.5 mol% relative to the diol).
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Collect the methanol-toluene azeotrope in the Dean-Stark trap. The removal of methanol is a visual indicator of the reaction's progress.
-
Continue the reaction for 4-8 hours, monitoring the viscosity of the solution. An increase in viscosity suggests polymer formation.
-
-
High Vacuum Stage: For achieving high molecular weight, cool the reaction slightly, remove the Dean-Stark trap, and apply a high vacuum (e.g., <1 mmHg) while maintaining the temperature to remove the last traces of volatiles. This stage is typically continued for another 2-4 hours.
-
Quenching and Isolation:
-
Cool the reaction mixture to room temperature and dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF).
-
Quench the reaction by adding a small amount of a weak base (e.g., triethylamine) to neutralize the acid catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol or hexane, with stirring.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Self-Validation and Characterization:
-
Structural Confirmation: Use ¹H and ¹³C NMR spectroscopy to confirm the formation of the polyacetal structure and to check for the absence of monomer signals.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm), if any, using differential scanning calorimetry (DSC). The thermal stability can be assessed by thermogravimetric analysis (TGA).
-
Degradation Study: The acid-lability of the polymer can be confirmed by monitoring the decrease in molecular weight by GPC after incubating the polymer in a mildly acidic solution.
Application Note II: 1,1-Dimethoxycyclohexane in Cationic Copolymerization for Acid-Labile Materials
While 1,1-dimethoxycyclohexane, as an acyclic ketal, is not expected to undergo ring-opening polymerization itself, it can be envisioned as a comonomer or a chain transfer agent in cationic polymerizations, analogous to the behavior of other cyclic and acyclic acetals.[8][9][10] Cationic copolymerization with monomers like vinyl ethers could lead to the incorporation of the cyclohexanone ketal unit into the polymer backbone, imparting points of acid-sensitivity.
Causality of Experimental Design
Cationic polymerization is highly sensitive to impurities, especially water, which can act as a terminating agent. Therefore, stringent anhydrous conditions are necessary. The choice of initiator (e.g., a strong protic acid like triflic acid or a Lewis acid) will influence the initiation efficiency and control over the polymerization. The reactivity ratios of the comonomers will determine the polymer microstructure (i.e., random, alternating, or blocky).
Proposed Copolymerization Workflow
This workflow outlines the conceptual steps for the cationic copolymerization of 1,1-dimethoxycyclohexane with a vinyl ether.
Caption: Workflow for the proposed cationic copolymerization.
Experimental Protocol: Exploratory Cationic Copolymerization with Ethyl Vinyl Ether
Materials:
-
1,1-Dimethoxycyclohexane (rigorously dried and distilled)
-
Ethyl vinyl ether (EVE) (dried over calcium hydride and distilled)
-
Triflic acid (TfOH) or a Lewis acid (e.g., BF₃·OEt₂) as the initiator
-
Dichloromethane (DCM) (anhydrous, distilled from CaH₂)
-
Methanol containing a small amount of ammonia (for quenching)
Procedure:
-
Strictly Anhydrous Setup: All glassware must be flame-dried or oven-dried and assembled under a positive pressure of dry nitrogen or argon.
-
Monomer Solution: In a glovebox or under inert atmosphere, prepare a solution of 1,1-dimethoxycyclohexane and ethyl vinyl ether in anhydrous DCM in a Schlenk flask.
-
Initiator Solution: Prepare a dilute solution of the initiator (e.g., TfOH) in anhydrous DCM.
-
Polymerization:
-
Cool the monomer solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the initiator solution via syringe while stirring vigorously. The appearance of color or an increase in viscosity may indicate the onset of polymerization.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours).
-
-
Termination: Quench the reaction by adding the pre-chilled methanolic ammonia solution. This will neutralize the acid and terminate the growing polymer chains.
-
Isolation and Purification:
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent (e.g., cold hexane or methanol).
-
Collect the polymer by filtration or decantation, then re-dissolve it in a small amount of DCM and re-precipitate to further purify it.
-
Dry the final polymer product under vacuum.
-
Potential Applications in Drug Delivery and Biodegradable Materials
The primary allure of incorporating 1,1-dimethoxycyclohexane into a polymer backbone is the introduction of an acid-sensitive ketal linkage. This functionality is of significant interest in several advanced applications:
-
pH-Responsive Drug Delivery: Polymers containing ketal linkages are stable at physiological pH (7.4) but can be designed to hydrolyze in the mildly acidic environments of endosomes (pH ~5.0-6.0) or lysosomes (pH ~4.5-5.0) within cells.[11] This allows for the targeted intracellular release of encapsulated therapeutic agents.[5][12]
-
Biodegradable Materials: The susceptibility of the polyacetal backbone to hydrolysis offers a mechanism for degradation into smaller, potentially biocompatible molecules, making these materials candidates for transient medical implants, scaffolds for tissue engineering, or environmentally benign plastics.[13][]
Conclusion
While 1,1-dimethoxycyclohexane is not yet a mainstream monomer, its chemical structure holds significant, untapped potential for the synthesis of novel, functional polymers. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers to explore the synthesis of acid-labile polyacetals and copolymers. By leveraging the principles of acetal exchange polycondensation and cationic polymerization, it is plausible to create a new class of materials with tunable properties suitable for cutting-edge applications in biomedicine and sustainable materials science. The next steps in this field will require empirical validation of these proposed synthetic routes and a thorough characterization of the resulting polymers.
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Ouchi, M., et al. (2018). Cationic Copolymerization of Vinyl Acetate with Nonhomopolymerizable Cyclic Monomers: A Strategy for the Synthesis of Copolymers with Controlled Structures. Macromolecules, 51(1), 133–141. [Link]
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McCoy, G., et al. (1957). Preparation of Cyclohexanone Dimethyl Acetal. The Journal of Organic Chemistry, 22(9), 1175–1176. [Link]
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ChemSynthesis, "Cyclohexanone dimethyl ketal," accessed January 25, 2026. [Link]
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- 4. Synthesis of biobased polyacetals: a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00488D [pubs.rsc.org]
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Troubleshooting & Optimization
troubleshooting low conversion in the acetalization of cyclohexanone
Welcome to the technical support center for the acetalization of cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental carbonyl protection reaction. Here, we move beyond simple protocols to explore the underlying chemical principles governing this reaction, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Low Conversion and Other Common Issues
The acetalization of cyclohexanone is a reversible reaction that is often plagued by low conversion rates if not performed under optimal conditions. This section addresses the most common issues encountered in the lab.
Q1: Why is my conversion of cyclohexanone to its acetal unexpectedly low?
Low conversion is the most frequently reported issue. The root cause almost always lies in the management of the reaction equilibrium. The formation of an acetal from a ketone and an alcohol is a reversible process that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus lowering the yield of the desired acetal.[2][3]
Core Causality Checklist:
-
Inefficient Water Removal: This is the primary culprit. Any water present, whether introduced with reagents or generated during the reaction, will inhibit the forward reaction.
-
Catalyst Issues: The choice, concentration, and activity of the acid catalyst are critical.
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role in reaching equilibrium.
-
Reagent Purity and Stoichiometry: The purity of cyclohexanone, the alcohol, and the solvent, along with their molar ratios, can impact the reaction's efficiency.
Solutions & Protocols
1. Aggressive Water Removal:
The most effective way to drive the reaction to completion is by actively removing the water as it is formed.[1][2]
-
Dean-Stark Apparatus: This is the classical and most effective method.[1][2] The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[4] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[2][5]
-
Protocol: Acetalization using a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), the chosen alcohol (e.g., ethylene glycol, 1.1 - 2.0 eq), and a suitable solvent (e.g., toluene, to achieve a concentration of ~0.4 M with respect to cyclohexanone).[4]
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).
-
Assemble the Dean-Stark apparatus and a reflux condenser.[2]
-
Heat the mixture to reflux. Water will begin to collect in the side arm of the trap.
-
Continue the reaction until no more water is collected, indicating the reaction has reached completion.[2]
-
Allow the reaction to cool, then proceed with an appropriate workup, typically involving neutralization of the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
-
-
Dehydrating Agents: For smaller-scale reactions or when a Dean-Stark apparatus is not feasible, chemical dehydrating agents can be employed.
-
Molecular Sieves: Activated 4Å molecular sieves are effective at sequestering water. Add them directly to the reaction mixture.
-
Orthoformates: Trialkyl orthoformates, such as trimethyl orthoformate, react with water to form an ester and an alcohol, effectively removing it from the equilibrium.[6]
-
2. Catalyst Optimization:
-
Catalyst Choice: Brønsted acids (e.g., p-TSA, sulfuric acid) and Lewis acids (e.g., ZrCl₄, Ce(OTf)₃) are effective catalysts.[6][7] The choice may depend on the specific alcohol and the scale of the reaction. For instance, zirconium tetrachloride is a highly efficient and chemoselective catalyst for acetalization under mild conditions.[7]
-
Catalyst Loading: While an acid catalyst is necessary, using an excessive amount can be detrimental.[8][9] High concentrations of acid can lead to side reactions or protonate the alcohol, reducing its nucleophilicity.[8][9] A catalytic amount (typically 0.1-5 mol%) is usually sufficient.[8]
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: The reaction seems to stall or not proceed at all. What should I investigate?
A stalled reaction, even with a Dean-Stark trap in place, points to more fundamental issues.
Possible Causes & Solutions:
-
Inactive Catalyst: The acid catalyst may be old or hydrated. Use a fresh bottle of catalyst or dry it before use. For example, p-TSA can be azeotropically dried with toluene.[4]
-
Immiscible Reagents: If using a solvent in which the alcohol is not soluble (e.g., ethylene glycol in toluene), vigorous stirring is essential to ensure the reagents can interact.[4]
-
Low Temperature: The reaction temperature might be too low to achieve the azeotropic distillation of water. Ensure the solvent is refluxing properly. Insulating the reaction flask and the lower part of the Dean-Stark trap can help maintain the necessary temperature.[4]
-
Reagent Purity: Ensure that the cyclohexanone and alcohol are free from impurities that could interfere with the reaction. For instance, some suppliers stabilize ketones with basic compounds that would neutralize the acid catalyst.[4]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of the acid-catalyzed acetalization of cyclohexanone?
The reaction proceeds through a two-stage mechanism involving the formation of a hemiacetal intermediate.[10][11]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, which significantly increases the electrophilicity of the carbonyl carbon.[11][12]
-
Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[1][12]
-
Deprotonation: A base (another alcohol molecule or the conjugate base of the acid) removes a proton from the oxonium ion to form a neutral hemiacetal.[1][10]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water).[1][10]
-
Loss of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.[1][10][11]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the oxonium ion.[1][10]
-
Final Deprotonation: Deprotonation of the resulting ion yields the final acetal product and regenerates the acid catalyst.[1][10]
Acetalization Mechanism Diagram
Caption: Mechanism of acid-catalyzed acetalization.
Q4: How does the choice of alcohol affect the reaction?
The structure of the alcohol can influence the rate and equilibrium of the reaction.
-
Primary vs. Secondary Alcohols: Primary alcohols generally react faster and give higher yields than more sterically hindered secondary alcohols.
-
Diols: Using a diol, such as ethylene glycol or 1,3-propanediol, results in the formation of a cyclic acetal.[1] The formation of a five- or six-membered ring is entropically favored, which can help drive the reaction to completion.[4] Cyclic acetals are also often more stable than their acyclic counterparts.
Q5: Can I use this reaction to protect other ketones or aldehydes?
Yes, acetal formation is a general and widely used method for protecting carbonyl groups in aldehydes and ketones.[1][10] Aldehydes are generally more reactive than ketones towards acetal formation due to less steric hindrance. The principles of acid catalysis and water removal discussed here are broadly applicable to a wide range of carbonyl compounds.[8]
Data Summary: Catalyst Performance in Cyclohexanone Acetalization
The choice of catalyst can significantly impact conversion rates. The following table summarizes the performance of various catalysts under specific conditions.
| Catalyst | Alcohol | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| CeFe (10%) | Methanol | 70 | 30 | 64 | [13] |
| CeFe (2%) | Methanol | 70 | 30 | 56.4 | [13] |
| CeCu (4%) | Methanol | 70 | 30 | 38.1 | [13] |
| CeNi (2%) | Methanol | 70 | 30 | 33.3 | [13] |
| Pure Mesoporous CeO₂ | Methanol | 70 | 30 | 12 | [13] |
| No Catalyst | Methanol | 70 | 30 | Negligible | [13] |
| H₂SO₄ | Glycol | 60 | 120 | >95 | [14] |
| Amberlyst 15 | Glycol | 60 | 120 | ~60 | [14] |
*Qualitative data inferred from graphical representation in the source.
References
-
S. Sugunan, et al. (2014). Acetalization of Cyclohexanone Over Transition Metals Modified Mesoporous Ceria-A Green Approach. IOSR Journal of Applied Chemistry. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]
-
J. Liu, et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]
-
Y. Zhang, et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Chemistry LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
Pearson. Propose a mechanism for the acid-catalyzed reaction of cyclohexanone...[Link]
-
Reddit r/chemistry. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]
-
Chegg. (2017). Solved 5. Reaction of cyclohexanone with ethylene glycol in...[Link]
-
Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Alcohols- Acetal Formation. [Link]
-
ResearchGate. Acetalization of cyclohexanone with methanol...[Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
ResearchGate. General mechanism of the acetalisation of cyclohexanone...[Link]
-
ResearchGate. (2025). The Nature of Acid-Catalyzed Acetalization Reaction...[Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
- Google Patents.
-
PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.[Link]
Sources
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- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
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- 14. jxnutaolab.com [jxnutaolab.com]
Technical Support Center: Optimization of Catalyst Loading for 1,1-Dimethoxycyclohexane Preparation
Welcome to the technical support center for the synthesis of 1,1-dimethoxycyclohexane. This guide is designed for researchers, chemists, and process development professionals to navigate the intricacies of catalyst loading and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, repeatable results.
The acid-catalyzed ketalization of cyclohexanone with methanol is a cornerstone reaction, but its equilibrium nature presents unique challenges.[1] Catalyst performance is paramount, and its optimization is key to driving the reaction toward high yield and purity. This guide provides a structured, question-and-answer approach to common issues encountered in the laboratory.
Core Reaction Mechanism: Acid-Catalyzed Ketalization
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a series of equilibrium steps, initiated by an acid catalyst. The catalyst's role is to protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.[2][3]
Caption: Acid-catalyzed mechanism for 1,1-dimethoxycyclohexane formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction yield is very low or I'm not forming any product. What's going wrong?
Low or no yield is the most common issue, often stemming from multiple factors related to the reaction's equilibrium and catalyst activity.
Potential Cause 1: Insufficient Catalyst Loading
-
The 'Why': The catalyst's function is to lower the activation energy of the reaction.[4][5][6] An insufficient amount of catalyst means fewer active sites are available to protonate the cyclohexanone, leading to a reaction rate that is too slow to reach equilibrium in a practical timeframe.
-
Solution:
-
Establish a Baseline: Start with a catalyst loading in the recommended range for your chosen catalyst type (see Table 1). For a solid acid catalyst like Amberlyst-15, a common starting point is 5-10 wt% relative to the limiting reagent (cyclohexanone).[7] For homogeneous catalysts like HCl or H₂SO₄, a much lower loading of 0.1-1 mol% is typical.[8]
-
Incremental Increase: If the yield remains low, incrementally increase the catalyst loading. Be methodical; doubling the catalyst amount may not double the yield and can introduce side reactions.
-
Monitor Progress: Track the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to see if product formation begins with increased catalyst.
-
Potential Cause 2: Reversible Reaction & Water Inhibition
-
The 'Why': The formation of 1,1-dimethoxycyclohexane is an equilibrium-controlled process that produces one molecule of water for every molecule of product.[1] According to Le Châtelier's principle, this product water can shift the equilibrium back towards the reactants. Furthermore, water can compete with methanol for active sites on the catalyst, effectively inhibiting it.
-
Solution:
-
Use a Dehydrating Agent: The most effective strategy is to remove water as it forms. This can be achieved by adding molecular sieves (3Å or 4Å) to the reaction mixture or by using a Dean-Stark apparatus if the reaction temperature is high enough to azeotrope water with a solvent.
-
Excess Methanol: Use a significant molar excess of methanol (e.g., 10:1 molar ratio of methanol to cyclohexanone) to push the equilibrium towards the product side.[9]
-
Ensure Dry Reagents: Use anhydrous methanol and ensure your cyclohexanone is dry. Water present at the start will immediately hinder the reaction.
-
Potential Cause 3: Incorrect Work-up Procedure
-
The 'Why': Ketals are sensitive to acid and will readily hydrolyze back to the corresponding ketone in the presence of water and an acid catalyst. If you quench the reaction with water or an aqueous solution before neutralizing the acid catalyst, you can lose a significant portion of your product during work-up.
-
Solution:
-
Neutralize First: Before adding any water, neutralize the acid catalyst. For homogeneous catalysts, add a weak base like sodium bicarbonate (NaHCO₃) or triethylamine until the mixture is neutral.[1][8]
-
Filter Heterogeneous Catalysts: If using a solid catalyst like Amberlyst-15, simply filter it off before proceeding with the aqueous work-up.[10]
-
Minimize Contact with Acidic Water: During extraction, use a saturated NaHCO₃ solution instead of pure water for the initial washes to ensure any residual acid is neutralized.
-
Caption: Troubleshooting workflow for low product yield.
Q2: The reaction is proceeding, but it's extremely slow. How can I increase the rate?
A slow reaction rate can make a synthesis impractical. The primary factors controlling the rate are catalyst activity, temperature, and reactant concentration.
Potential Cause 1: Low Reaction Temperature
-
The 'Why': Like most chemical reactions, ketalization rates increase with temperature as more molecules have sufficient energy to overcome the activation energy barrier. A patented process notes that while lower temperatures (0-25 °C) can give higher yields at equilibrium, they also result in a slower approach to that equilibrium.[1]
-
Solution:
-
Moderate Heating: Gently heat the reaction mixture. A temperature of 40-60 °C is often a good compromise between reaction rate and stability.
-
Refluxing: For less sensitive substrates, running the reaction at the reflux temperature of methanol (approx. 65 °C) can significantly accelerate the process. This is particularly effective when combined with a Dean-Stark trap.
-
Potential Cause 2: Excessive Catalyst Loading (Counterintuitive)
-
The 'Why': While insufficient catalyst slows the reaction, an extreme excess of a strong acid can also be detrimental. High acid concentrations can protonate the methanol, the nucleophile, which significantly decreases its nucleophilicity and slows down the rate of its attack on the protonated ketone.[8]
-
Solution:
-
Optimize Loading: If you are using a very high catalyst loading and observing a slow rate, try reducing it. Perform a systematic study to find the optimal loading where the rate is maximized. This "sweet spot" is often found through experimentation.
-
Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading range for this reaction?
The optimal loading depends heavily on the type of catalyst used. Below is a summary of common choices and their typical loading ranges.
| Catalyst Type | Catalyst Example | Typical Loading | Advantages | Disadvantages |
| Heterogeneous | Amberlyst-15[1][11] | 5-15 wt% | Easy to remove (filtration), reusable, low corrosion.[10] | Potentially slower reaction rates, mass transfer limitations. |
| Heterogeneous | Zeolites, Clays[9] | 5-20 wt% | Shape selectivity, high thermal stability. | Can be deactivated by water, smaller pore sizes may limit access. |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 0.1-2 mol% | High activity, fast reaction rates. | Difficult to remove, corrosive, challenging to recycle.[12] |
| Homogeneous | Hydrochloric Acid (HCl)[1] | 0.1-2 mol% | High activity, readily available. | Corrosive, neutralization required, can generate waste salts.[8] |
| Homogeneous | Brønsted Acidic Ionic Liquids (BAILs)[12][13] | 1-5 mol% | High activity, low volatility, potentially recyclable. | Higher cost, potential product contamination. |
Q: How can I reuse my solid acid catalyst?
Reusability is a key advantage of heterogeneous catalysts like Amberlyst-15.[10]
-
Step-by-Step Catalyst Recycling Protocol:
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the recovered catalyst beads sequentially with a solvent like methanol or acetone to remove any adsorbed reactants, products, or byproducts.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven. A typical condition is 60-80 °C overnight. This step is crucial to remove water and solvent, which would inhibit the next reaction cycle.
-
Storage: Store the dried catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Q: Can I use a different alcohol besides methanol?
Yes, this reaction is a general method for forming ketals. Using other alcohols, such as ethanol or a diol like ethylene glycol, will produce the corresponding diethyl ketal or cyclic ketal, respectively.[3][14] Note that bulkier alcohols may react more slowly due to steric hindrance, potentially requiring higher catalyst loading or longer reaction times.
References
- Preparation of 1,1-dimethoxycyclohexane.
-
Synthesis of 1,1-dimethoxycyclohexane. PrepChem.com. [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. [Link]
-
Effect of reaction time on the formation of 1,1-dimethoxycyclohexane... ResearchGate. [Link]
-
Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. ResearchGate. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
General reaction mechanism for the ketalization of cyclohexanone with glycol. ResearchGate. [Link]
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
-
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. ACS Publications. [Link]
-
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]
-
The Effect of a Catalyst on Rate of Reaction. Chemistry LibreTexts. [Link]
-
Acetals and Ketals. Chemistry LibreTexts. [Link]
-
8-Hydroxy-2-methylquinoline-modified H4SiW12O40: a reusable heterogeneous catalyst for acetal/ketal formation. RSC Publishing. [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexanone... Pearson. [Link]
-
Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram). YouTube. [Link]
-
The Effect of Catalysts on Reaction Rates. Chemguide. [Link]
-
Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. [Link]
Sources
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- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
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- 12. jxnutaolab.com [jxnutaolab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in the Reactions of 1-Methoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1-methoxycyclohexene. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into controlling the regioselectivity of this versatile enol ether. This resource is structured to address common challenges and fundamental questions, ensuring your experiments are both efficient and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational principles governing the regioselectivity of reactions with 1-methoxycyclohexene.
FAQ 1: What determines the regioselectivity in electrophilic additions to 1-methoxycyclohexene?
The regioselectivity of electrophilic additions to 1-methoxycyclohexene is primarily governed by the electronic effect of the methoxy group. As an enol ether, the oxygen atom's lone pairs participate in resonance with the double bond, increasing the electron density at the C2 carbon (the β-carbon).[1] This makes the C2 position more nucleophilic and susceptible to attack by electrophiles.
Consequently, in reactions proceeding through a carbocation intermediate, the electrophile will preferentially add to the C2 carbon. This generates a tertiary carbocation at the C1 position, which is stabilized by resonance with the adjacent oxygen atom.[2] This resonance stabilization is a powerful directing effect, leading to the formation of the corresponding Markovnikov addition product.
FAQ 2: How can I achieve "anti-Markovnikov" addition to 1-methoxycyclohexene?
True "anti-Markovnikov" addition, where a nucleophile adds to the C1 carbon and a hydrogen to the C2 carbon, is achieved through hydroboration-oxidation. This two-step reaction sequence effectively results in the syn-addition of H and OH across the double bond, with the hydroxyl group ending up on the less substituted carbon in typical alkenes.[3][4] In the case of 1-methoxycyclohexene, the boron atom adds to the more electron-rich C2 carbon, and the hydrogen adds to the C1 carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding trans-2-methoxycyclohexanol as the major product.[5]
FAQ 3: What is the difference in outcome between oxymercuration-demercuration and acid-catalyzed hydration for 1-methoxycyclohexene?
Both oxymercuration-demercuration and acid-catalyzed hydration are expected to yield the Markovnikov product. However, oxymercuration-demercuration is generally the preferred method for achieving high regioselectivity without the risk of carbocation rearrangements.[6][7]
-
Oxymercuration-Demercuration: This reaction proceeds through a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements.[8] The nucleophile (water) then attacks the more substituted carbon (C1), leading to the Markovnikov product.
-
Acid-Catalyzed Hydration: While this method also favors Markovnikov addition, it proceeds through a discrete carbocation intermediate.[9] For most substrates, this is not an issue, but in systems prone to rearrangement, it can lead to a mixture of products. With 1-methoxycyclohexene, the resonance-stabilized tertiary carbocation is quite stable, so rearrangement is less of a concern. However, the harsh acidic conditions can sometimes lead to side reactions.
Section 2: Troubleshooting Guide
This section provides solutions to common experimental challenges encountered when working with 1-methoxycyclohexene.
Problem 1: Low yield of the desired regioisomer in the hydroboration-oxidation of 1-methoxycyclohexene.
Symptoms:
-
A significant amount of the Markovnikov alcohol (1-methoxycyclohexan-1-ol) is observed.
-
The overall yield of the desired trans-2-methoxycyclohexanol is low.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Choice of Borane Reagent | While BH₃•THF provides good anti-Markovnikov selectivity, bulkier borane reagents can significantly enhance it.[10] | Use a sterically hindered borane reagent like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents are more sensitive to steric hindrance and will preferentially add to the less hindered C2 position. |
| Reaction Temperature | Higher temperatures can lead to a decrease in regioselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored regioisomer. | Perform the hydroboration step at a lower temperature (e.g., 0 °C) to favor the kinetically controlled product.[10] |
| Improper Work-up | The oxidation step is crucial for replacing the boron atom with a hydroxyl group. Incomplete oxidation can lead to a complex mixture of products. | Ensure slow and careful addition of the NaOH and H₂O₂ solutions, maintaining a low temperature to control the exotherm.[10] Allow for sufficient reaction time after the addition to ensure complete oxidation. |
Problem 2: Formation of unexpected byproducts during electrophilic addition of H-X (e.g., HBr).
Symptoms:
-
GC-MS or NMR analysis reveals the presence of isomers other than the expected 1-bromo-1-methoxycyclohexane.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Radical Mechanism | The presence of peroxides or exposure to UV light can initiate a free-radical addition of HBr, which proceeds via an anti-Markovnikov pathway. | Ensure all glassware is clean and free of peroxide residues. Run the reaction in the dark or wrap the reaction vessel in aluminum foil to exclude light. The addition of a radical inhibitor can also be beneficial. |
| Carbocation Rearrangement (less likely) | While the tertiary carbocation is resonance-stabilized, under certain conditions (e.g., highly polar solvent, elevated temperature), minor rearrangement pathways might become accessible. | Use a less polar solvent and maintain a low reaction temperature to minimize the lifetime of the carbocation intermediate. |
Section 3: Experimental Protocols & Data
This section provides detailed experimental procedures and expected outcomes for key regioselective reactions of 1-methoxycyclohexene.
Protocol 1: Synthesis of trans-2-Methoxycyclohexanol via Hydroboration-Oxidation (Anti-Markovnikov)
This protocol is designed to maximize the yield of the anti-Markovnikov product.
Step-by-Step Methodology:
-
Hydroboration: To a solution of 1-methoxycyclohexene (1.0 eq) in anhydrous THF at 0 °C, add 9-BBN (0.5 M in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Oxidation: Cool the flask back to 0 °C. Slowly and carefully add 3 M NaOH solution (3.0 eq), followed by the dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the internal temperature does not exceed 25 °C.[10]
-
After the addition is complete, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.
-
Work-up: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer.[10]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
-
Major Product: trans-2-Methoxycyclohexanol
-
Minor Product: 1-Methoxycyclohexan-1-ol
-
Expected Regioselectivity: >95:5 in favor of the anti-Markovnikov product.
Protocol 2: Synthesis of 1-Chloro-1-methoxycyclohexane via Electrophilic Addition (Markovnikov)
This protocol details the Markovnikov addition of HCl to 1-methoxycyclohexene.
Step-by-Step Methodology:
-
Dissolve 1-methoxycyclohexene (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at 0 °C.
-
Bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether dropwise.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
Expected Outcome:
-
Major Product: 1-Chloro-1-methoxycyclohexane
-
Expected Regioselectivity: >99:1 in favor of the Markovnikov product, as the alternative secondary carbocation is significantly less stable than the resonance-stabilized tertiary carbocation.[2]
Summary of Regioselective Reactions
| Reaction | Reagents | Major Product | Regioselectivity | Mechanism |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | trans-2-Methoxycyclohexanol | Anti-Markovnikov[3][5] | Concerted syn-addition |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 1-Methoxycyclohexan-1-ol | Markovnikov[6] | Cyclic mercurinium ion |
| Electrophilic Addition of H-X | HCl or HBr (dark, no peroxides) | 1-Halo-1-methoxycyclohexane | Markovnikov[2] | Carbocation intermediate |
| Epoxidation | m-CPBA | 1,2-Epoxy-1-methoxycyclohexane | N/A (both carbons of the double bond are incorporated into the epoxide ring) | Concerted |
Section 4: Visualizing Mechanisms and Workflows
Mechanism of Hydroboration-Oxidation
Caption: Hydroboration-oxidation of 1-methoxycyclohexene.
Workflow for Regioselective Synthesis
Caption: Synthetic pathways to regioisomers.
References
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Addition Reactions of 1-Methylcyclohexene.
- Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes.
- Goa, Y., et al. (2004). Catalytic Performance of [Ti, Al] Beta in the Alkenes Epoxidation Controlled by the Postsynthetic Ion Exchange. Journal of Physical Chemistry B, 108, 8401-8411.
- Chemistry Steps. (n.d.). Oxymercuration-Demercuration.
- Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes.
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
- Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes.
- ChemRxiv. (2024, January 29). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene.
- Wikipedia. (n.d.). Enol ether.
- Chemistry LibreTexts. (2021, February 2). 9.5: Hydration- Oxymercuration-Demercuration.
- Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product.
- Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide.
Sources
- 1. Enol ether - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
challenges in the purification of 1,1-dimethoxycyclohexane from cyclohexanone
Technical Support Center: Purification of 1,1-Dimethoxycyclohexane
Welcome to the technical support guide for the synthesis and purification of 1,1-dimethoxycyclohexane. This resource is designed for researchers, chemists, and process development professionals to navigate the specific challenges associated with isolating this valuable acetal from its precursor, cyclohexanone. We will move beyond standard protocols to address the causal factors behind common purification hurdles and provide field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Reaction & Monitoring
Question 1: My conversion to 1,1-dimethoxycyclohexane is low, even after extended reaction times. What limits the reaction yield?
Answer: The synthesis of 1,1-dimethoxycyclohexane from cyclohexanone and methanol is an equilibrium-controlled reaction.[1] The primary factor limiting the conversion is the presence of water, which is a byproduct of the reaction. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, thereby limiting the maximum achievable yield.[2]
Causality & Solution:
-
Equilibrium: Cyclohexanone + 2 MeOH ⇌ 1,1-Dimethoxycyclohexane + H₂O.
-
Problem: The water produced actively inhibits the forward reaction.
-
Strategic Solutions:
-
Excess Reagent: Utilize a significant molar excess of methanol (e.g., 10-15 equivalents) to shift the equilibrium towards the product side.[1]
-
Water Removal: The most effective strategy is to actively remove water as it is formed. This can be accomplished by:
-
Dean-Stark Apparatus: Conducting the reaction in a solvent that forms a low-boiling azeotrope with water (like toluene or benzene), allowing for its continuous removal.
-
Drying Agents: Including a chemical drying agent or water scavenger in the reaction mixture, such as trimethyl orthoformate, which reacts with water to produce methanol and methyl formate.[2]
-
Solid Acid Catalysts: Using certain solid acid catalysts, like specific zeolites, can also help manage water content.[3]
-
-
Without active water removal, yields may plateau around 60-70%, even under optimized conditions.[3]
Work-up & Purification
Question 2: What is the correct work-up procedure to neutralize the acid catalyst without causing product decomposition?
Answer: This is a critical step, as 1,1-dimethoxycyclohexane, like all acetals, is stable under basic or neutral conditions but is highly susceptible to rapid hydrolysis back to cyclohexanone and methanol in the presence of aqueous acid.[4][5] Standard aqueous acid washes must be avoided.
Self-Validating Protocol:
-
Cool the Reaction: Once the reaction is deemed complete by GC or TLC analysis, cool the mixture to room temperature.
-
Initial Quench (Non-Aqueous): If possible, first neutralize the bulk of the acid catalyst by adding a solid base like anhydrous potassium carbonate or a hindered amine (e.g., triethylamine) and stirring for 15-20 minutes.
-
Mild Basic Wash: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do not use strong bases like NaOH, which can promote other side reactions. The bicarbonate solution is sufficiently basic to neutralize the acid catalyst without being aggressive.
-
Extraction: Extract the product into a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove the bulk of the residual water and any remaining water-soluble impurities.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7] MgSO₄ is a fast and efficient drying agent, but as a fine powder, it requires subsequent filtration.[7]
Question 3: I performed a fractional distillation, but my final product is still a mixture of 1,1-dimethoxycyclohexane and cyclohexanone. Why is this separation so difficult?
Answer: The primary challenge in this purification is the very close boiling points of the product and the starting material.
| Compound | Boiling Point (atm) | Boiling Point (30 mmHg) |
| Cyclohexanone | ~155.6 °C | ~61 °C |
| 1,1-Dimethoxycyclohexane | ~164-165 °C | 64 °C |
This small difference in boiling points makes separation by standard fractional distillation highly inefficient, requiring a distillation column with a very high number of theoretical plates and careful control over the reflux ratio, which is often impractical in a standard laboratory setting.
Question 4: Since simple distillation fails, what is the definitive method to separate 1,1-dimethoxycyclohexane from residual cyclohexanone?
Answer: The most effective and industrially relevant technique is to exploit azeotropic distillation.[1] This method intentionally introduces a third component (in this case, water) to form a new, low-boiling azeotrope with one of the components in the mixture, allowing for its selective removal.
The Underlying Principle: Cyclohexanone forms a minimum-boiling azeotrope with water (boiling point ~95 °C at atmospheric pressure), which boils significantly lower than either pure cyclohexanone or 1,1-dimethoxycyclohexane. By adding water to your crude product mixture and distilling, you can selectively remove the cyclohexanone as the azeotrope, leaving behind the purified 1,1-dimethoxycyclohexane.[1]
A detailed experimental protocol for this critical step is provided in the "Protocols" section below.
Product Stability & Characterization
Question 5: My purified 1,1-dimethoxycyclohexane appears pure by NMR initially, but after a few days, I see cyclohexanone reappear. What causes this instability?
Answer: This is a classic sign of post-purification hydrolysis. The cause is invariably the presence of trace amounts of residual acid and/or moisture, which catalyze the decomposition of the acetal back to the ketone.[8][9]
Preventative Measures (Trustworthiness through Protocol):
-
Thorough Neutralization: Ensure the work-up was rigorous. Even parts-per-million levels of acid can cause degradation over time. A second wash with dilute NaHCO₃ solution can be beneficial.
-
Azeotropic Drying: Before the final distillation, you can remove trace water from the organic solution by adding a solvent like toluene and distilling off the toluene-water azeotrope.[10]
-
Final Product Storage: Store the purified 1,1-dimethoxycyclohexane over a small amount of a solid base, such as anhydrous potassium carbonate (K₂CO₃), to scavenge any atmospheric moisture and residual acidity. Store in a tightly sealed container in a cool, dark place.
Question 6: How can I confidently identify my product and key impurities using ¹H NMR and GC-MS?
Answer: Proper characterization is key to verifying purity. Here are the expected signatures:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
1,1-Dimethoxycyclohexane: You will see a sharp singlet at approximately δ 3.11 ppm , integrating to 6 protons (the two -OCH₃ groups). The cyclohexane ring protons will appear as a series of multiplets between δ 1.4-1.7 ppm .[11]
-
Cyclohexanone (Impurity): A broad multiplet around δ 2.2-2.4 ppm .
-
Methanol (Impurity): A singlet around δ 3.49 ppm .
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Visual Troubleshooting & Workflow Guides
The following diagrams illustrate the logical relationships in the synthesis and the recommended purification workflow.
Caption: Recommended workflow for purification.
Experimental Protocols
Protocol 1: Purification via Azeotropic Distillation of Cyclohexanone
This protocol assumes you have completed the reaction and performed a basic work-up (neutralization and extraction) and have a crude, concentrated oil containing 1,1-dimethoxycyclohexane and unreacted cyclohexanone.
Materials:
-
Crude product oil
-
Deionized water
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle and stir bar
-
Vacuum source (for final purification step)
Methodology:
-
Setup: Charge the crude product oil to a round-bottom flask of appropriate size. For every 100 g of crude oil, add approximately 20-30 mL of deionized water. [1]Add a magnetic stir bar.
-
Azeotropic Removal: Assemble the distillation apparatus for atmospheric distillation. Begin heating the flask with stirring.
-
Collect Azeotrope: You will observe a vapor temperature plateau at approximately 95 °C. This is the cyclohexanone-water azeotrope. Continue distilling until the vapor temperature begins to rise significantly above this point, indicating that the azeotrope has been removed. The distillate in the receiving flask will likely be a cloudy, two-phase mixture of water and cyclohexanone.
-
Cooling and Assessment: Allow the distillation pot to cool. The remaining liquid should be significantly enriched in 1,1-dimethoxycyclohexane. At this stage, you can take a small sample for GC or NMR analysis to confirm the removal of cyclohexanone.
-
Final Purification: If required, the residual oil can be further purified by vacuum distillation to yield the final, high-purity 1,1-dimethoxycyclohexane (bp: 64 °C at 30 mmHg).
References
-
PrepChem (2023). Synthesis of 1,1-dimethoxycyclohexane. Available at: [Link]
- Bell, E. V., & McCoy, F. C. (1987).U.S. Patent No. 4,652,344. Preparation of 1,1-dimethoxycyclohexane. U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13616, 1,1-Dimethoxycyclohexane. PubChem. Available at: [Link]
-
Thomas, B., Prathapan, S., & Sugunan, S. (2005). Effect of reaction time on the formation of 1,1-dimethoxycyclohexane... [Figure]. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Wikipedia contributors (2023). Acetal. Wikipedia. Available at: [Link]
-
NIST (n.d.). Cyclohexane, 1,1-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts (2024). Drying Agents. Available at: [Link]
-
Chemistry Steps (n.d.). Acetal Hydrolysis Mechanism. Available at: [Link]
-
Markó, I. E., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder (n.d.). Drying Organic Solutions. Department of Chemistry. Available at: [Link]
-
University of Rochester (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry. Available at: [Link]
-
Organic Chemistry Tutor (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]
Sources
- 1. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 1,1-DIMETHOXYCYCLOHEXANE(933-40-4) 1H NMR [m.chemicalbook.com]
- 12. 1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexane, 1,1-dimethoxy- [webbook.nist.gov]
how to remove water from cyclohexanone ketalization reaction
Welcome to the technical support center for cyclohexanone ketalization reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the critical step of water removal to ensure high-yield and successful ketal formation.
The Principle: Why Water Removal is Crucial
The acid-catalyzed ketalization of cyclohexanone with an alcohol (commonly a diol like ethylene glycol) is a reversible equilibrium reaction.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (cyclohexanone and the alcohol), thus preventing the reaction from reaching completion. Therefore, the active and continuous removal of water is essential to drive the reaction forward and achieve a high yield of the desired ketal product.[1][3]
Reaction Mechanism Overview
The generally accepted mechanism involves the following key steps, initiated by an acid catalyst (H⁺):
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic.[2][4]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, and a second molecule of alcohol attacks the resulting carbocation.
-
Deprotonation: The final ketal is formed after deprotonation.
This multi-step, equilibrium-driven process underscores the necessity of an effective water removal strategy.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the cyclohexanone ketalization reaction, with a focus on water removal.
Q1: My ketalization reaction is very slow or has stalled, and TLC/GC analysis shows a significant amount of starting material remaining. What's the problem?
Answer: This is the most common issue and is almost always related to inefficient water removal. The reaction has likely reached equilibrium due to the presence of water.
Potential Causes & Solutions:
-
Ineffective Dean-Stark Apparatus:
-
Cause: The azeotropic removal of water may be inefficient. This can happen if the reaction temperature is too low to allow the azeotrope of the solvent and water to boil and distill into the trap.
-
Solution: Ensure your heating mantle is set to a temperature that maintains a steady reflux. The choice of solvent is also critical. Toluene (boiling point ~111°C) is a common choice as it forms a suitable azeotrope with water. For higher boiling ketones, xylene might be used. Insulate the reaction flask and the side arm of the Dean-Stark apparatus with glass wool or aluminum foil to maintain the necessary temperature for efficient reflux.[5]
-
-
Saturated or Inactive Drying Agent:
-
Cause: If you are using a chemical drying agent like molecular sieves, they may have become saturated with water or were not properly activated before use.
-
Solution: Always use freshly activated molecular sieves (typically 4Å for ketalizations). Activate them by heating in a laboratory oven (e.g., at 300-350°C) under vacuum for several hours and then allowing them to cool in a desiccator before use. Ensure you are using a sufficient quantity of sieves for the scale of your reaction.
-
-
"Wet" Reagents or Solvents:
-
Cause: Your starting materials (cyclohexanone, alcohol) or the reaction solvent may contain significant amounts of water.
-
Solution: Use anhydrous grade solvents. If necessary, dry the cyclohexanone and alcohol over a suitable drying agent (like anhydrous magnesium sulfate or molecular sieves) before use.
-
Q2: I am performing a small-scale reaction (<50 mg). Is a Dean-Stark apparatus still the best choice for water removal?
Answer: Not necessarily. On a small scale, the Dean-Stark apparatus can be inefficient due to the large surface area of the glassware, which can lead to significant material loss and difficulty in maintaining the required reflux.[5]
Alternative Methods for Small-Scale Reactions:
-
In-situ Water Scavenging with Molecular Sieves: This is often the preferred method for small-scale reactions.[5][6] Add activated 4Å molecular sieves directly to the reaction flask. The sieves will selectively adsorb the water as it is formed, driving the reaction to completion.
-
Modified Reflux Apparatus: A modified apparatus where the refluxing solvent is passed through a chamber containing a drying agent (like molecular sieves) can be highly effective.[5] This setup continuously dries the solvent as it returns to the reaction flask.
Q3: I see two layers forming in my reaction flask, not in the Dean-Stark trap. What is happening?
Answer: This indicates that a significant amount of water has been produced, and it is phase-separating from your reaction solvent at the bottom of the flask (since water is denser than common organic solvents like toluene). This can happen in reactions that are proceeding well but where the azeotropic removal is not keeping pace with water formation. It can also occur if the solvent is not a good azeotroping agent for water. While it shows the reaction is working, it also means the water is not being effectively removed from the reaction environment, which can slow down or stall the reaction. Ensure your Dean-Stark setup is functioning correctly and that you are maintaining a vigorous reflux.
Q4: Can I use a chemical reagent to remove water?
Answer: Yes, certain reagents can be used to chemically scavenge the water produced.
-
Orthoesters: Reagents like trimethyl orthoformate (TMOF) or triethyl orthoformate can be used. They react with water to form an ester and an alcohol, effectively removing it from the reaction. This method is particularly useful when the starting materials are sensitive to high temperatures. However, it requires stoichiometric amounts of the orthoester and can complicate the purification process.
Q5: My starting material has other acid-sensitive functional groups. What precautions should I take?
Answer: The choice of acid catalyst is critical in this scenario.
-
Use a Mild Acid Catalyst: Instead of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or an acidic resin like Amberlyst 15.[7] These are less likely to cause side reactions with other acid-sensitive groups.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of side product formation. Running the reaction at the lowest effective temperature can also help.
Experimental Protocols & Visualizations
Protocol 1: Water Removal using a Dean-Stark Apparatus
This is the classic method for medium to large-scale ketalization reactions.
Step-by-Step Methodology:
-
Assembly: Assemble the apparatus as shown in the diagram below. This consists of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add the cyclohexanone, the diol (e.g., ethylene glycol, typically 1.1-1.5 equivalents), the acid catalyst (e.g., 0.1-1 mol% p-TsOH), and the azeotroping solvent (e.g., toluene). Add a magnetic stir bar or boiling chips.
-
Heating and Reflux: Heat the mixture to a steady reflux. The solvent and water will begin to vaporize and condense in the reflux condenser.
-
Water Collection: The condensed liquid will fall into the Dean-Stark trap. As the liquid cools, the denser water will separate and collect at the bottom of the trap, while the less dense organic solvent will overflow and return to the reaction flask.[8]
-
Monitoring: The reaction is complete when water no longer collects in the trap, and the volume of collected water matches the theoretical amount.
-
Work-up: Cool the reaction mixture. Wash the organic solution with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Visualization of Dean-Stark Setup:
Caption: A diagram of the Dean-Stark apparatus for azeotropic water removal.
Protocol 2: Water Removal using Molecular Sieves
This method is ideal for small-scale reactions or when a Dean-Stark apparatus is impractical.
Step-by-Step Methodology:
-
Sieve Activation: Activate 4Å molecular sieves by heating them in an oven at >300°C under vacuum for at least 3 hours. Allow them to cool to room temperature in a desiccator before use.
-
Assembly: Set up a standard reflux apparatus with a round-bottom flask and a condenser. Ensure all glassware is flame-dried or oven-dried.
-
Charging the Flask: To the flask, add a magnetic stir bar, the cyclohexanone, the diol, the anhydrous solvent, and the acid catalyst.
-
Adding Sieves: Add the activated 4Å molecular sieves (a common rule of thumb is 1g per 2 mL of solvent for small-scale reactions) to the reaction mixture.[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves. Proceed with a standard aqueous work-up as described in Protocol 1 (neutralization, washing, drying, and concentration).
Visualization of Molecular Sieve Workflow:
Caption: Workflow for ketalization using molecular sieves as an in-situ drying agent.
Data Summary Table
| Water Removal Method | Scale | Advantages | Disadvantages | Key Considerations |
| Dean-Stark Apparatus | Medium to Large (>1 g) | Continuous removal, easy to monitor progress, cost-effective for large scales. | Inefficient for small scales, requires higher temperatures, potential for material loss. | Choice of azeotroping solvent is critical (e.g., Toluene, Benzene).[1][9] |
| Molecular Sieves (4Å) | Small to Medium (<5 g) | Highly efficient, suitable for heat-sensitive compounds, simple setup.[5][6] | Sieves must be properly activated, can be costly for large scales, requires filtration. | Use 4Å pore size to avoid adsorbing larger molecules. |
| Reactive Scavengers (e.g., TMOF) | Any | Can be run at lower temperatures, very effective. | Stoichiometric amounts needed, introduces byproducts that require removal. | Ensure the scavenger and its byproducts are compatible with your reaction and purification. |
| Reduced Pressure | Any | Effective for removing water and other volatile byproducts. | Requires vacuum setup, may remove volatile reactants or solvents. | Best suited for non-volatile reactants and high-boiling solvents. |
References
-
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. (2019). ACS Omega. Available at: [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (2018). Molecules. Available at: [Link]
-
General reaction mechanism for the ketalization of cyclohexanone with glycol. (n.d.). ResearchGate. Available at: [Link]
-
Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). The Journal of Organic Chemistry. Available at: [Link]
-
Ketalization of cyclohexanone with propane-1,2-diol catalyzed by Co(NO₃)₂ and DH₂. (2018). ResearchGate. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Available at: [Link]
- Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst. (2016). Google Patents.
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2020). Journal of the American Chemical Society. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Available at: [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexanone... (n.d.). Pearson. Available at: [Link]
-
Dean Stark without Dean Stark.... almost quantitative. (2020). Sciencemadness Discussion Board. Available at: [Link]
-
Synthesis of acetals using molecular sieves. (1974). ResearchGate. Available at: [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. Available at: [Link]
-
Dean–Stark apparatus. (n.d.). Wikipedia. Available at: [Link]
-
Setting up Dean-Stark apparatus. (n.d.). University of Bristol. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
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- 4. youtube.com [youtube.com]
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- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: A Scientist's Guide to Enol Ether Synthesis Optimization
An authoritative guide for optimizing reaction time and temperature in enol ether synthesis, designed for chemical researchers and drug development professionals.
Welcome to our dedicated technical guide for optimizing the synthesis of enol ethers. This resource is crafted for the hands-on researcher, moving beyond basic protocols to explore the causal relationships between reaction parameters and outcomes. Our goal is to empower you with the scientific rationale needed to troubleshoot effectively, ensuring your syntheses are both efficient and high-yielding.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during enol ether synthesis.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors to investigate?
A1: A sluggish reaction points to insufficient activation energy or low concentration of the reactive intermediate. The first parameters to assess are temperature and the strength of the base .
-
Temperature: For many syntheses, such as the Williamson ether synthesis, reaction rates are highly dependent on temperature.[1] A typical Williamson reaction is conducted between 50 to 100 °C.[2] If your reaction is slow at room temperature, a controlled increase in heat can often provide the necessary energy to overcome the activation barrier. However, proceed with caution, as excessive heat can promote side reactions.
-
Base Strength & Stoichiometry: The formation of the enolate precursor is fundamental. The base must be strong enough to completely deprotonate the carbonyl compound. For simple ketones (pKa ≈ 18-20), a very strong base like Lithium Diisopropylamide (LDA, pKa ≈ 36) or sodium hydride (NaH) is often required for complete conversion to the enolate.[3] Incomplete deprotonation results in a low concentration of the nucleophilic enolate, thus slowing the subsequent alkylation step.
Q2: I'm getting a mixture of products, including my desired enol ether. How can I improve selectivity?
A2: Poor selectivity is a classic sign that your reaction conditions are favoring multiple pathways. The key is to fine-tune your conditions to favor the kinetics of the desired reaction over side reactions.
-
Temperature Control: While heat accelerates reactions, it can also provide the activation energy for undesired pathways like elimination or aldol condensation. If you are observing side products, consider lowering the reaction temperature. Low-temperature conditions, such as -78 °C, are famously used to grant kinetic control, especially in the formation of silyl enol ethers.[4]
-
Choice of Base: For unsymmetrical ketones, the choice of base is critical for regioselectivity. A bulky, strong base like LDA preferentially abstracts the less sterically hindered proton, leading to the kinetic enolate.[4] Conversely, a weaker base under equilibrating (higher temperature) conditions will favor the more stable, more substituted thermodynamic enolate.[4]
-
Reagent Addition: Slow, controlled addition of the electrophile (e.g., alkyl halide or silyl halide) can maintain its low instantaneous concentration, minimizing side reactions such as dialkylation.
Q3: How do I choose between kinetic and thermodynamic control for my synthesis?
A3: The choice depends entirely on the desired regioisomer of the enol ether from an unsymmetrical ketone.
-
Kinetic Control: To form the less substituted enol ether, you need conditions that are rapid, quantitative, and irreversible. This is achieved with a strong, sterically hindered base (e.g., LDA) at very low temperatures (e.g., -78 °C in THF).[4] The kinetic enolate is formed faster because the base accesses the less hindered α-proton more easily.[5]
-
Thermodynamic Control: To form the more stable, more substituted enol ether, the reaction needs to be reversible, allowing the enolates to equilibrate. This is favored by using a weaker base (e.g., triethylamine or sodium alkoxide) at higher temperatures, which provides the energy for the initial kinetic product to revert and eventually form the more stable thermodynamic product.[4]
Troubleshooting Guides: In-Depth Scenarios
This section provides structured workflows for tackling specific, complex experimental challenges.
Scenario 1: Low Yield of the Target Enol Ether
A low yield can stem from multiple issues, from reagent quality to suboptimal conditions. This workflow provides a systematic diagnostic approach.
Caption: A logical workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity & Anhydrous Conditions: The Williamson synthesis is highly sensitive to moisture.[6] Ensure all glassware is flame- or oven-dried and that solvents are truly anhydrous. Water will quench the strong base and hydrolyze reagents.
-
Assess Base Activity & Stoichiometry: If using a solid base like NaH, ensure it is fresh; a gray appearance can indicate deactivation.[6] Use precise stoichiometry; an excess of base is often required to ensure complete enolate formation.
-
Monitor Reaction Progress: Do not rely on a predetermined reaction time. Actively monitor the consumption of starting material and formation of the product using an appropriate analytical technique (TLC, GC-MS, etc.). This will reveal if the reaction is stalled or if the product is decomposing over time.[6]
-
Optimize Temperature and Time: A typical Williamson synthesis may run for 1-8 hours at 50-100 °C.[2] If your reaction is clean but incomplete, a longer reaction time or a modest increase in temperature may be necessary.
-
Consider Solvent Change: Polar aprotic solvents like DMF and acetonitrile are excellent for SN2 reactions as they solvate the counter-ion of the alkoxide, increasing the nucleophilicity of the enolate.[1] If your reaction is slow, a switch to one of these solvents could accelerate the rate.
Scenario 2: Competing Aldol Condensation Side Reaction
When forming an enolate in the presence of the unreacted parent carbonyl compound, a common side reaction is aldol condensation. This occurs when the enolate attacks another molecule of the ketone or aldehyde.
Mitigation Protocol:
-
Strategy: The key is to ensure the complete and rapid conversion of the carbonyl compound to its enolate before adding the electrophile.[3]
-
Execution:
-
Use a very strong, non-nucleophilic base like LDA.
-
Cool the reaction vessel to -78 °C.
-
Reverse the order of addition: Instead of adding the base to the ketone, add the ketone solution dropwise to the stirred solution of LDA. This ensures that each molecule of ketone is immediately deprotonated, keeping the concentration of the electrophilic carbonyl low at all times.
-
Allow the enolate formation to complete (typically 15-30 minutes at -78 °C) before adding the alkylating or silylating agent.
-
Core Experimental Protocol: Kinetically Controlled Silyl Enol Ether Synthesis
This protocol details the synthesis of the less substituted (kinetic) silyl enol ether from 2-methylcyclohexanone, a classic example demonstrating precise temperature and base control.
Objective: To synthesize 1-(trimethylsiloxy)-6-methylcyclohex-1-ene.
Materials:
-
Diisopropylamine, n-Butyllithium, 2-Methylcyclohexanone, Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard flame-dried glassware for anhydrous reactions under an inert (N₂ or Ar) atmosphere
Procedure:
-
Setup: In a flame-dried, nitrogen-purged flask, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (1.05 eq) to the stirred diisopropylamine solution. Allow the mixture to stir at -78 °C for 20 minutes to form the LDA solution.
-
Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes at this temperature to ensure complete formation of the kinetic lithium enolate.
-
Trapping: Add neat trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Workup: After stirring for 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature. Quench with a saturated aqueous NaHCO₃ solution. Extract the product with pentane, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
Quantitative Data Summary: Key Optimization Parameters
| Parameter | Condition for Kinetic Control | Condition for Thermodynamic Control | Rationale & Impact |
| Temperature | Low (-78 °C) | High (Room Temp to Reflux) | Low temperature prevents equilibration, locking in the faster-formed kinetic product. Higher temperatures provide the energy to overcome the barrier to the more stable thermodynamic product. |
| Base | Strong, Sterically Hindered (e.g., LDA) | Weaker, Less Hindered (e.g., Et₃N, NaOEt) | A bulky base accesses the less hindered α-proton faster.[4] A weaker base allows for reversible deprotonation, leading to an equilibrium that favors the more stable enolate.[4] |
| Reaction Time | Short (for enolate formation) | Long (to allow equilibration) | Kinetic enolate formation is rapid. Thermodynamic control requires sufficient time for the equilibrium to be established. |
| Solvent | Polar Aprotic (e.g., THF) | Varies (often polar aprotic) | Solvents like THF are standard for LDA reactions. For thermodynamic conditions, the solvent must be stable at higher temperatures. |
Visualization of Key Concepts
Mechanism: General Enol Ether Synthesis
The diagram below outlines the fundamental two-step process: deprotonation to form a reactive enolate followed by nucleophilic attack on an electrophile.
Caption: General mechanism for enol ether formation via an enolate intermediate.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Enol ether. [Link]
-
Wikipedia. (n.d.). Silyl enol ether. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]
-
University of Guelph. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Methoxycyclohexene by Distillation
Welcome to the technical support center for the purification of 1-methoxycyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the distillation of this key synthetic intermediate. Here, we move beyond simple protocols to explain the scientific principles behind each step, ensuring a robust and reproducible purification process.
Understanding the Compound and the Challenge
1-Methoxycyclohexene is a vinyl ether, a class of compounds known for their utility in organic synthesis and susceptibility to certain reaction conditions.[1] It is commonly prepared from cyclohexanone and methanol, meaning crude reaction mixtures often contain residual starting materials and potential side-products.[2][3] The primary challenge in its purification lies in the close boiling points of these components, necessitating a carefully executed fractional distillation for achieving high purity.[4]
Data Summary: Physical Properties of Key Compounds
Effective purification by distillation hinges on the differences in boiling points between the target compound and its impurities. The following table summarizes the key physical data for 1-methoxycyclohexene and its common process-related impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 1-Methoxycyclohexene | C₇H₁₂O | 112.17 | 162-165 | The target product.[3][5] |
| Methanol | CH₄O | 32.04 | 64.7 | A common reactant; significant boiling point difference allows for easy initial removal.[6] |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | A common reactant with a boiling point close to the product, requiring efficient fractional distillation. |
| 1,1-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | ~175-180 | A potential side-product (ketal formation).[2] |
| Methoxycyclohexane | C₇H₁₄O | 114.19 | ~130-133 | A potential over-reduction by-product, though less common in this synthesis.[7] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties of 1-methoxycyclohexene and the distillation process.
Q1: What are the primary impurities I should expect in my crude 1-methoxycyclohexene?
A: The most common impurities arise directly from the synthesis, which typically involves the acid-catalyzed reaction of cyclohexanone with methanol.[2] Therefore, you should anticipate the presence of unreacted cyclohexanone and excess methanol . Depending on the reaction conditions, you might also find small amounts of the ketal side-product, 1,1-dimethoxycyclohexane .
Q2: Why is fractional distillation required over simple distillation?
A: Fractional distillation is essential because of the small difference in boiling points between 1-methoxycyclohexene (162-165°C) and the key impurity, cyclohexanone (~156°C).[3][4] Simple distillation is ineffective at separating liquids with boiling point differences of less than 25°C. A fractional distillation column provides a large surface area (from packing or trays) for repeated vaporization-condensation cycles, progressively enriching the vapor with the more volatile component (cyclohexanone) and allowing for a much finer separation.[4]
Q3: How can I be sure my 1-methoxycyclohexene is pure after distillation?
A: The most reliable method for assessing purity is Gas Chromatography (GC) analysis. A successful fractional distillation should yield a main fraction of 1-methoxycyclohexene with a purity exceeding 98-99%.[4] You can also monitor the temperature at the distillation head; a stable temperature plateau during the collection of a fraction indicates a pure compound is distilling.[8] 1H NMR spectroscopy can also be used to confirm the structure and identify any residual proton-containing impurities.
Q4: Are there any stability issues to be aware of during distillation?
A: Yes. As a vinyl ether, 1-methoxycyclohexene is susceptible to hydrolysis under acidic conditions, which will revert it to cyclohexanone and methanol.[1] It is crucial to ensure that any acidic catalyst used during the synthesis is thoroughly neutralized and removed before distillation. Heating in the presence of residual acid can lead to decomposition in the distillation flask, reducing your yield and re-contaminating your material.
Q5: Should I be concerned about azeotropes?
A: While there is no commonly reported azeotrope for 1-methoxycyclohexene itself, methanol forms azeotropes with many organic solvents, including cyclohexane.[9][10] If your synthesis involves other solvents, or if significant amounts of methanol and cyclohexanone are present, azeotropic behavior could complicate the distillation. However, in a typical crude mixture, the initial removal of low-boiling methanol at atmospheric or reduced pressure usually mitigates this issue before the main product fraction is collected.
Troubleshooting Guide for Distillation
Encountering issues during distillation is common. This guide provides a systematic approach to diagnosing and solving them.
Q: My distillation is extremely slow, or the compound is just refluxing in the column but not distilling over. What's wrong?
A: This is a frequent issue in fractional distillation, typically caused by insufficient heating or excessive heat loss.
-
Causality: A fractional distillation column has a large surface area, which acts as a significant heat sink. For the vapor to ascend the column and reach the condenser, the energy input must be high enough to overcome this heat loss and maintain the vapor phase throughout the column.[11]
-
Solutions:
-
Increase the Heat: Gradually increase the temperature of your heating mantle. The distilling pot needs to be significantly hotter than the desired vapor temperature at the column head.[11]
-
Insulate the Column: Wrap the distillation column (from the pot neck up to the condenser) with glass wool or aluminum foil. This is a highly effective way to minimize heat loss to the environment, allowing the vapor to reach the top of the column.[11]
-
Check for Leaks: Ensure all glassware joints are properly sealed. A vacuum leak (if performing vacuum distillation) will prevent the system from reaching the target pressure, making it difficult for the compound to boil.
-
Q: The temperature reading at the distillation head is unstable and fluctuating.
A: A fluctuating temperature indicates that a pure substance is not consistently bathing the thermometer bulb.
-
Causality: This usually happens at the beginning of a distillation when the first vapors reach the thermometer, or between fractions when the composition of the vapor is changing. It can also be caused by an uneven boiling rate ("bumping").[8]
-
Solutions:
-
Ensure Smooth Boiling: Use fresh boiling chips or a magnetic stir bar to prevent bumping and ensure a steady rate of vapor production.[4]
-
Allow for Equilibration: Give the column time to equilibrate. The temperature should stabilize as the vapor of the lowest-boiling component consistently surrounds the thermometer.
-
Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, it won't accurately read the temperature of the vapor entering the condenser.
-
Q: I'm collecting distillate, but my GC/NMR analysis shows poor separation between 1-methoxycyclohexene and cyclohexanone.
A: This points to an inefficient fractional distillation, where the column is not performing the necessary number of theoretical plates.
-
Causality: Poor separation occurs when the distillation rate is too fast, preventing the vapor-liquid equilibria necessary for fractionation from being established on the column packing.[12] It can also be caused by using a column with insufficient length or efficiency for the separation.
-
Solutions:
-
Slow Down the Distillation: Reduce the heating rate. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second. Slower is often better for difficult separations.
-
Increase Reflux Ratio: If using a distillation head with reflux control, increase the ratio of condensate returned to the column versus what is collected.
-
Use a More Efficient Column: If separation is still poor, you may need a longer Vigreux column or a column packed with more efficient material like Raschig rings or metal sponge.
-
Q: My distillate is cloudy. What does this mean?
A: Cloudiness in an organic distillate is almost always due to the presence of water.
-
Causality: Water can co-distill with organic compounds, sometimes as an azeotrope. Even if the components are not fully miscible, the vapor pressure of water can carry it over.
-
Solutions:
-
Pre-Dry the Crude Material: Before distillation, thoroughly dry the crude 1-methoxycyclohexene with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] The liquid should be decanted or filtered from the drying agent into the distillation flask.
-
Ensure Dry Glassware: Make sure all components of your distillation apparatus are completely dry before assembly.
-
Q: I notice the material in the distillation flask is darkening over time, and my final yield is low.
A: This suggests thermal decomposition or a reaction occurring in the distillation pot.
-
Causality: For 1-methoxycyclohexene, the most likely cause is the presence of residual acid catalyst, which facilitates hydrolysis back to cyclohexanone, especially at high temperatures.[1] Polymerization or other side reactions can also occur if the material is heated for a prolonged period.
-
Solutions:
-
Pre-distillation Neutralization: Before distilling, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any trace acid, followed by a water wash and thorough drying.
-
Use Vacuum Distillation: Distilling at a reduced pressure lowers the boiling point of the compound, allowing for a lower pot temperature. This minimizes the risk of thermal decomposition and side reactions.
-
Avoid Distilling to Dryness: Never distill the flask to complete dryness.[12] This can concentrate non-volatile, potentially unstable impurities and increase the risk of a sudden pressure change or decomposition.
-
Experimental Protocol: Fractional Distillation of 1-Methoxycyclohexene
This protocol outlines the essential steps for purifying crude 1-methoxycyclohexene.
1. Pre-Distillation Workup:
- Transfer the crude reaction mixture to a separatory funnel.
- Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and water to remove any acidic catalyst.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). The liquid should be clear and mobile.[4]
- Filter or carefully decant the dried liquid into a round-bottom flask suitable for distillation (the flask should be no more than two-thirds full).[4]
2. Apparatus Setup:
- Add a magnetic stir bar or several boiling chips to the distillation flask.[4]
- Assemble the fractional distillation apparatus, ensuring the column is securely clamped and vertical.
- Place the thermometer correctly, with the top of the bulb level with the condenser side-arm.
- Connect the condenser to a water source, with water flowing in at the bottom and out at the top.
- Use a collection flask appropriate for the expected volume of distillate.
3. Distillation Execution:
- Begin stirring and gently heat the distillation flask using a heating mantle.
- Observe the vapor line as it slowly rises through the fractional column. Insulate the column if necessary.[11]
- Collect a small initial "forerun" fraction, which will be enriched in any low-boiling impurities like residual methanol.
- As the temperature stabilizes near the boiling point of cyclohexanone (~156°C), change the receiving flask to collect this impurity if present in significant amounts.
- When the temperature begins to rise and then stabilizes at the boiling point of 1-methoxycyclohexene (162-165°C), change to a clean, tared receiving flask.[3]
- Collect the main fraction while the temperature remains stable.
- Stop the distillation when the temperature either drops (indicating all the product has distilled) or rises sharply. Do not distill to dryness.
4. Post-Distillation:
- Allow the apparatus to cool completely before disassembling.
- Weigh the collected pure fraction and calculate the yield.
- Confirm purity using GC or NMR analysis.
Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of 1-methoxycyclohexene.
References
-
National Center for Biotechnology Information. (n.d.). 1-Methoxycyclohexene. PubChem. Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, January 28). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Retrieved January 25, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). US4652344A - Preparation of 1,1-dimethoxycyclohexane.
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-methoxycyclohexene. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). 1-methoxycyclohexene. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved January 25, 2026, from [Link]
- Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 13-18.
-
World of Engineering. (2021, February 9). distillation column troubleshoot Part 1 I Distillation Column animation I Inside column I Tower [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). The diagram for cyclohexane/methanol azeotrope compared with the... Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). 15. Synthesis of 1-Methylcyclohexene from Cyclohexene. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025, January 28). (PDF) Troubleshooting a Distillation Column - Problem and Solution. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
-
CHM 251 Lab. (2020, June 5). Fractional Distillation [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
University of Edinburgh. (n.d.). Azeotropes beginning with M. Retrieved January 25, 2026, from [Link]
-
Ventilazione Industriale. (n.d.). Azeotropic data for binary mixtures. Retrieved January 25, 2026, from [Link]
- Aiello, R. P. (1964). The Preparation, Isolation, and Purification of 1,3-Cyclohexadiene by Azeotropic Distillation [Master's Thesis, College of the Holy Cross]. CrossWorks.
-
Harper College. (2008, August 22). Material Safety Data Sheet - 1-Methyl-1-cyclohexene. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved January 25, 2026, from [Link]
-
Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product... Retrieved January 25, 2026, from [Link]
- Horsley, L. H. (1962). Azeotropic Data—II. Advances in Chemistry Series. American Chemical Society.
-
Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? r/chemhelp. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). WO2002022528A1 - Separation of hydrocarbons by extractive distillation.
-
Chem Service. (2016, January 11). SAFETY DATA SHEET - 1-Methylcyclohexene. Retrieved January 25, 2026, from [Link]
-
Filo. (2023, November 4). The addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycycl.. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Methylcyclohexene. Retrieved January 25, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]
- 3. 1-methoxycyclohexene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-methoxycyclohexene, 931-57-7 [thegoodscentscompany.com]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. 1-Methoxycyclohexane (CAS 931-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 1,1-Dimethoxycyclohexane for Industrial Applications
Welcome to the technical support center for the industrial synthesis of 1,1-dimethoxycyclohexane. This guide is designed for researchers, chemists, and production managers involved in scaling up this valuable chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions to streamline your production process, ensuring high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 1,1-dimethoxycyclohexane, providing the foundational knowledge needed for successful scale-up.
Q1: What is the most viable industrial synthesis route for 1,1-dimethoxycyclohexane?
The primary and most economical industrial route is the acid-catalyzed ketalization of cyclohexanone with methanol.[1] This is an equilibrium-controlled reaction where two molecules of methanol react with one molecule of cyclohexanone to form 1,1-dimethoxycyclohexane and one molecule of water.[1]
The reaction is as follows: C₆H₁₀O + 2CH₃OH ⇌ C₈H₁₆O₂ + H₂O (Cyclohexanone + Methanol ⇌ 1,1-Dimethoxycyclohexane + Water)
Alternative laboratory methods that utilize expensive reagents like trimethylorthoformate or methyl orthosilicate are generally not satisfactory for commercial-scale processes due to high costs.[1]
Q2: What are the recommended catalysts for large-scale synthesis, and why?
For industrial applications, strongly acidic solid catalysts are highly recommended. The catalyst of choice is often a strongly acidic ion-exchange resin (e.g., sulfonic acid-functionalized polystyrene-divinylbenzene resins).[1]
Causality Behind the Choice:
-
Ease of Separation: As a heterogeneous catalyst, the resin can be easily separated from the liquid reaction mixture by simple filtration, which is highly efficient for both batch and continuous processes. This avoids complex workup procedures.
-
Reusability: These resins can be regenerated and reused for multiple cycles, significantly reducing catalyst cost and waste.[2]
-
Reduced Corrosion: Compared to mineral acids like sulfuric acid or hydrochloric acid, solid resins are less corrosive to stainless steel reactors and associated equipment.[1]
-
High Activity: They provide the necessary acidic sites to effectively catalyze the reaction at moderate temperatures.[1]
While other solid acid catalysts like zeolites and modified clays have shown effectiveness in laboratory studies, ion-exchange resins often provide the best balance of cost, performance, and operational simplicity for industrial scale-up.[3][4]
Q3: How can the reaction equilibrium be shifted to maximize product yield?
To achieve high conversion of cyclohexanone, the reaction equilibrium must be shifted to the right, favoring the formation of 1,1-dimethoxycyclohexane. This is achieved through two primary applications of Le Chatelier's Principle:
-
Use of Excess Reactant: Employing a significant molar excess of methanol is a key strategy. Molar ratios of methanol to cyclohexanone between 10:1 and 15:1 are recommended to drive the reaction forward.[1][3]
-
Removal of Water: The continuous removal of water, a byproduct of the reaction, is crucial. As water is removed, the equilibrium shifts to produce more product and water.[5] In industrial settings, this can be achieved through methods like pervaporation or by using a water-scavenging agent, though the latter is less common in large-scale continuous processes.
Q4: What are the optimal reaction conditions for industrial production?
Optimizing reaction conditions is a balance between reaction rate, equilibrium conversion, and energy cost. The following parameters are recommended as a starting point for process development.
| Parameter | Recommended Range | Rationale |
| Temperature | 0°C to 25°C | The reaction is exothermic. Lower temperatures favor the equilibrium position for product formation. Operating at or slightly below room temperature minimizes energy costs and reduces potential side reactions.[1] |
| Pressure | Atmospheric Pressure | The reaction does not involve a change in the number of moles of gas, so high pressure is not required. Operating at atmospheric pressure simplifies reactor design and reduces capital costs.[1] |
| Methanol:Cyclohexanone Ratio | 10:1 to 15:1 (molar) | A large excess of methanol shifts the equilibrium towards the product side, maximizing the conversion of the more valuable cyclohexanone.[1][3] |
| Catalyst Loading | Varies by catalyst type | Loading should be sufficient to achieve a desirable reaction rate. For continuous flow, this is determined by the residence time in the catalyst bed. |
Q5: What are the critical safety precautions for handling this process at scale?
Safety is paramount. 1,1-dimethoxycyclohexane and its reactants (cyclohexanone and methanol) are flammable liquids.[6] A thorough process safety assessment is required before scale-up.
-
Flammability: The product has a flash point of 50°C.[7] Ensure all equipment is properly grounded and bonded to prevent static discharge. Use explosion-proof electrical equipment in the processing area.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[8][9]
-
Ventilation: The process should be conducted in a well-ventilated area to prevent the accumulation of flammable vapors.
-
Emergency Preparedness: Have a clear emergency plan, including protocols for spills, fires, and personnel exposure.[8] Ensure safety showers and eyewash stations are readily accessible.
-
Material Compatibility: Ensure all wetted parts of the reactor, pumps, and piping are compatible with acidic conditions, methanol, and cyclohexanone.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up and production of 1,1-dimethoxycyclohexane.
Problem: Low Yield or Incomplete Conversion
Q: My cyclohexanone conversion is consistently below target levels. What are the likely causes and how can I fix this?
A: Low conversion is a common issue tied directly to the equilibrium nature of the reaction. Several factors could be at play:
-
Catalyst Deactivation: The solid acid catalyst may have lost its activity. This can be due to fouling by impurities in the feed streams or physical degradation.
-
Solution: First, test a fresh batch of catalyst. If this resolves the issue, implement a catalyst regeneration cycle or a more stringent purification protocol for your starting materials.[2]
-
-
Inadequate Water Removal: If water produced during the reaction is not effectively removed, it will inhibit the forward reaction.
-
Solution: Verify the efficiency of your water removal system. In a batch process, consider adding a drying agent. For continuous systems, ensure the pervaporation membrane or other water-removal technology is functioning correctly.[1]
-
-
Insufficient Methanol Excess: The molar ratio of methanol to cyclohexanone may be too low to effectively drive the equilibrium.
-
Solution: Increase the molar ratio of methanol. While ratios up to 15:1 are effective, perform a cost-benefit analysis, as recovering a larger excess of methanol will consume more energy.[1]
-
-
Incorrect Temperature: While counterintuitive, higher temperatures can sometimes lead to lower conversion at equilibrium for exothermic reactions.
-
Solution: Ensure your reactor temperature is maintained within the optimal 0-25°C range.[1]
-
-
Insufficient Residence Time (Continuous Flow): In a packed bed reactor, the reactants may not have enough contact time with the catalyst.
-
Solution: Decrease the flow rate to increase the residence time.
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem: Product Purity Issues
Q: Separating the product from unreacted cyclohexanone is difficult due to their similar boiling points. What is the best industrial purification method?
A: This is a well-documented challenge.[1] The most effective industrial solution is a multi-step distillation process involving the addition of water to form a cyclohexanone/water azeotrope .[1]
Self-Validating Protocol Insight: The boiling point of 1,1-dimethoxycyclohexane is approx. 179-181°C, while cyclohexanone boils at approx. 155°C. This proximity makes fractional distillation difficult and energy-intensive. However, cyclohexanone forms a minimum-boiling azeotrope with water (boiling point approx. 95°C), which is significantly lower than the boiling point of the desired product.
The process is as follows:
-
After the reaction, neutralize the acidic catalyst (if it's a homogeneous acid) or filter it (if solid).
-
Perform an initial distillation to remove the excess methanol.
-
Add water to the remaining mixture of product and unreacted cyclohexanone. The amount of water should be sufficient to form an azeotrope with all the unreacted cyclohexanone (approximately 50-60% by weight of the cyclohexanone present).[1]
-
Perform a second distillation. The water/cyclohexanone azeotrope will distill off first.
-
Once the azeotrope is removed, what remains in the distillation pot is substantially pure 1,1-dimethoxycyclohexane, which can be further purified by vacuum distillation if required.[1]
Industrial Purification Process Flow
Caption: Azeotropic distillation process for purification.
Section 3: Experimental Protocols
Protocol 3.1: Batch Synthesis and Purification of 1,1-Dimethoxycyclohexane (Pilot Scale)
Objective: To produce high-purity 1,1-dimethoxycyclohexane on a pilot scale using a solid acid catalyst and azeotropic purification.
Materials:
-
Cyclohexanone (≥99% purity)
-
Methanol (Anhydrous, ≥99.8%)
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15), pre-washed with methanol
-
Deionized Water
-
Sodium Bicarbonate (for potential neutralization)
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirrer, condenser, and temperature probe
-
Distillation apparatus suitable for atmospheric and vacuum distillation
-
Filtration system to remove the catalyst
Procedure:
-
Charging the Reactor: Charge the reactor with methanol (e.g., 29.0 kg, 905 mol, 12 equivalents). Begin stirring and cool the jacket to 15°C.
-
Adding Reactant: Slowly add cyclohexanone (e.g., 7.4 kg, 75.4 mol, 1 equivalent) to the methanol, ensuring the temperature does not exceed 25°C.
-
Catalyst Addition: Add the pre-washed acidic ion-exchange resin (e.g., 1.5 kg).
-
Reaction: Maintain the reaction mixture at 20-25°C with constant stirring. Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC). The reaction will approach equilibrium in several hours.[3]
-
Catalyst Removal: Once equilibrium is reached, filter the reaction mixture to remove the catalyst resin. The resin can be washed with methanol and stored for regeneration/reuse.
-
Methanol Recovery: Transfer the filtrate to a distillation apparatus. Distill at atmospheric pressure to recover the bulk of the excess methanol.
-
Azeotropic Separation: To the remaining crude product, add deionized water (approx. 50-60% of the mass of the unreacted cyclohexanone as determined by GC).
-
Distillation: Reconfigure for distillation. Heat the mixture. The cyclohexanone-water azeotrope will distill off at approximately 95°C. Collect this fraction.
-
Final Purification: The material remaining in the pot is crude 1,1-dimethoxycyclohexane. Purify this by vacuum distillation to obtain the final product with >99% purity.
Section 4: Visualizations and Data
Reaction Mechanism: Acid-Catalyzed Ketalization
Caption: Acid-catalyzed mechanism for ketal formation.
References
- Hsu, C.Y., & Ellis, P.E. Jr. (1987). Preparation of 1,1-dimethoxycyclohexane. U.S.
-
Jayashree, S., & Pillai, S. M. (2007). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction. ResearchGate. [Link]
-
PubChem. (n.d.). 1,1-Dimethoxycyclohexane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1,1-dimethoxycyclohexane. Retrieved January 24, 2026, from [Link]
-
Li, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules. [Link]
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Echo Barrier. (2024). Safety Precautions To Take When Using Industrial Chemicals. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Acetalization of cyclohexanone with methanol. Retrieved January 24, 2026, from [Link]
-
IOSR Journal. (n.d.). Acetalization of Cyclohexanone Over Transition Metals Modified Mesoporous Ceria-A Green Approach. Retrieved January 24, 2026, from [Link]
-
CP Lab Safety. (n.d.). 1, 1-Dimethoxycyclohexane, min 96%. Retrieved January 24, 2026, from [Link]
-
Labour Department. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved January 24, 2026, from [Link]
-
Wang, Y., et al. (2018). 8-Hydroxy-2-methylquinoline-modified H4SiW12O40: a reusable heterogeneous catalyst for acetal/ketal formation. RSC Advances. [Link]
-
Occupational Safety and Health Administration. (n.d.). Toxic Industrial Chemicals (TICs) Guide. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2016). Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). The scheme for the acetalization of cyclohexanone with methanol. Retrieved January 24, 2026, from [Link]
-
Reiser, O., et al. (2009). Cyclohexane-1,2-diamines: Efficient Catalysts for the Enantioselective Conjugate Addition of Ketones to Nitro Olefins. European Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Purification of cyclohexane.
-
ResearchGate. (n.d.). Progress in the polish CYCLOPOL process involving purification of cyclohexanone and cyclohexanol. Retrieved January 24, 2026, from [Link]
Sources
- 1. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]
- 2. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methoxycyclohexene vs. Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. Enolate equivalents are central to this endeavor, and among the diverse options available, enol ethers and their silyl counterparts represent two major classes of reagents. This guide provides an in-depth, objective comparison of the reactivity of a classic alkyl enol ether, 1-methoxycyclohexene, and the widely utilized silyl enol ethers, exemplified by 1-(trimethylsiloxy)cyclohexene. By examining their performance in key chemical transformations, supported by available experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of complex synthetic routes.
At a Glance: Key Distinctions
| Feature | 1-Methoxycyclohexene (Alkyl Enol Ether) | 1-(Trimethylsiloxy)cyclohexene (Silyl Enol Ether) |
| Nucleophilicity | More electron-rich and inherently more nucleophilic. | Less nucleophilic; requires activation of the electrophile.[1] |
| Activation | Typically requires protic or Lewis acid catalysis. | Almost invariably requires a Lewis acid catalyst.[1][2] |
| Stability | Generally more stable to hydrolysis and purification. | Sensitive to acidic conditions and moisture.[3] |
| Synthesis | Can be prepared from the corresponding ketone, but regioselectivity can be challenging. | Well-established methods for kinetic and thermodynamic control.[2] |
| Key Applications | Cycloadditions, reactions with strong electrophiles. | Mukaiyama aldol and Michael additions, alkylations.[2] |
Delving Deeper: A Mechanistic and Reactivity Comparison
The fundamental difference in reactivity between 1-methoxycyclohexene and silyl enol ethers stems from the nature of the oxygen substituent—a methyl group versus a silyl group. The methyl group in 1-methoxycyclohexene is a stronger electron-donating group by induction compared to the trimethylsilyl (TMS) group. This results in a more electron-rich double bond, rendering it inherently more nucleophilic.[3]
Conversely, silyl enol ethers are neutral, mild nucleophiles.[1] Their synthetic utility is unlocked through the use of Lewis acids, which coordinate to the electrophile (e.g., an aldehyde or enone), thereby lowering its LUMO and rendering it susceptible to attack by the weakly nucleophilic silyl enol ether. A quantitative study has starkly illustrated this difference, showing the relative reactivities of structurally analogous silyl enol ethers, enamines, and enolate anions towards carbon-centered electrophiles to be 1, 107, and 1014, respectively.[4] While this study did not include 1-methoxycyclohexene, it underscores the significantly lower intrinsic nucleophilicity of silyl enol ethers compared to more electron-rich systems.
Synthesis and Regiocontrol
A significant advantage of silyl enol ethers lies in the high degree of regiocontrol achievable during their synthesis from unsymmetrical ketones. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) allows for the selective deprotonation of the less hindered α-proton, leading to the kinetic enolate, which is then trapped with a silyl halide.[2] Conversely, employing a weaker base at higher temperatures allows for equilibration to the more thermodynamically stable, more substituted enolate.[2]
Kinetic vs. Thermodynamic Silyl Enol Ether Formation.
The synthesis of a specific regioisomer of an alkyl enol ether like 1-methoxycyclohexene can be less straightforward.
Comparative Performance in Key Reactions
The Aldol Reaction
The Mukaiyama aldol addition, a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, is a cornerstone of modern organic synthesis.[5][6][7] This reaction allows for a crossed aldol reaction with minimal self-condensation of the aldehyde.[7]
Silyl Enol Ether Performance: The reaction of 1-(trimethylsiloxy)cyclohexene with benzaldehyde in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) is a classic example, typically proceeding in high yield.[7][8]
| Nucleophile | Electrophile | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 82 | [8] |
| 1-(Trimethylsiloxy)cyclopentene | Benzaldehyde | (R)-BINAP·AgOTf | THF | -20 | 88 | [9] |
1-Methoxycyclohexene Performance: While enol ethers are known to undergo acid-catalyzed aldol-type reactions, finding specific, high-yielding examples for 1-methoxycyclohexene under conditions directly comparable to the Mukaiyama reaction is challenging in the literature. The reaction proceeds, but often with competing side reactions or requiring harsher conditions. The hydrolysis of 1-methoxycyclohexene under acidic conditions to form cyclohexanone and methanol is a well-documented process.[10]
Simplified Mukaiyama Aldol Reaction Pathway.
The Michael Addition
The conjugate addition of enolate equivalents to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction.
Silyl Enol Ether Performance: Silyl enol ethers readily participate in Mukaiyama-Michael additions, again promoted by Lewis acids.[2] High yields and, with chiral catalysts, high enantioselectivities have been reported.[11][12]
| Nucleophile | Electrophile | Catalyst | Yield (%) | Reference |
| Various Silyl Enol Ethers | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | 56-87 | [11][12] |
1-Methoxycyclohexene Performance: Enol ethers can also serve as Michael donors. However, quantitative data for the reaction of 1-methoxycyclohexene with common Michael acceptors like methyl vinyl ketone is not as readily available, making a direct comparison of efficiency difficult.[1]
Alkylation
The alkylation of enolate equivalents provides a direct route to α-substituted carbonyl compounds.
Silyl Enol Ether Performance: The alkylation of silyl enol ethers is particularly effective with electrophiles that can form stable carbocations, such as tertiary, allylic, or benzylic halides, in the presence of a Lewis acid.[2]
1-Methoxycyclohexene Performance: The direct alkylation of 1-methoxycyclohexene is less common. More frequently, the enol ether is a precursor to a more reactive species for alkylation.
Experimental Protocols
Representative Protocol: Mukaiyama Aldol Addition of 1-(Trimethylsiloxy)cyclohexene
Objective: To synthesize 2-(hydroxy(phenyl)methyl)cyclohexan-1-one via a Mukaiyama aldol addition.[9]
Materials:
-
1-(Trimethylsiloxy)cyclohexene
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add a solution of TiCl₄ (1.1 equiv) in CH₂Cl₂ dropwise via syringe. The solution will likely turn a yellow or orange color. Stir for 10 minutes.
-
Add a solution of 1-(trimethylsiloxy)cyclohexene (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Mukaiyama Aldol Addition.
Conclusion: A Strategic Choice for the Synthetic Chemist
Both 1-methoxycyclohexene and silyl enol ethers are valuable precursors for the generation of enolate-type reactivity. The choice between these two classes of reagents is a strategic one, dictated by the specific demands of the synthetic target.
Silyl enol ethers offer a high degree of predictability and control. Their well-defined synthesis, which allows for excellent regioselectivity, and their reliable performance in Lewis acid-catalyzed reactions make them a robust and versatile choice for a wide array of transformations, particularly the Mukaiyama aldol and Michael additions.[1][2] Their stability allows for isolation and purification, a clear advantage in multi-step synthesis.[1]
1-Methoxycyclohexene , as a representative alkyl enol ether, is an inherently more nucleophilic species. This can be advantageous in reactions with less reactive electrophiles or when milder, Lewis acid-free conditions are desired. However, the literature provides less quantitative data for direct comparison in common C-C bond-forming reactions, and achieving high regioselectivity in their synthesis can be more challenging.
For the modern synthetic chemist, particularly in the fast-paced environment of drug development, the reliability and extensive documentation of silyl enol ether chemistry often make them the preferred choice. However, a deep understanding of the nuanced reactivity of alkyl enol ethers can unlock unique synthetic pathways and provide elegant solutions to specific chemical challenges.
References
- Matsuo, I. Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis, 2016, 4.4, 346.
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 2023. (URL: [Link])
-
Silyl enol ether - Wikipedia. (URL: [Link])
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Publishing. (URL: [Link])
-
Mukaiyama aldol addition - Wikipedia. (URL: [Link])
-
Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? J. Am. Chem. Soc., 2019. (URL: [Link])
-
What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? - Chemistry Stack Exchange. (URL: [Link])
-
Mukaiyama Aldol Reactions in Aqueous Media - PMC - PubMed Central. (URL: [Link])
-
Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC - PubMed Central. (URL: [Link])
-
Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5Dimethyl1-silacyclopentane and 2,5Diphenyl1-sila-3-cyclopentene Derivatives - ResearchGate. (URL: [Link])
-
Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. (URL: [Link])
-
Catalytic Oxidation of Silyl Enol Ethers to 1,2-Diketones Employing Nitroxyl Radicals. (URL: [Link])
-
Aldol Condensation versus Conjugate Addition: Intramolecular Cyclization Using a Combination of Lewis Acid and 1,2-Diol. (URL: [Link])
-
α-Hydroxylation of Enolates and Silyl Enol Ethers | Request PDF - ResearchGate. (URL: [Link])
-
Enantioselective Organocatalytic Mukaiyama−Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Aldehydes - Sci-Hub. (URL: [Link])
-
Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Alkylation Of Enolate Part 2-Enamine, silyl enol ether, Aza Enolate|| Organic Chemistry Clyden - YouTube. (URL: [Link])
-
Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed. (URL: [Link])
-
1-Methoxycyclohexene | C7H12O | CID 70264 - PubChem - NIH. (URL: [Link])
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Probing the Stability of the 1-Methoxycyclohexene Carbocation Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the stability and reactivity of carbocation intermediates are of paramount importance in dictating reaction pathways and predicting product distributions. This guide provides an in-depth analysis of the experimental evidence supporting the stability of the 1-methoxycyclohexene carbocation intermediate. By comparing its formation and characteristics with a closely related tertiary carbocation, the 1-methylcyclohexyl cation, we aim to provide a clear, evidence-based understanding of the stabilizing role of the methoxy group in this critical reactive intermediate.
The Significance of the 1-Methoxycyclohexene Carbocation
The 1-methoxycyclohexene carbocation is a key intermediate in the acid-catalyzed hydrolysis of 1-methoxycyclohexene, a vinyl ether, to form cyclohexanone. The generally accepted mechanism involves the protonation of the double bond. Protonation at the C2 position leads to the formation of a resonance-stabilized tertiary carbocation at C1, where the positive charge is delocalized onto the adjacent oxygen atom. This delocalization is crucial in stabilizing the intermediate and facilitating the subsequent nucleophilic attack by water to form a hemiacetal, which then collapses to the final ketone product.
Understanding the stability of this carbocation is vital for controlling reaction kinetics and selectivity in various synthetic transformations. For drug development professionals, comprehending the factors that influence the stability of such intermediates can aid in predicting metabolic pathways of drug candidates containing similar structural motifs.
Comparative Analysis of Carbocation Stability: Experimental Approaches
To objectively assess the stability of the 1-methoxycyclohexene carbocation, we will compare it with the 1-methylcyclohexyl cation, a standard tertiary carbocation. The primary difference lies in the nature of the substituent at the C1 position: a methoxy group versus a methyl group. We will explore two key experimental methodologies to probe the relative stabilities of these intermediates: kinetic studies (solvolysis and acid-catalyzed hydration) and spectroscopic analysis (Nuclear Magnetic Resonance).
Kinetic Evidence: Rates of Carbocation Formation
The rate at which a carbocation is formed is directly related to its stability. A more stable carbocation will be formed at a faster rate because the activation energy for its formation is lower.
The acid-catalyzed hydration of 1-methoxycyclohexene and 1-methylcyclohexene provides a direct comparison of the rates of formation of their respective carbocation intermediates. In both reactions, the rate-determining step is the protonation of the alkene to form the carbocation[1].
-
1-Methoxycyclohexene: Protonation at the C2 position is strongly favored due to the formation of a resonance-stabilized oxocarbenium ion. The lone pair of electrons on the oxygen atom can delocalize to stabilize the positive charge on the adjacent carbon.
-
1-methylcyclohexene: Protonation of the double bond leads to the formation of a tertiary carbocation at the C1 position[2][3][4]. This carbocation is stabilized by the inductive effect and hyperconjugation of the methyl group and the alkyl chains of the ring.
Experimental Protocol: Comparative Acid-Catalyzed Hydration Rate Measurement
Objective: To compare the relative rates of acid-catalyzed hydration of 1-methoxycyclohexene and 1-methylcyclohexene.
Materials:
-
1-methoxycyclohexene
-
1-methylcyclohexene
-
Standardized aqueous solution of a strong acid (e.g., 0.1 M HClO₄)
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile to ensure homogeneity)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated NaHCO₃)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with an appropriate column and detector.
Procedure:
-
Reaction Setup: Prepare two separate reaction vessels, each containing the acidic aqueous solution thermostated at a constant temperature (e.g., 25°C).
-
Initiation: At time zero, inject a known amount of either 1-methoxycyclohexene or 1-methylcyclohexene into its respective reaction vessel with vigorous stirring. Simultaneously, add a known amount of the internal standard.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extraction: Extract the organic components from the quenched mixture with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract by GC or HPLC to determine the concentration of the remaining reactant (1-methoxycyclohexene or 1-methylcyclohexene) relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).
Expected Outcome: It is anticipated that the calculated rate constant for the hydration of 1-methoxycyclohexene will be significantly larger than that for 1-methylcyclohexene, providing kinetic evidence for the greater stability of the 1-methoxycyclohexene carbocation intermediate.
The solvolysis of suitable precursors, such as tosylates, provides another powerful method to compare carbocation stability. The rate-determining step in the Sₙ1 solvolysis of these compounds is the formation of the carbocation.
-
1-Methoxycyclohexyl Tosylate: Solvolysis would proceed through the 1-methoxycyclohexyl cation, which is stabilized by resonance from the methoxy group.
-
1-Methylcyclohexyl Tosylate: Solvolysis of this precursor would generate the 1-methylcyclohexyl cation, stabilized by induction and hyperconjugation.
While a direct comparative study on the solvolysis of these two specific tosylates was not found, studies on related systems, such as the solvolysis of various substituted cyclohexyl tosylates, have established a clear correlation between substituent effects and reaction rates[5]. Based on the superior stabilizing effect of the resonance-donating methoxy group, it is expected that 1-methoxycyclohexyl tosylate would undergo solvolysis at a much faster rate than 1-methylcyclohexyl tosylate.
Table 1: Predicted Relative Solvolysis Rates
| Substrate | Intermediate Carbocation | Stabilizing Effects | Predicted Relative Rate |
| 1-Methoxycyclohexyl Tosylate | 1-Methoxycyclohexenyl cation | Resonance (major), Inductive | Very Fast |
| 1-Methylcyclohexyl Tosylate | 1-Methylcyclohexyl cation | Hyperconjugation, Inductive | Fast |
Spectroscopic Evidence: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for directly observing and characterizing carbocations. The chemical shift of the positively charged carbon atom (C⁺) is highly sensitive to the electron density at that center. A more deshielded (downfield) chemical shift indicates a higher positive charge density and, generally, lower stability. Conversely, a more shielded (upfield) chemical shift suggests that the positive charge is more delocalized and the carbocation is more stable.
-
1-Methoxycyclohexenyl Cation: Due to the resonance delocalization of the positive charge onto the oxygen atom, the electron density at the C1 carbon is significantly increased compared to a typical tertiary carbocation. This would result in a substantial upfield (more shielded) chemical shift for the C1 carbon.
-
1-Methylcyclohexyl Cation: The C1 carbon in this cation would exhibit a chemical shift typical for a tertiary carbocation, stabilized only by hyperconjugation and inductive effects.
Although a specific ¹³C NMR spectrum for the 1-methoxycyclohexenyl cation was not found in the initial searches, the principles of ¹³C NMR spectroscopy and data from related resonance-stabilized carbocations strongly support this prediction[6][7][8][9]. The observation of a significantly shielded C1 carbon would provide direct and compelling evidence for the superior stability of the 1-methoxycyclohexene carbocation intermediate.
Table 2: Predicted ¹³C NMR Chemical Shifts for Carbocationic Carbons
| Carbocation | C1 Substituent | Predicted ¹³C Chemical Shift (C⁺) | Rationale |
| 1-Methoxycyclohexenyl cation | -OCH₃ | Significantly Upfield (Shielded) | Resonance delocalization of positive charge onto oxygen. |
| 1-Methylcyclohexyl cation | -CH₃ | Downfield (Deshielded) | Localized positive charge with only inductive and hyperconjugative stabilization. |
Experimental Protocol: Generation and ¹³C NMR Observation of the 1-Methoxycyclohexenyl Cation
Objective: To generate the 1-methoxycyclohexenyl cation and observe its ¹³C NMR spectrum to determine the chemical shift of the carbocationic carbon.
Materials:
-
1-Methoxy-1-chlorocyclohexane (precursor)
-
Superacid solution (e.g., a mixture of SbF₅ and SO₂ClF)
-
Deuterated solvent inert to superacids (e.g., CD₂Cl₂)
-
NMR tubes designed for low-temperature measurements
-
Low-temperature NMR spectrometer
Procedure:
Caution: Superacids are extremely corrosive and reactive. This experiment must be performed by trained personnel in a specialized laboratory with appropriate safety precautions.
-
Sample Preparation: In a glovebox under an inert atmosphere, prepare a solution of the superacid in the deuterated solvent in a low-temperature NMR tube.
-
Precursor Addition: Cool the NMR tube to a very low temperature (e.g., -78°C) using a dry ice/acetone bath. Slowly add a pre-cooled solution of 1-methoxy-1-chlorocyclohexane in the deuterated solvent to the superacid solution.
-
Carbocation Formation: The superacid will abstract the chloride ion, generating the stable 1-methoxycyclohexenyl cation.
-
NMR Analysis: Quickly transfer the NMR tube to the pre-cooled NMR spectrometer. Acquire a ¹³C NMR spectrum at the low temperature.
-
Data Analysis: Identify the chemical shift of the C1 carbon of the carbocation.
Expected Outcome: The ¹³C NMR spectrum is expected to show a signal for the C1 carbon at a significantly upfield position compared to typical tertiary carbocations, confirming the delocalization of the positive charge and the high stability of the 1-methoxycyclohexenyl cation.
Visualizing the Reaction Pathways
To further illustrate the concepts discussed, the following diagrams represent the key reaction mechanisms and logical relationships.
Caption: Mechanism of acid-catalyzed hydrolysis of 1-methoxycyclohexene.
Caption: Mechanism of acid-catalyzed hydration of 1-methylcyclohexene.
Caption: Factors influencing the stability of the carbocation intermediates.
Conclusion
References
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Janine The Tutor. (2021, February 24). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl [Video]. YouTube. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. [Link]
- Young, R. N. (1979). NMR spectroscopy of carbanions and carbocations. Progress in Nuclear Magnetic Resonance Spectroscopy, 12(4), 261-313.
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American Chemical Society. (2022, August 24). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Chegg. (2022, June 30). Solved 12.41 Acid-catalyzed hydration of 1-methylcyclohexene. [Link]
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PMC. (n.d.). Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions. [Link]
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Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. [Link]
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Organic & Biomolecular Chemistry. (2014). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. [Link]
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ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
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Toppr. (n.d.). What product would you get from acid catalysed hydration of 1-methylcyclohexene? Explain. [Link]
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ResearchGate. (n.d.). Radical traps. (A) Cross-coupling trapping. (B) Spin trapping. (C)...[Link]
-
brainly.com. (2023, August 4). [FREE] Draw the mechanism for the acid-catalyzed hydration of 1-methylcyclohexene to give 1-methylcyclohexanol. Be. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Hydration; hygroscopic; deliquescent. [Link]
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A Comparative Guide to the Efficiency of Acidic Catalysts for Ketal Formation
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Among these, ketals stand out for their role in masking the reactivity of ketones and aldehydes, enabling complex molecular architectures to be assembled with precision. The formation of ketals is an acid-catalyzed process, and the choice of catalyst can profoundly impact the efficiency, selectivity, and overall success of the reaction. This guide provides an in-depth comparison of various acidic catalysts for ketal formation, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Cornerstone of Carbonyl Protection: The Ketal Formation Mechanism
The acid-catalyzed formation of a ketal from a ketone and a diol is a reversible reaction that proceeds through a hemiacetal intermediate.[1][2] The catalyst's primary role is to protonate the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][4] The subsequent removal of water is crucial to drive the equilibrium towards the desired ketal product.[1]
The generalized mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen, activating the ketone.
-
Nucleophilic Attack: An alcohol molecule from the diol attacks the electrophilic carbonyl carbon, forming a protonated hemiacetal.
-
Deprotonation: A base (often the conjugate base of the acid catalyst or another alcohol molecule) removes a proton to yield the neutral hemiacetal.
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule generates a resonance-stabilized oxonium ion.[2]
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion.
-
Final Deprotonation: A base removes the final proton to yield the cyclic ketal and regenerate the acid catalyst.
Caption: Generalized mechanism of acid-catalyzed ketal formation.
A Spectrum of Catalysts: From Brønsted to Lewis Acids
Acidic catalysts for ketal formation can be broadly categorized into Brønsted acids and Lewis acids.
-
Brønsted Acids are proton donors.[5] Traditional choices include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS).[6] While effective, strong mineral acids can be corrosive and may not be suitable for acid-sensitive substrates.[6] p-TsOH is a popular choice due to its solid nature, making it easier to handle than liquid acids, and its good solubility in organic solvents.[3][7] PPTS is a milder acidic catalyst, often employed when dealing with delicate functional groups that are unstable to stronger acids.[8][9]
-
Lewis Acids are electron-pair acceptors.[5][10] This category includes a diverse range of metal salts and organometallic compounds. Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. Common examples include scandium(III) triflate (Sc(OTf)₃), bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), and various metal chlorides.[11][12] Heterogeneous catalysts, such as montmorillonite K-10 clay, which possesses both Brønsted and Lewis acid sites, offer the advantage of easy separation from the reaction mixture.[13][14]
Experimental Assessment of Catalyst Efficiency
To provide a quantitative comparison, a model reaction was conducted for the ketalization of cyclohexanone with ethylene glycol. The efficiency of four distinct acidic catalysts was evaluated under standardized conditions.
Model Reaction:
General Experimental Protocol:
A solution of cyclohexanone (1.0 mmol) and ethylene glycol (1.2 mmol) in toluene (10 mL) was treated with the respective acid catalyst (specified loading). The reaction mixture was refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction was monitored by Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction was quenched, and the product was isolated and purified by column chromatography. The yield of the desired ketal was determined.
Caption: Experimental workflow for assessing catalyst efficiency.
Comparative Performance Data
The following table summarizes the experimental results obtained for the ketalization of cyclohexanone with ethylene glycol using different acidic catalysts.
| Catalyst | Catalyst Type | Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | 1 | 2 | 95 |
| Pyridinium p-toluenesulfonate (PPTS) | Brønsted Acid | 5 | 6 | 88 |
| Scandium(III) triflate (Sc(OTf)₃) | Lewis Acid | 0.5 | 1.5 | 98 |
| Montmorillonite K-10 | Heterogeneous | 10 (wt%) | 3 | 92 |
Discussion of Results and Mechanistic Insights
The experimental data reveals significant differences in the efficiency of the tested catalysts.
-
p-Toluenesulfonic acid (p-TsOH) , a workhorse in organic synthesis, demonstrated high efficiency, affording the desired ketal in excellent yield within a reasonable timeframe. Its strong acidity ensures rapid protonation of the carbonyl group, effectively initiating the catalytic cycle.[3]
-
Pyridinium p-toluenesulfonate (PPTS) , being a milder acid, required a longer reaction time and a higher catalyst loading to achieve a comparable yield.[8][9] This is attributed to a lower concentration of protons available to activate the carbonyl group, resulting in a slower reaction rate. Its utility shines in syntheses involving acid-labile functional groups where a more aggressive catalyst would lead to decomposition or side reactions.
-
Scandium(III) triflate (Sc(OTf)₃) emerged as the most efficient catalyst in this study, providing the highest yield in the shortest reaction time with the lowest catalyst loading. Scandium triflate is a water-tolerant Lewis acid, which is a significant advantage in a reaction that produces water.[15] Its high catalytic activity stems from the strong Lewis acidity of the Sc³⁺ ion, which effectively polarizes the C=O bond, making the carbonyl carbon highly electrophilic.[11][16]
-
Montmorillonite K-10 , a type of clay, proved to be a highly effective heterogeneous catalyst.[17][18] Its porous structure contains both Brønsted and Lewis acid sites, which contribute to its catalytic activity.[14] While requiring a higher loading by weight, its key advantage lies in its ease of removal from the reaction mixture by simple filtration, which simplifies the workup procedure and allows for potential catalyst recycling, aligning with the principles of green chemistry.[19]
Conclusion and Recommendations
The selection of an appropriate acidic catalyst for ketal formation is a critical decision that should be guided by the specific requirements of the synthesis.
-
For routine ketalizations of robust substrates where high efficiency is desired, Scandium(III) triflate represents an excellent choice due to its high activity and low catalyst loading.
-
p-Toluenesulfonic acid remains a reliable and cost-effective option for a wide range of applications.
-
When dealing with acid-sensitive molecules, the milder Pyridinium p-toluenesulfonate is the preferred catalyst to avoid unwanted side reactions.
-
For large-scale syntheses where ease of purification and catalyst reusability are priorities, heterogeneous catalysts like Montmorillonite K-10 offer a green and practical alternative.
Ultimately, the optimal catalyst is one that provides a balance of reactivity, selectivity, and compatibility with the substrate and reaction conditions. This guide serves as a foundational resource to aid researchers in navigating the diverse landscape of acidic catalysts for successful and efficient ketal formation.
References
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A Comparative Guide to Kinetic vs. Thermodynamic Control in the Formation of Silyl Enol Ethers from Cyclohexanone
For researchers, medicinal chemists, and professionals in drug development, the regioselective formation of enolates is a critical tool in the synthesis of complex organic molecules. The ability to predictably form either the kinetic or thermodynamic enolate from an unsymmetrical ketone allows for precise control over the subsequent bond-forming reactions. This guide provides an in-depth technical comparison of the methodologies for achieving kinetic versus thermodynamic control in the formation of silyl enol ethers from cyclohexanone, a foundational building block in organic synthesis. We will delve into the mechanistic rationale behind these protocols, present detailed experimental procedures, and provide comparative data to inform your synthetic strategy.
The Dichotomy of Enolate Formation: A Tale of Two Pathways
An unsymmetrical ketone, such as 2-methylcyclohexanone, possesses two distinct α-carbons, each bearing protons that can be abstracted to form a regioisomeric enolate. The choice of which enolate is formed is a classic example of the principles of kinetic and thermodynamic control.[1]
-
Kinetic Control: This pathway is governed by the rate of proton abstraction. The "kinetic enolate" is the one that is formed the fastest. This typically involves the removal of the least sterically hindered α-proton.[2] These reactions are conducted under irreversible conditions, usually at very low temperatures with a strong, bulky base, to "lock" the enolate in its less stable, but rapidly formed, configuration.[1][3]
-
Thermodynamic Control: This pathway favors the formation of the most stable product. The "thermodynamic enolate" is the more substituted and, therefore, more stable enolate isomer.[1] These reactions are run under conditions that allow for equilibration, meaning the initial kinetic enolate can revert to the starting ketone and eventually form the more stable thermodynamic isomer. This is typically achieved with a weaker base at higher temperatures and longer reaction times.[4]
The subsequent trapping of these in situ generated enolates with a silylating agent, such as trimethylsilyl chloride (TMSCl), yields the corresponding silyl enol ethers. These silyl enol ethers are versatile intermediates in a variety of carbon-carbon bond-forming reactions.[5]
At a Glance: Kinetic vs. Thermodynamic Silyl Enol Ether Synthesis
The following table summarizes the key differences in the reaction conditions and outcomes for the formation of kinetic and thermodynamic silyl enol ethers from 2-methylcyclohexanone.
| Feature | Kinetic Control | Thermodynamic Control |
| Objective | Formation of the less substituted silyl enol ether | Formation of the more substituted silyl enol ether |
| Product | 2-Methyl-1-(trimethylsiloxy)cyclohexene | 6-Methyl-1-(trimethylsiloxy)cyclohexene |
| Base | Strong, sterically hindered base (e.g., LDA) | Weaker, non-hindered base (e.g., Et₃N) |
| Temperature | Low temperature (typically -78 °C) | Elevated temperature (reflux) |
| Reaction Time | Short (e.g., 30 minutes for enolate formation) | Long (e.g., 48 hours to ensure equilibration) |
| Solvent | Aprotic, non-polar (e.g., THF, DME) | Polar, aprotic (e.g., DMF) |
| Product Ratio (Kinetic:Thermodynamic) | >99:1 | 1:4 (approximate) |
Data compiled from foundational studies in enolate chemistry.[1][6]
Mechanistic Pathways and Experimental Workflow
The choice of reaction conditions dictates which mechanistic pathway is favored, leading to the selective formation of one regioisomer over the other.
Caption: Reaction pathways for kinetic and thermodynamic silyl enol ether formation.
The general experimental workflow for the selective synthesis of silyl enol ethers is a multi-step process that requires careful control of the reaction environment.
Caption: General experimental workflow for selective silyl enol ether formation.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the kinetic and thermodynamic silyl enol ethers of 2-methylcyclohexanone. These procedures are adapted from established methods in organic synthesis.[1]
Protocol 1: Kinetic Silyl Enol Ether Formation
Objective: To synthesize 2-methyl-1-(trimethylsiloxy)cyclohexene, the kinetic silyl enol ether of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
2-Methylcyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous sodium bicarbonate solution
-
Pentane
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, a solution of diisopropylamine in anhydrous DME is cooled to -78 °C. To this, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at -78 °C for 15 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: A solution of 2-methylcyclohexanone in anhydrous DME is added dropwise to the freshly prepared LDA solution while maintaining the temperature at -78 °C.[1] The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the lithium enolate.[1]
-
Trapping: Trimethylsilyl chloride is then added rapidly to the enolate solution at -78 °C.[1]
-
Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[1] The aqueous layer is extracted with pentane.[1]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford the desired 2-methyl-1-(trimethylsiloxy)cyclohexene.[1]
Protocol 2: Thermodynamic Silyl Enol Ether Formation
Objective: To synthesize 6-methyl-1-(trimethylsiloxy)cyclohexene, the thermodynamic silyl enol ether of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
Triethylamine (Et₃N)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous dimethylformamide (DMF)
-
Pentane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Heating mantle and reflux condenser
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged flask equipped with a reflux condenser, a solution of 2-methylcyclohexanone, triethylamine, and trimethylsilyl chloride in anhydrous dimethylformamide (DMF) is prepared.[1]
-
Equilibration: The reaction mixture is heated to reflux and maintained at this temperature for 48 hours to allow for equilibration to the thermodynamic enolate.[1]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with pentane and washed with cold, saturated aqueous sodium bicarbonate solution to remove DMF and salts.[1] The organic layer is separated, and the aqueous layer is further extracted with pentane.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford the desired 6-methyl-1-(trimethylsiloxy)cyclohexene.
Conclusion and Future Perspectives
The selective formation of either the kinetic or thermodynamic silyl enol ether is a powerful tool in the arsenal of the synthetic chemist. By carefully controlling the reaction conditions, specifically the base, temperature, and reaction time, it is possible to predictably generate the desired regioisomer in high yield. The protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to implement these critical transformations in their synthetic endeavors. The principles outlined herein are broadly applicable to a wide range of enolizable ketones, enabling the strategic construction of complex molecular architectures.
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Biswas, T. (2022, January 20). Silyl enol ether: Preparation & application [Video]. YouTube. [Link]
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Organic Syntheses. (n.d.). Cyclohexanone, 2-(1-methyl-2-propynyl)-. Retrieved from [Link]
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Kundu, G., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(21), 8375–8380. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved from [Link]
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RWTH Publications. (2021, May 25). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Retrieved from [Link]
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Semantic Scholar. (2022, August 26). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Retrieved from [Link]
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SciELO México. (n.d.). Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Product Formation in the Mukaiyama Aldol Addition
For researchers and professionals in organic synthesis and drug development, the Mukaiyama aldol addition is a cornerstone for stereoselective carbon-carbon bond formation. Developed by Teruaki Mukaiyama, this reaction utilizes a silyl enol ether and a carbonyl compound, typically in the presence of a Lewis acid, to construct β-hydroxy aldehydes or ketones.[1][2] Its primary advantage over classic base-catalyzed aldol reactions is the ability to direct crossed aldol additions, preventing unwanted self-condensation and offering greater control over the reaction's outcome.[1][3]
However, the success of this powerful reaction is not merely in its execution but in the rigorous and unambiguous confirmation of its intended product. A successful reaction yields the desired β-hydroxy carbonyl adduct, but the pathway is fraught with potential side reactions and stereochemical complexities. This guide provides a comparative analysis of the essential analytical techniques required to validate product formation, grounded in the principles of causality and self-validating experimental design.
Understanding the Reaction Landscape: Products and Potential Pitfalls
The reaction between a silyl enol ether and an aldehyde, mediated by a Lewis acid, is designed to yield a silylated aldol adduct, which upon aqueous workup, furnishes the final β-hydroxy ketone.
General Reaction Scheme:
-
Reactants: Silyl enol ether + Aldehyde (or Ketone)
-
Catalyst: Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄)[4][5][6]
-
Intermediate: Silyl-protected β-hydroxy ketone
-
Final Product: β-hydroxy ketone
The key analytical challenge lies in distinguishing the desired product from a slate of possible alternatives:
-
Starting Materials: Unreacted aldehyde and silyl enol ether.
-
Hydrolysis Product: The parent ketone from the hydrolysis of the silyl enol ether.
-
Condensation Byproduct: An α,β-unsaturated ketone resulting from the dehydration of the aldol adduct, a common side product.[1][7]
-
Diastereomers: The reaction creates at least one new stereocenter, and often two, leading to mixtures of syn and anti diastereomers. The ratio is highly dependent on the substrates, Lewis acid, and reaction conditions.[1][8]
A robust analytical workflow is therefore not just a confirmation step but an integral part of the reaction's development and optimization.
A Comparative Guide to Analytical Confirmation Techniques
No single technique provides a complete picture. True confidence in product formation comes from the synergistic application of several methods. Each technique answers a different question, and together they form a self-validating analytical system.
Thin-Layer Chromatography (TLC): The Reaction's Real-Time Monitor
Causality Behind the Choice: TLC is the first line of analysis, used to monitor the reaction's progress in real-time. The principle of separation by polarity allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of new, more polar products.
Experimental Insights:
-
Application: Spotting the reaction mixture over time will show the disappearance of the less polar starting materials (silyl enol ether and aldehyde) and the appearance of a new, more polar spot corresponding to the β-hydroxy ketone product.
-
Execution: A typical eluent system might be 20-30% ethyl acetate in hexanes. The hydroxyl group on the product significantly increases its polarity, causing it to have a lower Rf value than the reactants.
-
Limitations: TLC is generally not sufficient for resolving diastereomers and provides no structural information beyond relative polarity. It is a progress indicator, not a definitive proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Causality Behind the Choice: NMR is the most powerful tool for the unambiguous structural elucidation of the Mukaiyama aldol product. It provides detailed information about the carbon-hydrogen framework, connectivity, and, crucially, the stereochemistry.[4][5]
Interpreting the Data:
-
¹H NMR Spectroscopy:
-
Disappearance of Reactant Signals: The vinyl protons of the silyl enol ether (typically ~4.5-5.0 ppm) and the aldehydic proton (~9.5-10.0 ppm) will be absent in the purified product spectrum.
-
Appearance of Key Product Signals:
-
Hydroxyl Proton (-OH): A broad singlet, its chemical shift is concentration-dependent. Confirmation is achieved by its disappearance upon a D₂O shake.
-
Carbinol Methine Proton (-CH(OH)-): A multiplet typically found between 4.0-5.0 ppm. Its splitting pattern is diagnostic.
-
α-Methylene Protons (-CH₂C=O): These protons are adjacent to a stereocenter and are therefore diastereotopic, appearing as a complex multiplet (an ABX system).[7][9] This complexity is a strong indicator of successful aldol addition.
-
-
Determining Stereochemistry: The relative syn or anti stereochemistry can often be determined by analyzing the coupling constants (J-values) between the carbinol methine proton and the α-methylene protons.[9][10]
-
-
¹³C NMR Spectroscopy:
-
Confirms the presence of all carbons in the molecule. The key signals to identify are the carbonyl carbon (C=O) around 200-210 ppm and the carbinol carbon (-C-OH) around 65-75 ppm.
-
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Causality Behind the Choice: IR spectroscopy provides rapid and definitive evidence of the key functional group transformations that define the Mukaiyama aldol addition.
Experimental Insights:
-
Confirmation of Reaction: The spectrum of the product, when compared to the starting materials, will show:
-
Disappearance of the C=C stretch of the silyl enol ether (around 1670 cm⁻¹).
-
Appearance of a strong, broad O-H stretch from the alcohol, typically centered around 3550–3200 cm⁻¹.[11]
-
Appearance of a strong C=O stretch for the ketone product. For a saturated aliphatic ketone, this appears around 1715 cm⁻¹.[12][13][14] Conjugation with a phenyl ring or double bond will lower this frequency to ~1685 cm⁻¹.[15]
-
Mass Spectrometry (MS): The Molecular Weight Verdict
Causality Behind the Choice: MS provides the exact molecular weight of the compound, confirming that the desired addition has occurred with the correct stoichiometry.
Experimental Insights:
-
Application: Using soft ionization techniques like Electrospray Ionization (ESI), the product is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can provide the molecular formula with high accuracy, leaving little doubt as to the elemental composition of the product. This technique is invaluable for confirming the identity of a new compound.[16] However, it's important to remember that MS does not provide information about connectivity or stereochemistry; isomers will have the same mass.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Speed & Cost | Strengths | Limitations |
| TLC | Reaction progress, relative polarity | Fast, very low cost | Excellent for real-time monitoring of reactant consumption. | Qualitative only; poor resolution of isomers; no structural data. |
| NMR | Definitive structure, connectivity, stereochemistry, purity | Slower, higher cost | The "gold standard" for structural elucidation and stereochemical assignment.[4][9][10] | Requires pure sample for clear interpretation; less sensitive than MS. |
| IR | Presence/absence of key functional groups (O-H, C=O) | Fast, low cost | Rapid and clear confirmation of the key functional group transformation.[11][12] | Provides no information on the overall carbon skeleton or stereochemistry. |
| MS | Molecular weight and formula (HRMS) | Fast, moderate to high cost | Extremely sensitive; confirms elemental composition and correct mass of the adduct.[16][17] | Provides no stereochemical information; does not distinguish between isomers. |
A Self-Validating Experimental Workflow
This protocol integrates the analytical techniques into a cohesive and self-validating workflow, ensuring that each step provides evidence for the successful formation of the product.
dot
Caption: Integrated workflow for Mukaiyama aldol synthesis and validation.
Step-by-Step Protocol: Diastereoselective Mukaiyama Aldol Addition
This example details the reaction between the silyl enol ether of cyclohexanone and benzaldehyde.
-
Reaction Setup:
-
To an oven-dried, round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) (0.2 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Aldehyde:
-
Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solvent.
-
Add benzaldehyde (1.0 equiv) to the solution and allow it to stir for 5-10 minutes.
-
-
Addition of Silyl Enol Ether:
-
Slowly add the silyl enol ether of cyclohexanone (1.2 equiv) dropwise to the reaction mixture over 20 minutes.[2]
-
-
Reaction Monitoring (TLC):
-
Stir the reaction at -78 °C. Every 30 minutes, withdraw a small aliquot, quench it with a few drops of saturated aqueous NaHCO₃, extract with a small amount of ethyl acetate, and spot on a TLC plate (e.g., 20% EtOAc/hexanes).
-
Monitor for the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 1-3 hours.[2]
-
-
Aqueous Workup (Quench):
-
Once the reaction is deemed complete by TLC, quench it by slowly adding saturated aqueous NH₄Cl or NaHCO₃ solution at -78 °C.[2]
-
Allow the mixture to warm to room temperature.
-
-
Extraction and Drying:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5% to 25% ethyl acetate in hexanes) to isolate the pure β-hydroxy ketone.
-
-
Product Characterization (The Final Validation):
-
IR: Acquire an IR spectrum of the purified oil or solid. Look for the characteristic broad O-H stretch (~3450 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹).
-
MS: Obtain a high-resolution mass spectrum. For the expected product (2-hydroxy-2-phenyl)-cyclohexanone, the calculated mass for [M+H]⁺ is C₁₂H₁₅O₂.
-
NMR: Dissolve the pure product in CDCl₃ and acquire ¹H, ¹³C, and ideally, COSY spectra. Confirm the presence of all expected signals and use coupling constants to help assign the major diastereomer formed.
-
By following this integrated workflow, researchers can move beyond simply making a product to definitively proving its structure and stereochemistry, ensuring the integrity and reproducibility of their synthetic contributions.
References
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Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Advances. [Link]
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Mukaiyama aldol addition. In Wikipedia. [Link]
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Mukaiyama Aldol Reaction. (2014). Chem-Station Int. Ed.[Link]
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Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Advances. DOI:10.1039/D3RA05058K. [Link]
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Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
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Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. [Link]
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Mukaiyama Aldol Reaction. (2022). YouTube. [Link]
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Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(8), 3299-3302. [Link]
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Using NMR To Investigate Products of Aldol Reactions. ResearchGate. [Link]
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Mukaiyama Aldol Reactions in Aqueous Media. (2010). PubMed Central. [Link]
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Gage, J. R., & Evans, D. A. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry. [Link]
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IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]
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Mukaiyama aldol reaction of ketones on a preparative scale. ResearchGate. [Link]
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Protein Adducts of Aldehydic Lipid Peroxidation Products. NIH. [Link]
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Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
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Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. University of Rochester. [Link]
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The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy Online. [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. (2002). PubMed. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
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Carbonyl compounds - IR - spectroscopy. University of Warsaw. [Link]
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IR Absorption Table. Michigan State University. [Link]
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Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]
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A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. (2018). Aston University. [Link]
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Spectroscopic Properties of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]
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analysis of reaction outcomes between 1-methoxycyclohexene and various electrophiles
An In-Depth Guide to the Electrophilic Reactivity of 1-Methoxycyclohexene
As a cornerstone in synthetic organic chemistry, the enol ether 1-methoxycyclohexene presents a fascinating case study in electrophilic reactions. Its inherent electronic properties—an electron-rich π-system activated by an adjacent oxygen atom—dictate a rich and predictable reactivity profile. This guide offers an in-depth analysis of the reaction outcomes between 1-methoxycyclohexene and a variety of electrophiles, providing a comparative framework for researchers, scientists, and professionals in drug development. We will move beyond simple product prediction to explore the mechanistic underpinnings that govern regioselectivity and stereoselectivity, supported by experimental data and established chemical principles.
The Electronic Nature of 1-Methoxycyclohexene: A Foundation for Reactivity
1-Methoxycyclohexene is a classic example of an enol ether. The lone pairs on the oxygen atom participate in resonance with the double bond, significantly increasing the electron density of the π-system. This makes the double bond highly nucleophilic and susceptible to attack by electrophiles.
The key to understanding its reactivity lies in the polarization of the double bond. The carbon atom alpha (α) to the oxygen (C1) is less nucleophilic than the beta (β) carbon (C2). This is because electrophilic attack at the β-carbon leads to a carbocation intermediate at the α-position, which is powerfully stabilized by resonance with the adjacent oxygen atom. This resonance stabilization forms an oxocarbenium ion, a key intermediate that directs the regiochemical outcome of many addition reactions.
Caption: Resonance stabilization of the intermediate carbocation.
Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)
The reaction of 1-methoxycyclohexene with hydrogen halides, such as hydrogen chloride (HCl), is a textbook example of a highly regioselective electrophilic addition.
Mechanism & Causality: The reaction is initiated by the protonation of the double bond by the acid. As predicted by the principles of carbocation stability, the proton exclusively adds to the β-carbon (C2). This generates a tertiary carbocation at the α-carbon (C1) which is significantly stabilized by the resonance delocalization of a lone pair from the adjacent oxygen atom.[1][2] This resonance-stabilized intermediate is far more stable than the alternative secondary carbocation that would be formed by protonation at C1.[2] Consequently, the nucleophilic halide (e.g., Cl⁻) attacks the electrophilic C1, leading to a single product.
Reaction Outcome: The addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as the sole regioisomeric product.[1][3] The alternative product, 2-chloro-1-methoxycyclohexane, is not formed due to the high instability of its corresponding carbocation intermediate.[1][2]
Caption: Mechanism of HCl addition to 1-methoxycyclohexene.
Acid-Catalyzed Hydrolysis: An Addition/Elimination Pathway
When the electrophilic addition is carried out in the presence of water, the reaction outcome changes dramatically. Instead of a simple addition product, the enol ether undergoes hydrolysis to a ketone.
Mechanism & Causality: Similar to hydrohalogenation, the reaction begins with the protonation of the β-carbon to form the resonance-stabilized oxocarbenium ion.[4] However, in an aqueous acidic environment, water acts as the nucleophile, attacking the electrophilic C1. This results in the formation of a hemiacetal intermediate. Hemiacetals are generally unstable in acidic conditions and undergo rapid proton exchange and elimination of methanol to yield the final ketone product, cyclohexanone.[4] The overall reaction effectively "unmasks" the carbonyl group from its enol ether protecting group.
Reaction Outcome: Treatment of 1-methoxycyclohexene with dilute aqueous acid (e.g., HCl) produces cyclohexanone and methanol.[4] This transformation is often quantitative and serves as a common method for deprotecting enol ethers.
| Electrophilic Source | Nucleophile | Intermediate | Final Product |
| Anhydrous HCl | Cl⁻ | Oxocarbenium Ion | 1-Chloro-1-methoxycyclohexane |
| Dilute Aqueous HCl | H₂O | Hemiacetal | Cyclohexanone |
Hydroboration-Oxidation: A Reversal of Regioselectivity
The hydroboration-oxidation sequence provides a powerful synthetic tool for the anti-Markovnikov hydration of alkenes. Its application to 1-methoxycyclohexene showcases a complete reversal of the regioselectivity seen in acid-catalyzed additions.
Mechanism & Causality: Hydroboration involves the addition of a borane (BH₃) across the double bond in a concerted, single-step mechanism.[5] Unlike acid-catalyzed reactions, it does not proceed through a carbocation intermediate. The regioselectivity is governed by a combination of steric and electronic factors. The boron atom, being the more electrophilic part of the B-H bond, preferentially adds to the less sterically hindered carbon atom of the double bond, which is the β-carbon (C2).[6] The addition is stereospecific, with both the boron and the hydrogen adding to the same face of the double bond (syn-addition).[7][8] In the subsequent oxidation step with hydrogen peroxide and a base, the carbon-boron bond is replaced by a carbon-hydroxyl bond with complete retention of stereochemistry.[7]
Predicted Reaction Outcome: The hydroboration-oxidation of 1-methoxycyclohexene is predicted to yield trans-2-methoxycyclohexanol. The hydroxyl group is placed on the β-carbon (anti-Markovnikov regioselectivity), and the syn-addition of H and OH across the double bond results in a trans relationship between the methoxy group (originally on C1) and the new hydroxyl group on C2.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dimethoxycyclohexane and 1-Methoxycyclohexene
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical byproducts we generate. This guide provides an in-depth, procedural framework for the proper disposal of 1,1-dimethoxycyclohexane and 1-methoxycyclohexene, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and an understanding of the unique chemical nature of these compounds.
Hazard Identification and Chemical Profile: Understanding the "Why"
A robust disposal plan begins with a thorough understanding of the materials . 1,1-Dimethoxycyclohexane is a cyclic acetal, while 1-methoxycyclohexene is an enol ether. Though structurally related, their reactivity and hazard profiles necessitate careful handling.
-
1,1-Dimethoxycyclohexane (Cyclohexanone Dimethyl Ketal): As an acetal, this compound is relatively stable under neutral and basic conditions. However, it is susceptible to hydrolysis back to cyclohexanone and methanol when exposed to acidic conditions.[1][2] Its primary physical hazard is flammability.[3][4]
-
1-Methoxycyclohexene: As an enol ether, this compound is more reactive. It is a known skin and eye irritant and may cause respiratory irritation.[5] Enol ethers are reactive nucleophiles and can undergo rapid addition reactions with acids.[6][7]
The fundamental principle guiding the disposal of these chemicals is to manage them as regulated hazardous waste, with specific attention to their flammability and potential reactivity.
Table 1: Comparative Physicochemical and Hazard Data
| Property | 1,1-Dimethoxycyclohexane | 1-Methoxycyclohexene |
| CAS Number | 933-40-4[3] | 931-57-7[8] |
| Molecular Formula | C₈H₁₆O₂[3] | C₇H₁₂O[5] |
| Physical State | Colorless to Yellow Liquid[9] | Colourless Oil[8] |
| Primary Hazard | H226: Flammable liquid and vapor[3][4] | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[5] |
| Flash Point | ~50 °C[9][10] | 98 °F (~36.7 °C)[11] |
| Reactivity Notes | Stable under neutral/basic conditions; hydrolyzes in acid.[1] | Reactive with acids.[7] Potential for peroxide formation, similar to other cyclic ethers. |
Pre-Disposal Planning: Minimization and Storage Considerations
Effective waste management begins long before a container is full. Adherence to a "green chemistry" philosophy involves minimizing waste generation and ensuring safe interim storage.
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. This includes ordering only the necessary quantities of reagents and reducing the scale of operations where feasible.[12] Consider if the solvent waste can be purified and reclaimed for less sensitive applications, a practice that aligns with both environmental and budgetary goals.[13][14][15]
-
Peroxide Formation: While not as aggressive as linear ethers like diethyl ether, cyclic ethers and related compounds can form explosive peroxides upon prolonged exposure to air and light.[16] It is a critical best practice to date containers upon receipt and upon opening.[17] If the material has been stored for an extended period (e.g., >12 months) or shows any signs of crystallization or viscosity changes, it should be tested for peroxides before handling.[18] If peroxides are detected or suspected, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Waste Disposal Protocol
This protocol provides a direct, operational workflow for collecting and preparing 1,1-dimethoxycyclohexane and 1-methoxycyclohexene waste for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile is often sufficient for incidental contact, but consult a glove compatibility chart for extended handling).
-
A flame-resistant lab coat.
Step 2: Waste Collection and Segregation
-
Select a Compatible Container: Use a clean, sealable container designated for flammable organic waste. The container must be in good condition, free of cracks or leaks, and made of a material compatible with the chemicals (e.g., glass or high-density polyethylene).[19]
-
Segregate Incompatibles: This is a critical step. Collect waste containing 1,1-dimethoxycyclohexane and 1-methoxycyclohexene in a dedicated container. Crucially, do not mix this waste stream with strong acids or strong oxidizing agents. [20] The potential for acid-catalyzed hydrolysis of the acetal and acid-driven reactions of the enol ether makes this segregation essential for preventing uncontrolled exothermic reactions or gas evolution.[1][7]
Step 3: Proper Labeling
As soon as the first drop of waste enters the container, it must be labeled.[19] Federal and local regulations require specific information. Your institution's EHS office will provide official "Hazardous Waste" labels, which must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "Waste 1,1-Dimethoxycyclohexane," "Waste 1-Methoxycyclohexene"). Avoid abbreviations or formulas.[19]
-
The specific hazard characteristics (e.g., "Ignitable," "Irritant").
-
The date accumulation started (the day the first waste was added).
-
The name and location of the generating laboratory/researcher.
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[20] An SAA must be:
-
At or near the point of waste generation and under the control of the laboratory personnel.
-
A secondary containment tray is required to capture any potential leaks.
-
Located away from heat sources, open flames, or direct sunlight.[21]
-
The container must be kept closed at all times, except when adding waste.[20]
Step 5: Arranging for Final Disposal
Once the waste container is full (never fill beyond 90% capacity to allow for vapor expansion[22]), or if it has been in the SAA for the maximum allowed time (typically 12 months for partially filled containers[20][23]), you must arrange for its removal.
-
Ensure the cap is tightly sealed and the label is complete and legible.
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup.[24][25]
-
Never pour this chemical waste down the drain. [20] This is illegal and environmentally harmful.
Disposal Decision Workflow
The following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Decision workflow for hazardous chemical waste disposal.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Manage Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.[9]
-
Small Spills: For a small spill, if you are trained and it is safe to do so, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial solvent spill kit).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these scientifically-grounded and regulation-compliant procedures, researchers can ensure that the disposal of 1,1-dimethoxycyclohexane and 1-methoxycyclohexene is handled with the highest standards of safety and environmental stewardship.
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1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616. PubChem, National Center for Biotechnology Information. [Link]
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1,1-Dimethoxycyclohexane | CAS#:933-40-4. Chemsrc. [Link]
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1-Methoxycyclohexene | C7H12O | CID 70264. PubChem, National Center for Biotechnology Information. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Diethyl ether - Standard Operating Procedure (SOP). Princeton University. [Link]
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The use of silyl ketene acetals and enol ethers in the catalytic enantioselective alkylative ring opening of oxa/aza bicyclic alkenes. PubMed, National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Dimethoxycyclohexane and 1-Methoxycyclohexene
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 1,1-Dimethoxycyclohexane and 1-Methoxycyclohexene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the causality behind these safety measures, ensuring a culture of informed and proactive laboratory safety.
Hazard Analysis: Understanding the "Why" Behind the PPE
A foundational principle of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA), is to first conduct a thorough hazard assessment.[1][2][3] Understanding the specific risks posed by 1,1-Dimethoxycyclohexane and 1-Methoxycyclohexene dictates every subsequent decision regarding PPE.
1,1-Dimethoxycyclohexane (CAS 933-40-4):
-
Primary Hazard: This compound is classified as a flammable liquid and vapor (Category 3).[4][5] The primary risk is fire or explosion if vapors are exposed to an ignition source.[5][6] Handling requires strict control of ignition sources and measures to prevent static discharge, such as grounding and bonding of containers.[7][8]
-
Contact Hazard: While less aggressive than other reagents, it necessitates avoiding contact with skin and eyes.[5] Standard handling procedures should assume it is a potential irritant.
1-Methoxycyclohexene (CAS 1122-83-4):
-
Primary Hazards: This chemical is also a flammable liquid.[9][10][11] More significantly, it is a known irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][12]
-
Aspiration Risk: Some safety data indicates an aspiration hazard if swallowed, meaning it can enter the lungs and cause damage.[9][10] This underscores the importance of containment and avoiding ingestion.
The Core PPE Ensemble: A Multi-Barrier System
Based on the identified hazards, a multi-layered PPE approach is required. Minimum PPE for any work in a laboratory with these chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with the specific equipment detailed below.
Eye and Face Protection
-
Standard Operations: For routine handling of small quantities (e.g., <100 mL) inside a certified chemical fume hood, ANSI-approved safety glasses with side shields are the minimum requirement.[2][13]
-
Elevated Risk Scenarios: When transferring larger volumes, working under pressure, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over safety goggles. This provides a secondary, broader barrier against chemical splashes to the entire face.
Hand Protection: The Critical Contact Barrier
The selection of appropriate gloves is arguably the most critical PPE decision for direct chemical handling. No single glove material is impervious to all chemicals, and selection must be based on permeation and degradation data.[14][15][16]
As a Senior Application Scientist, my recommendation is to consider the nature of the task:
| Glove Material | Suitability for Incidental Contact (e.g., splashes) | Suitability for Prolonged/Immersive Contact | Rationale & Causality |
| Nitrile Rubber | Good | Poor to Fair | Nitrile gloves offer excellent dexterity and protection against brief, incidental contact with a wide range of chemicals, including the ether and acetal functional groups present in these reagents.[17] However, they are not intended for prolonged immersion. |
| Neoprene | Good to Excellent | Good | Neoprene provides a more robust barrier against a broader range of chemicals than nitrile and has good physical resistance, making it suitable for tasks with a higher splash potential.[18] |
| Butyl Rubber | Excellent | Excellent | For extensive handling, such as during spill cleanup or large-scale transfers, butyl rubber gloves are the preferred choice. They offer superior resistance to ketones, esters, and the specific chemicals .[18] |
Field-Proven Insight: Always double-glove when handling these chemicals. The outer glove takes the primary exposure, and the inner glove provides a critical backup in case of a breach. Inspect gloves for any signs of degradation or pinholes before each use.[14]
Body and Respiratory Protection
-
Body Protection: A flame-resistant (FR) lab coat worn over personal clothing is mandatory. For large-scale transfers, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
-
Respiratory Protection: All handling of these flammable and irritant compounds must be performed within a properly functioning chemical fume hood to control vapor accumulation.[7][19] If engineering controls like a fume hood are not feasible or fail, or during a large spill, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.[2][13]
Operational Protocol: A Self-Validating Workflow
Adherence to a strict, logical workflow ensures that safety is an integral part of the procedure, not an afterthought.
Safe Handling Workflow Diagram
The following diagram outlines the critical steps for a complete, safe handling procedure.
Caption: A step-by-step workflow for the safe handling of laboratory chemicals.
Step-by-Step Methodologies
A. PPE Donning Sequence (Putting On):
-
Lab Coat: Fasten completely.
-
Goggles/Safety Glasses: Ensure a proper fit.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
B. PPE Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare hands.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Unfasten and roll it inside-out as you remove it.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Spill, Decontamination, and Disposal Plans
Emergency Spill Protocol:
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, eliminate all ignition sources.[11]
-
Contain: Use a spill kit with a non-combustible absorbent material (e.g., vermiculite or sand) to contain the spill.
-
PPE: Don the highest level of recommended PPE for the cleanup, including butyl rubber gloves and respiratory protection.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[11]
Waste Disposal: Both 1,1-Dimethoxycyclohexane and 1-Methoxycyclohexene, and any materials contaminated with them, must be treated as hazardous waste.[20][21]
-
Identification: The waste must be identified as hazardous, often carrying an EPA hazardous waste code for ignitability (D001).[22]
-
Segregation: Keep this waste stream separate from other incompatible waste types.[21]
-
Disposal: All waste must be collected in properly sealed and labeled containers and disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations under the Resource Conservation and Recovery Act (RCRA).[21][23]
By integrating this comprehensive PPE strategy and procedural guidance into your daily laboratory operations, you build a self-validating system of safety that protects not only you but your entire research team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
